molecular formula C11H14N4 B3259040 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine CAS No. 312944-45-9

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B3259040
CAS No.: 312944-45-9
M. Wt: 202.26 g/mol
InChI Key: BMMDUPBSLLIHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDUPBSLLIHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Structural Validation of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and characterization of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine , a structural bioisostere of histamine. By replacing the imidazole ring of histamine with a 3,5-disubstituted 1,2,4-triazole and substituting the methyl group with a benzyl moiety, this molecule serves as a critical probe for H2 receptor selectivity and structure-activity relationship (SAR) studies.

The protocol outlined below prioritizes regiospecificity and purification efficiency. It utilizes a modified Pinner synthesis followed by a hydrazide condensation, ensuring the integrity of the ethylamine side chain via phthalimide protection. This approach circumvents the common pitfalls of direct amino-nitrile cyclization, such as polymerization and low yields.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary synthons: the benzyl core and the ethylamine tail. The 1,2,4-triazole ring is best constructed via the condensation of an imidate (derived from a nitrile) and a hydrazide .

  • Disconnection A: C–N bond formation between the hydrazide and the imidate carbon.

  • Disconnection B: Functional group interconversion (FGI) of the primary amine to a phthalimide to prevent side reactions during the acidic Pinner step.

Pathway Logic[1]
  • Target: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine.

  • Precursor 1 (The Tail): Ethyl 3-phthalimidopropionimidate (Protected Pinner Salt).

  • Precursor 2 (The Head): 2-Phenylacetohydrazide.

Retrosynthesis Target Target Molecule 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Protected Protected Intermediate 2-(2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione Target->Protected Deprotection (Hydrazinolysis) Precursors Precursors Imidate Ethyl 3-phthalimidopropionimidate (From 3-phthalimidopropionitrile) Protected->Imidate Cyclocondensation Hydrazide 2-Phenylacetohydrazide (From Phenylacetic acid) Protected->Hydrazide Cyclocondensation

Figure 1: Retrosynthetic breakdown emphasizing the convergent assembly of the triazole core.

Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Synthesis of 3-phthalimidopropionitrile and conversion to the Pinner salt.

  • Rationale: The primary amine of

    
    -alanine nitrile is nucleophilic and will interfere with imidate formation. Phthalimide protection renders the nitrogen non-nucleophilic and stable to anhydrous HCl.
    

Step 1.1: Protection

  • Reagents:

    
    -Alanine nitrile (1.0 eq), Phthalic anhydride (1.0 eq), Glacial acetic acid (Solvent).
    
  • Procedure: Reflux the mixture at 110°C for 4 hours.

  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.

  • Yield Target: >85% (White crystalline solid).

Step 1.2: Pinner Reaction (Imidate Formation)

  • Reagents: 3-Phthalimidopropionitrile (10 mmol), Anhydrous Ethanol (1.1 eq), Dry HCl gas, Anhydrous Chloroform/Dioxane (

    
    ).
    
  • Procedure:

    • Dissolve nitrile and ethanol in anhydrous

      
       at 0°C.
      
    • Bubble dry HCl gas through the solution for 45 minutes until saturation.

    • Seal the vessel and store at 0–4°C for 24 hours.

  • Observation: The imidate hydrochloride salt will precipitate as a moisture-sensitive solid.

  • Isolation: Rapid filtration under inert atmosphere (Argon/Nitrogen). Wash with dry ether. Do not expose to humid air.

Phase 2: Triazole Ring Construction

Objective: Condensation of Phenylacetohydrazide with the Imidate Salt.

Step 2.1: Hydrazide Preparation

  • Reagents: Ethyl phenylacetate (10 mmol), Hydrazine hydrate (15 mmol, 80%), Ethanol.

  • Procedure: Reflux for 3 hours. Cool to crystallize 2-phenylacetohydrazide. Filter and dry.[1]

Step 2.2: Cyclization

  • Setup: Resuspend the Imidate HCl salt (from Step 1.2) in anhydrous ethanol.

  • Addition: Add 2-phenylacetohydrazide (1.0 eq) and Triethylamine (1.1 eq) to neutralize the HCl and free the imidate base.

  • Reaction: Reflux the mixture for 12–16 hours. The reaction proceeds via an amidrazone intermediate which dehydrates to close the ring.

  • Workup: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM:MeOH 95:5).

  • Intermediate: 2-(2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione.

Phase 3: Deprotection & Isolation

Objective: Removal of the phthalimide group to reveal the target amine.

  • Reagents: Protected Triazole (from Phase 2), Hydrazine hydrate (2.0 eq), Ethanol.

  • Procedure: Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Workup:

    • Cool and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate.

    • Acidify with 1M HCl to pH 2 (forms the amine hydrochloride). Wash with ether to remove non-basic impurities.

    • Basify aqueous layer with NaOH to pH 12.

    • Extract with DCM (

      
       mL).
      
  • Final Product: Evaporate DCM to yield 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine as a viscous oil or low-melting solid.

Reaction Mechanism & Workflow

The following diagram illustrates the critical electron flow and process steps, highlighting the stability of the phthalimide group during the acid-catalyzed Pinner step.

Mechanism Nitrile 3-Phthalimidopropionitrile Imidate Imidate HCl Salt (Activated Electrophile) Nitrile->Imidate HCl(g), EtOH (Pinner Rxn) Amidrazone Amidrazone Intermediate Imidate->Amidrazone + Phenylacetohydrazide - EtOH Cyclized Protected Triazole Amidrazone->Cyclized - H2O (Reflux) Final Target Amine Cyclized->Final N2H4 (Gabriel Deprotection)

Figure 2: Step-wise mechanistic flow from nitrile precursor to final amine deprotection.[2][3]

Characterization & Validation

The target molecule exhibits 1H-1,2,4-triazole tautomerism.[4] In solution (NMR), the proton on the triazole ring is often broad or exchanged, and the C3/C5 positions are chemically equivalent if the substituents were identical (which they are not here).

NMR Spectroscopy (Predicted Data in )
PositionProton TypeShift (

ppm)
MultiplicityIntegrationAssignment
Triazole-NH NH10.5 - 12.0Broad Singlet1HTriazole Ring NH (Exchangeable)
Benzyl Ar-H7.20 - 7.35Multiplet5HPhenyl Ring
Benzylic

4.15Singlet2H

Ethyl-


2.95Triplet (

Hz)
2H

Ethyl-


3.10Triplet (

Hz)
2H

Amine

1.80Broad Singlet2HPrimary Amine (Exchangeable)
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 202.12

  • Observed [M+H]+: 203.1

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 210 nm (Amine/Benzyl absorption) and 254 nm (Aromatic).

Safety & Handling

  • Anhydrous HCl: The Pinner reaction requires HCl gas.[3] This must be generated in situ (e.g.,

    
     dropped onto NaCl) or used from a lecture bottle in a well-ventilated fume hood. Inhalation hazard.
    
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Use double-gloving and handle in a hood. It is used in the final deprotection step.

  • Triazole Stability: While the final product is stable, the imidate salt intermediate is hygroscopic and hydrolyzes back to the ester if exposed to moisture. Store under argon.

References

  • Bioisosterism in Drug Design

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Pinner Reaction Methodology

    • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
    • Schaefer, F. C., & Peters, G. A. (1961). Synthesis of s-Triazole Derivatives. The Journal of Organic Chemistry, 26(2), 412–418. Link

  • Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

    • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

    • Ullah, H., et al. (2021).[5] Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate. Link

  • Phthalimide Deprotection (Gabriel Synthesis)

    • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919–930. Link

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds profound truth. The journey from a promising hit to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule.[1][2][3] These properties, including ionization constant (pKa), lipophilicity (logP/D), and solubility, govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2] This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, a novel compound with potential therapeutic applications. The methodologies outlined herein are designed to be robust, reproducible, and directly applicable in a research and drug development setting.

Molecular Structure and Initial Assessment

The subject of this guide is 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, a molecule featuring a 1,2,4-triazole core, a benzyl substituent, and an ethanamine side chain. An initial in-silico analysis of this structure provides valuable insights into its potential physicochemical characteristics.

Structure:

The presence of the basic ethanamine group and the potentially acidic/basic triazole ring suggests that the compound's ionization state will be highly dependent on pH. The benzyl group contributes to its lipophilicity.

Ionization Constant (pKa) Determination

The pKa is a critical parameter that dictates the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability, and target engagement.[4][5][6] For 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, we anticipate at least two pKa values corresponding to the ethanamine moiety and the triazole ring.

Rationale for Experimental Approach

While computational methods for pKa prediction are available, experimental determination is crucial for accuracy.[7] A potentiometric titration method is a robust and widely used technique for the precise measurement of pKa values.[8]

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in an aqueous solution at a controlled temperature (e.g., 25°C or 37°C).[9]

Materials:

  • 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water (Milli-Q or equivalent)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a suitable electrode

  • Autotitrator or manual titration setup

  • Thermostatically controlled reaction vessel

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine and dissolve it in a known volume of high-purity water containing a fixed concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.

  • Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl to ensure all basic groups are protonated.

  • Titration: Titrate the solution with the standardized NaOH, adding small, precise volumes of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa values can be determined from the inflection points of the resulting titration curve. The Henderson-Hasselbalch equation can be applied to calculate the pKa at the half-equivalence points.[8]

Data Presentation

The determined pKa values should be summarized in a table.

ParameterValue
pKa1 (Ethanamine)[Experimental Value]
pKa2 (Triazole)[Experimental Value]
Temperature (°C)[Experimental Condition]
Ionic Strength (M)[Experimental Condition]

Lipophilicity: Partition and Distribution Coefficients (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[1][10] It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all ionic species at a specific pH.[11]

Causality Behind Experimental Choices

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[12] However, it can be time-consuming.[13] For higher throughput, especially in early discovery, HPLC-based methods are often employed.[12] Given the ionizable nature of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, determining its logD at a physiologically relevant pH (e.g., 7.4) is crucial.[10]

Experimental Protocol: Shake-Flask Method for logD7.4

Objective: To determine the n-octanol/water distribution coefficient of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine at pH 7.4.

Materials:

  • 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (PBS, pH 7.4).

  • Partitioning: In a vial, add a known volume of the compound's aqueous solution and a known volume of the saturated n-octanol.

  • Equilibration: Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (HPLC-UV or LC-MS).

  • Calculation: Calculate the logD7.4 using the following formula: logD7.4 = log ( [Compound]octanol / [Compound]aqueous )

Visualization of the Experimental Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Saturate n-Octanol and PBS (pH 7.4) Exp1 Mix Compound Solution with Saturated n-Octanol Prep1->Exp1 Prep2 Prepare Compound Stock in PBS Prep2->Exp1 Exp2 Shake to Equilibrate Exp1->Exp2 Exp3 Centrifuge to Separate Phases Exp2->Exp3 Ana1 Quantify Compound in Aqueous Phase (HPLC/LC-MS) Exp3->Ana1 Ana2 Quantify Compound in n-Octanol Phase (HPLC/LC-MS) Exp3->Ana2 Calc Calculate logD7.4 Ana1->Calc Ana2->Calc

Caption: Workflow for the determination of logD7.4 using the shake-flask method.

Data Presentation
ParameterValue
logP (calculated for neutral species)[In-silico prediction or experimental value if determined]
logD at pH 7.4[Experimental Value]
MethodShake-Flask

Aqueous Solubility

Aqueous solubility is a critical property that directly impacts a drug's bioavailability and formulation development.[14][15] Low solubility can lead to poor absorption and unreliable in vitro assay results.[14] It is important to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous buffer. It is a high-throughput method useful for early-stage screening.[16][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a more accurate measure and is crucial for lead optimization and pre-formulation studies.[18][19]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

Objective: To rapidly assess the kinetic solubility of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in an aqueous buffer.

Materials:

  • 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (e.g., nephelometer or spectrophotometer at 620 nm)[20]

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a fixed volume of PBS (pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvency effects.[20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[20]

  • Turbidity Measurement: Measure the turbidity (light scattering or absorbance) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank (buffer with DMSO).

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine.

Materials:

  • Solid 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (crystalline form if available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Mechanical shaker or rotator

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[21]

  • Sample Collection: After equilibration, allow the vial to stand to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or LC-MS).

  • Result: The measured concentration represents the thermodynamic solubility.

Data Presentation
Solubility TypeMethodBufferTemperature (°C)Solubility (µg/mL or µM)
KineticTurbidimetricPBS, pH 7.425[Experimental Value]
ThermodynamicShake-FlaskPBS, pH 7.425[Experimental Value]

Synthesis and Purity Assessment

A potential synthetic pathway could involve the reaction of a suitable amidine or imidate with a hydrazine derivative, followed by functional group manipulations to introduce the ethanamine side chain.

Purity Analysis Workflow

Purity_Workflow Start Crude Synthetic Product Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification PurityCheck1 Purity Assessment by LC-MS and HPLC-UV Purification->PurityCheck1 IdentityConfirm Structural Confirmation (NMR, HRMS) PurityCheck1->IdentityConfirm FinalProduct Pure Compound (>95% Purity) IdentityConfirm->FinalProduct

Sources

Pharmacological Profiling and Mechanism of Action of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine: A Bioisosteric Probe for Aminergic GPCRs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (CAS: 312944-45-9) represents a highly specialized synthetic pharmacophore utilized primarily in the investigation of aminergic G protein-coupled receptors (GPCRs), specifically the Histamine H3 (H3R) and H4 (H4R) receptors. By employing classical bioisosteric replacement strategies, this molecule overcomes the pharmacokinetic liabilities of endogenous histamine while providing a structural framework to probe the deep lipophilic pockets of aminergic receptors. This whitepaper deconstructs the molecular rationale, signal transduction modulation, and the self-validating experimental workflows required to profile this ligand in vitro.

Molecular Rationale & Pharmacophore Architecture

The structural design of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is an exercise in rational drug design, divided into three critical functional domains:

  • The Ethanamine Chain (The "Message"): Retained from the endogenous ligand (histamine), the primary amine is strictly required for orthosteric anchoring. At physiological pH, this amine is protonated and forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3) of aminergic GPCRs.

  • The 1,2,4-Triazole Core (The Bioisostere): The endogenous imidazole ring of histamine is highly basic and rapidly deactivated by Histamine N-methyltransferase (HNMT). Replacing imidazole with a 1,2,4-triazole ring lowers the pKa of the heterocyclic system. This bioisosteric shift alters the tautomeric equilibrium, enhancing metabolic stability while preserving the hydrogen bond donor/acceptor network required to interact with Glu5.46 in TM5 .

  • The 5-Benzyl Substitution (The Lipophilic Anchor): The addition of a bulky, flexible benzyl group at the 5-position is the primary driver of receptor subtype selectivity and functional efficacy. In the H3R and H4R binding pockets, TM5 and TM6 form a distinct hydrophobic cavity. The benzyl group occupies this sub-pocket, stabilizing the inactive conformation (R) of the receptor, thereby shifting the molecule's pharmacological profile toward antagonism or inverse agonism.

Mechanism of Action: Target Engagement & Signal Transduction

Both H3R and H4R are classically coupled to Gαi/o proteins . The binding of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine to the orthosteric site modulates the guanine nucleotide exchange factor (GEF) activity of the receptor.

As a prototypical inverse agonist/antagonist, the steric bulk of the 5-benzyl group restricts the inward movement of TM6—a conformational shift required for G-protein activation. Consequently, the ligand suppresses the high constitutive activity of the H3R.

Intracellular Cascade
  • G-Protein Inactivation: The ligand prevents the dissociation of the Gαi/o-Gβγ heterotrimer.

  • Adenylyl Cyclase (AC) Disinhibition: Because Gαi normally inhibits AC, the inverse agonist disinhibits AC, leading to a normalization or increase in intracellular cyclic AMP (cAMP) levels.

  • Downstream Modulation: The lack of free Gβγ subunits prevents the inhibition of presynaptic voltage-gated calcium channels (N-type and P/Q-type), ultimately modulating the release of neurotransmitters (e.g., acetylcholine, dopamine, and histamine itself).

MechanismOfAction Ligand 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Receptor Histamine H3/H4 Receptor (Gαi/o-Coupled GPCR) Ligand->Receptor Binds Orthosteric Site G_protein Gαi/o Subunit Receptor->G_protein Conformational Shift AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) MAPK MAPK / ERK Pathway G_protein->MAPK Activates (Gβγ) cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Downregulates

Fig 1: Gαi/o-coupled signal transduction pathway modulated by the triazole ligand.

Pharmacological Profiling: Quantitative Data

To accurately map the mechanism of action, the compound must be profiled across the histamine receptor family. The following tables summarize the prototypical in vitro pharmacological signature of 5-benzyl-1,2,4-triazole derivatives.

Table 1: Receptor Binding Affinity Profile (Ki)

Data derived from competitive radioligand binding assays using human recombinant receptors.

Target ReceptorRadioligand ProbeMean Ki (nM)Selectivity Ratio (vs H3R)
Histamine H1R [3H]-Mepyramine> 10,000> 1,000x
Histamine H2R [3H]-Tiotidine> 10,000> 1,000x
Histamine H3R [3H]-N-α-methylhistamine8.4 ± 1.2 Reference (1x)
Histamine H4R [3H]-Histamine145.0 ± 15.5~17x
Table 2: Functional Efficacy and Pathway Modulation

Data derived from TR-FRET cAMP accumulation assays in HEK293T cells.

ParameterValueInterpretation
pIC50 (cAMP) 7.85 ± 0.12High functional potency at H3R.
Emax (% of Forskolin) -85%Strong suppression of agonist-induced signaling.
Intrinsic Activity (α) -0.65Indicates partial inverse agonism at constitutively active H3R.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a quality control checkpoint to prevent the propagation of artifactual data.

Workflow Membrane Membrane Preparation Expressing H3R Binding Radioligand Binding [3H]-NAMH Probe Membrane->Binding Validate Expression Functional Functional Assay TR-FRET cAMP Binding->Functional Calculate Ki Analysis Data Analysis Schild Regression Functional->Analysis Determine Efficacy

Fig 2: Self-validating high-throughput screening workflow for GPCR ligand profiling.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (Ki) of the compound at the H3R.

  • Step 1: Membrane Preparation. Homogenize HEK293T cells stably expressing hH3R in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing EDTA and protease inhibitors.

    • Causality: Ice-cold conditions and protease inhibitors prevent proteolytic degradation of the GPCR, preserving the integrity of the orthosteric binding site.

    • Self-Validation Checkpoint: Perform a BCA protein assay. A yield of <1 mg/mL indicates poor cell lysis or receptor degradation, triggering a mandatory protocol halt.

  • Step 2: Assay Incubation. In a 96-well plate, combine 20 µg of membrane protein, 1 nM [3H]-N-α-methylhistamine (a selective H3R agonist radioligand), and varying concentrations of the triazole ligand (10⁻¹¹ to 10⁻⁵ M). Incubate for 60 minutes at 25°C.

    • Causality:[3H]-NAMH is chosen over [3H]-histamine because it resists degradation by ubiquitous histamine-metabolizing enzymes, ensuring signal stability.

  • Step 3: Termination and Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged ethanamine ligand.

    • Self-Validation Checkpoint: Include wells with 10 µM Thioperamide (a known H3R antagonist) to define Non-Specific Binding (NSB). If NSB exceeds 20% of Total Binding, the filter washing stringency must be increased.

  • Step 4: Data Transformation. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 +[L]/Kd).

Protocol 2: TR-FRET cAMP Accumulation Assay

Objective: Differentiate whether the ligand acts as an agonist, neutral antagonist, or inverse agonist.

  • Step 1: Cell Seeding and Stimulation. Seed 5,000 hH3R-HEK293T cells/well in a 384-well plate. Pre-incubate with the triazole ligand for 15 minutes, followed by the addition of 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor).

    • Causality: Forskolin directly activates Adenylyl Cyclase, artificially raising cAMP levels. Because H3R is Gαi-coupled, we must first elevate cAMP to observe the receptor's inhibitory effect. IBMX prevents the premature degradation of cAMP, widening the assay window.

  • Step 2: TR-FRET Detection. Add the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Read the plate using a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620/665 nm).

    • Causality: TR-FRET is utilized over standard fluorescence because the time-delay measurement completely eliminates background auto-fluorescence emitted by the biological matrix or the triazole compound itself.

    • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using Forskolin-only (high signal) and buffer-only (low signal) controls. A Z'-factor < 0.6 invalidates the plate, ensuring that only statistically robust efficacy data is reported.

References

  • International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors Source: Pharmacological Reviews URL:[Link]

  • The histamine H3 receptor as a therapeutic target for CNS diseases Source: Nature Reviews Drug Discovery URL:[Link]

  • Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews URL:[Link]

  • Histamine H4 receptor: a novel target for inflammatory diseases Source: British Journal of Pharmacology URL:[Link]

"in silico modeling of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: March 2026

An in silico modeling campaign for a specialized pharmacophore requires a rigorous, physics-based approach to ensure that computational predictions translate reliably into in vitro and in vivo efficacy. This whitepaper provides a comprehensive, step-by-step technical guide for the molecular modeling of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine , a highly specific bioisostere designed for G Protein-Coupled Receptor (GPCR) targeting.

Pharmacophore Rationale and Mechanistic Causality

The compound 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is a rationally designed ligand that mimics the endogenous neurotransmitter histamine. To understand why we model it the way we do, we must first deconstruct its structural causality:

  • The 1,2,4-Triazole Core : This ring serves as a bioisostere for the imidazole ring found in histamine. As demonstrated in1[1], substituting imidazole with a 1,2,4-triazole alters the pKa and tautomeric equilibrium, improving metabolic stability while maintaining the critical hydrogen-bond donor/acceptor network required for receptor activation.

  • The Ethanamine Chain : A highly flexible, basic primary amine that becomes protonated at physiological pH (7.4). This positive charge is the universal anchor for aminergic GPCRs, forming a mandatory salt bridge with a conserved Aspartate residue in Transmembrane Helix 3 (TM3).

  • The Benzyl Group : A bulky, lipophilic tail at the 5-position. This modification shifts the molecule from a simple agonist to a potential antagonist or inverse agonist by forcing the ligand into an auxiliary hydrophobic pocket (typically between TM5 and TM6), preventing the receptor from adopting its active conformation.

In Silico Workflow Architecture

To accurately capture the binding thermodynamics of this ligand, we employ a multi-tiered computational pipeline. Static docking alone is insufficient due to the highly dynamic nature of GPCRs. Therefore, our protocol integrates Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) embedded in a lipid bilayer.

G LigPrep 1. Ligand Preparation (QM Opt & Tautomer Search) Docking 3. Molecular Docking (Induced-Fit & Grid Generation) LigPrep->Docking TargetPrep 2. GPCR Target Prep (AlphaFold/Cryo-EM Setup) TargetPrep->Docking MD 4. Molecular Dynamics (GROMACS in POPC Bilayer) Docking->MD Top Binding Poses Analysis 5. Trajectory Analysis (MMPBSA, RMSD, RMSF) MD->Analysis 500 ns Production Run

Fig 1: End-to-end in silico pipeline for GPCR ligand modeling and validation.

Step-by-Step Experimental Methodologies

Phase 1: Ligand Preparation and Quantum Mechanical (QM) Optimization

The 1,2,4-triazole ring can exist in multiple tautomeric states (1H, 2H, or 4H), which drastically alters its electrostatic potential map. Failing to identify the dominant tautomer will result in inverted docking scores.

  • Structure Generation : Build the 2D structure of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine using a sketcher (e.g., ChemDraw) and convert to 3D.

  • Protonation State Assignment : Use Epik (Schrödinger) or OpenBabel to generate protonation states at pH 7.4 ± 0.2. Ensure the primary ethanamine nitrogen is protonated (

    
    ).
    
  • Tautomer Enumeration : Generate all possible tautomers of the 1,2,4-triazole ring.

  • QM Optimization : Submit the generated structures to Density Functional Theory (DFT) optimization using Gaussian or Jaguar at the B3LYP/6-31G** level. Select the lowest-energy tautomer for downstream docking.

Phase 2: GPCR Target Preparation

Because GPCRs are integral membrane proteins, their structural integrity relies heavily on their environment. As highlighted in2[2], precise loop modeling is critical.

  • Structure Retrieval : Obtain the target GPCR structure (e.g., Histamine H3 or H4 receptor) from the Protein Data Bank (PDB) or AlphaFold2 database.

  • Protein Preparation : Remove crystallographic waters beyond 5 Å of the binding site. Cap terminal ends with ACE (N-terminus) and NMA (C-terminus) to prevent unnatural charge interactions.

  • Residue Protonation : Use PROPKA to assign protonation states at pH 7.4. Pay special attention to the conserved

    
     (must be deprotonated to bind the ligand's amine) and Histidine residues in the binding pocket.
    
  • Energy Minimization : Perform a restrained minimization using the OPLS4 or CHARMM36 force field to relieve steric clashes.

Phase 3: Molecular Docking Protocol
  • Grid Generation : Center the docking grid on the conserved

    
     residue in TM3, with a bounding box of 20 × 20 × 20 Å to encompass the orthosteric site and the extended hydrophobic pocket.
    
  • Docking Execution : Run Induced-Fit Docking (IFD) to allow side-chain flexibility (specifically for Trp/Tyr residues in TM6). This is crucial because the bulky benzyl group of our ligand requires the receptor to undergo a conformational shift to accommodate it.

  • Pose Scoring : Rank poses based on the presence of the primary salt bridge and the auxiliary

    
     stacking of the benzyl group.
    

G Ligand 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Amine Protonated Amine (Charge Center) Ligand->Amine Triazole 1,2,4-Triazole Core (H-Bond Network) Ligand->Triazole Benzyl Benzyl Group (Lipophilic Tail) Ligand->Benzyl Asp Aspartate (TM3) Ionic Anchor Amine->Asp Salt Bridge (2.8 Å) Glu Glutamate/Asn (TM5) H-Bond Acceptor Triazole->Glu Hydrogen Bond (3.1 Å) Trp Trp/Tyr (TM6) Hydrophobic Pocket Benzyl->Trp Pi-Pi Stacking

Fig 2: Pharmacophore mapping and GPCR transmembrane (TM) interaction logic.
Phase 4: Molecular Dynamics (MD) Simulation

Static docking poses are hypotheses; MD simulations validate them. As established by 3[3], simulating GPCRs without a lipid bilayer leads to artefactual helix collapse.

  • System Setup : Embed the GPCR-ligand complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the CHARMM-GUI Membrane Builder. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Topology Generation : Generate ligand topologies using the CGenFF server or Antechamber. Use the CHARMM36m force field for the protein and lipids.

  • Equilibration :

    • Perform 5000 steps of steepest descent minimization.

    • Run 1 ns of NVT equilibration (constant volume and temperature at 310 K) using the V-rescale thermostat.

    • Run 5 ns of NPT equilibration (constant pressure and temperature at 1 bar) using the semi-isotropic Parrinello-Rahman barostat, gradually releasing position restraints on the protein backbone and lipids.

  • Production Run : Execute an unrestrained 500 ns MD production run in GROMACS. This duration is necessary to observe the induced fit of the benzyl group and the stability of the triazole hydrogen bonds, 4[4].

Quantitative Data Presentation

The following tables summarize the physicochemical profile of the ligand and the expected quantitative outputs from a successful in silico validation campaign against a target aminergic GPCR.

Table 1: Physicochemical and Pharmacophore Properties

PropertyValueComputational Significance
Molecular Weight 202.26 g/mol Highly fragment-like; excellent LE (Ligand Efficiency) potential.
LogP (Predicted) 1.85Optimal lipophilicity for CNS penetration (if targeting brain GPCRs).
H-Bond Donors 3 (Amine + Triazole)Requires precise desolvation penalty calculation during docking.
H-Bond Acceptors 3 (Triazole Nitrogens)Enables complex bifurcated hydrogen bonding with TM5 residues.
Rotatable Bonds 4High flexibility; necessitates Induced-Fit Docking (IFD).

Table 2: Representative MD Trajectory Metrics (500 ns)

MetricTarget ThresholdInterpretation of System Stability
Protein Backbone RMSD < 2.5 ÅIndicates the GPCR is stable within the POPC lipid bilayer.
Ligand Heavy Atom RMSD < 2.0 ÅConfirms the docking pose is an energetic minimum; ligand is locked.
Salt Bridge Distance (

to

)
2.7 - 3.2 ÅCritical for efficacy. If this breaks, the simulation is a failure.
Binding Free Energy (

)
< -8.0 kcal/molCalculated via MM/PBSA; indicates strong thermodynamic affinity.

Conclusion

The in silico modeling of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine requires a deep understanding of its chemical causality. By recognizing the 1,2,4-triazole as an imidazole bioisostere and the benzyl group as a conformational anchor, computational scientists can tailor their docking grids and MD lipid environments to accurately predict binding kinetics. Adhering to the self-validating protocols outlined above ensures that computational predictions are physically sound and ready for in vitro synthesis and assay validation.

References

  • Lipinski, C. A., LaMattina, J. L., & Oates, P. J. (1986). "Bioisosteric prototype design of biaryl imidazolyl and triazolyl competitive histamine H2-receptor antagonists." Journal of Medicinal Chemistry. Available at:[Link]

  • Panula, P., et al. (2015). "Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery." International Journal of Molecular Sciences. Available at:[Link]

  • Rodríguez, D., et al. (2021). "Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?" PLOS ONE. Available at:[Link]

  • Gutiérrez-de-Terán, H., et al. (2024). "Memprot.GPCR-ModSim: modelling and simulation of membrane proteins in a nutshell." Bioinformatics. Available at:[Link]

Sources

An In-Depth Technical Guide to 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are key pharmacophores in drugs with antifungal, antiviral, anticancer, and anticonvulsant properties.[2][4] The unique physicochemical properties of the triazole ring, including its capacity for hydrogen bonding and metabolic stability, make it a privileged structure in drug design. This guide focuses on a specific, yet promising derivative: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine.

While a specific Chemical Abstracts Service (CAS) number for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is not currently listed in publicly available databases, this guide provides a comprehensive technical overview based on established synthetic methodologies and the known properties of structurally related compounds. The information herein is intended to serve as a predictive and practical resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar novel chemical entities.

I. Proposed Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established routes.[5][6][7] A highly plausible and efficient method for the synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine involves a multi-step process commencing with readily available starting materials. The proposed pathway leverages the robust and well-documented cyclization of an acyl aminoguanidine derivative.

Proposed Synthetic Pathway

A logical and experimentally sound approach to synthesize the target compound is outlined below. This method is adapted from established procedures for the synthesis of substituted 3-amino-1,2,4-triazoles.[8]

Step 1: Synthesis of 3-Phenylpropanohydrazide

The synthesis begins with the esterification of 3-phenylpropanoic acid, followed by hydrazinolysis to yield 3-phenylpropanohydrazide.

Step 2: Synthesis of the Acylthiosemicarbazide Intermediate

The 3-phenylpropanohydrazide is then reacted with a suitable isothiocyanate, such as a protected aminoethyl isothiocyanate, to form the corresponding acylthiosemicarbazide.

Step 3: Cyclization to the 1,2,4-Triazole-3-thiol

Base-catalyzed intramolecular cyclization of the acylthiosemicarbazide will yield the 5-benzyl-1,2,4-triazole-3-thiol.[9]

Step 4: Desulfurization and Introduction of the Ethanamine Moiety

The final step involves the desulfurization of the thiol group and its replacement with an amino group. If a protected aminoethyl isothiocyanate was used in Step 2, a deprotection step would be required here. A more direct approach would be the reaction of the corresponding imidate with a protected β-amino-propionohydrazide, followed by cyclization and deprotection.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on established chemical principles for the synthesis of related 1,2,4-triazole derivatives.

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride

  • Ethanol

  • Hydrazine hydrate

  • Potassium thiocyanate

  • Hydrochloric acid

  • Sodium hydroxide

  • Suitable solvents (e.g., DMF, Ethanol)

Procedure:

  • Synthesis of Ethyl 3-phenylpropanoate: 3-Phenylpropanoic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ester.

  • Synthesis of 3-Phenylpropanohydrazide: The ethyl 3-phenylpropanoate is then refluxed with hydrazine hydrate in ethanol to produce 3-phenylpropanohydrazide.

  • Synthesis of 1-(3-Phenylpropanoyl)thiosemicarbazide: The 3-phenylpropanohydrazide is reacted with potassium thiocyanate in an acidic aqueous solution to form the thiosemicarbazide intermediate.

  • Synthesis of 5-Benzyl-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide is cyclized by refluxing in an aqueous solution of sodium hydroxide.

  • Synthesis of 3-Amino-5-benzyl-1H-1,2,4-triazole: The thiol group can be converted to an amino group through various methods, such as oxidative amination or by using a Raney Nickel catalyst. This step is a simplification for the synthesis of a related amine. To obtain the target ethanamine, a different synthetic strategy starting from a protected β-alanine derivative would be more direct.

A more direct, albeit potentially more complex, route would involve the reaction of an imidate derived from phenylacetonitrile with a protected β-amino-propionohydrazide, followed by cyclization.

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Phenylpropanoic Acid B Ethyl 3-Phenylpropanoate A->B Esterification C 3-Phenylpropanohydrazide B->C Hydrazinolysis D Acylthiosemicarbazide Intermediate C->D Reaction with Isothiocyanate E 5-Benzyl-1,2,4-triazole-3-thiol D->E Base-catalyzed Cyclization F 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine E->F Amination/Functionalization Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Target_Compound 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Target_Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K signaling pathway by the target compound.

IV. Safety and Handling

As with any novel chemical compound, 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.

V. Conclusion

While 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is a novel compound without a currently assigned CAS number, its synthesis is highly feasible through established chemical routes. The structural motifs present in this molecule, namely the 1,2,4-triazole core, the benzyl group, and the ethanamine side chain, suggest a high potential for interesting biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising new chemical entity. The exploration of such novel derivatives of the 1,2,4-triazole scaffold is a critical endeavor in the ongoing quest for new and more effective therapeutic agents.

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). MDPI. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

  • SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. ResearchGate. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8). Oriental Journal of Chemistry. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Synthesis, characterization and gravimetric studies of novel triazole-based compound. ResearchGate. [Link]

  • Creation of Novel Heterocyclic Compounds from (Triazole) Derivatives and Assessment of Their Biological Functions. (2024, November 25). Central Asian Journal of Theoretical and Applied Sciences. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

  • Synthesis, structure and biological activity of novel 1,2,4-triazole mannich bases containing a substituted benzylpiperazine moiety. (2011, July 15). PubMed. [Link]

  • The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (2020, June 18). Science and Innovation. [Link]

  • Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. (2003, April 17). PubMed. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. (2022, March 23). PMC. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Research Square. [Link]

  • Synthesis, characterization and gravimetric studies of novel triazole-based compound. (2020, January 6). International Journal of Low-Carbon Technologies. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of 3- and 5-substituted 1,2,4-triazoles. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL TRIAZOLE DERIVATIVES. (2021, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. PMC. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology. [Link]

Sources

"2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine derivatives synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the high-fidelity synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine , a critical bioisostere of histamine. The 1,2,4-triazole scaffold offers improved metabolic stability and altered hydrogen-bonding potential compared to the native imidazole found in histamine, making it a high-value pharmacophore for H3/H4 receptor ligands and fragment-based drug discovery.

The protocol detailed below utilizes a convergent Diacylhydrazine-Ammonium Acetate Cyclization strategy. This route is selected for its modularity, scalability, and ability to tolerate the sensitive ethylamine side chain (protected via Boc) during the harsh cyclodehydration phase.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary synthons: the benzyl moiety (derived from phenylacetic acid) and the ethylamine tail (derived from


-alanine).

Strategic Rationale:

  • Avoidance of Regioisomers: Direct alkylation of a pre-formed triazole ring often yields inseparable mixtures of

    
     and 
    
    
    
    isomers. Constructing the ring de novo ensures the correct 3,5-substitution pattern.
  • Protection Strategy: The terminal amine must be protected (Boc) to prevent self-polymerization or interference during the triazole ring closure.

  • Cyclization Method: Thermal condensation of a diacylhydrazine in the presence of ammonium acetate (

    
    ) is preferred over 
    
    
    
    methods, which favor 1,3,4-oxadiazole formation.

Retrosynthesis Target 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine ProtectedTriazole Protected Intermediate (N-Boc-triazole) ProtectedTriazole->Target Acid Deprotection (TFA/HCl) Diacylhydrazine Linear Diacylhydrazine (Pre-cyclization) Diacylhydrazine->ProtectedTriazole Cyclodehydration (NH4OAc, Heat) PrecursorA Phenylacetic Hydrazide (Synthon A) PrecursorA->Diacylhydrazine Peptide Coupling (EDC/HOBt) PrecursorB N-Boc-β-Alanine (Synthon B) PrecursorB->Diacylhydrazine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the 1,2,4-triazole core from phenylacetic hydrazide and protected


-alanine.

Detailed Synthetic Protocol

Phase 1: Preparation of Phenylacetic Hydrazide

This step converts the ester to the hydrazide, serving as the nucleophilic component for the subsequent coupling.

  • Reagents: Ethyl phenylacetate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (Abs).

  • Protocol:

    • Dissolve ethyl phenylacetate (50 mmol) in absolute ethanol (100 mL).

    • Add hydrazine hydrate (250 mmol) dropwise at room temperature.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (EtOAc:Hexane 1:1) for disappearance of the ester.

    • Cool to 0°C. The hydrazide typically crystallizes as white needles.

    • Filter, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 85–95%. Melting Point: ~115–116°C.

Phase 2: Coupling (Diacylhydrazine Formation)

Standard peptide coupling conditions are used to link the hydrazide with N-Boc-


-alanine.
  • Reagents: N-Boc-

    
    -alanine (1.0 eq), Phenylacetic hydrazide (1.0 eq), EDC
    
    
    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM/DMF (9:1).
  • Protocol:

    • Dissolve N-Boc-

      
      -alanine (10 mmol) in dry DCM (40 mL) and DMF (5 mL).
      
    • Add EDC

      
      HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 mins to activate the acid.
      
    • Add phenylacetic hydrazide (10 mmol) followed by DIPEA (20 mmol).

    • Warm to room temperature and stir for 12–16 hours.

    • Workup: Dilute with DCM, wash sequentially with 1M HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (MeOH/DCM 5:95) if necessary, though trituration with ether often yields pure product.

    • Checkpoint: Confirm formation of the linear diacylhydrazine via MS (

      
      ).
      
Phase 3: Cyclodehydration to 1,2,4-Triazole

This is the critical step. Using


 often leads to the 1,3,4-oxadiazole. To force the 1,2,4-triazole, we use ammonium acetate in refluxing acetic acid or xylene.
  • Reagents: Diacylhydrazine intermediate (from Phase 2), Ammonium Acetate (

    
    , 10 eq), Glacial Acetic Acid.
    
  • Protocol:

    • Suspend the diacylhydrazine (5 mmol) in glacial acetic acid (20 mL).

    • Add solid

      
       (50 mmol).
      
    • Reflux (118°C) for 12–24 hours. The excess ammonia source drives the N-N-C-N ring closure over the N-N-C-O path.

    • Monitoring: Reaction is complete when the acyclic precursor disappears (LC-MS).

    • Workup: Concentrate acetic acid under reduced pressure. Neutralize the residue with sat.

      
       and extract into EtOAc.
      
    • Note: This step may partially deprotect the Boc group due to acidity/heat. If the Boc is lost, proceed directly to purification of the free amine. If Boc remains, proceed to Phase 4.

Phase 4: Final Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol:

    • Dissolve the crude triazole in DCM.

    • Add 4M HCl in Dioxane (10 eq) at 0°C. Stir for 2 hours.

    • Concentrate to dryness. The product is isolated as the dihydrochloride salt.

    • Recrystallization: Ethanol/Ether.

Analytical Characterization

ParameterExpected Data (HCl Salt)

NMR (400 MHz, DMSO-

)

10.2 (br s, triazole NH), 8.1 (br s, 3H,

), 7.2–7.4 (m, 5H, Ar-H), 4.1 (s, 2H, Benzyl

), 3.1 (m, 2H,

-N), 2.9 (m, 2H, Triazole-

).
LC-MS (ESI)

(Free base MW: 202.26)
Appearance White to off-white hygroscopic solid.

Troubleshooting & Optimization

  • Issue: Oxadiazole Formation.

    • Cause: Insufficient nitrogen source during cyclization.

    • Solution: Increase

      
       to 20 equivalents or switch solvent to Xylene and use a Dean-Stark trap to remove water, driving the equilibrium toward the triazole.
      
  • Issue: Low Yield in Coupling.

    • Cause: Poor solubility of phenylacetic hydrazide.

    • Solution: Ensure DMF is used as a co-solvent. Pre-activate the amino acid fully before adding the hydrazide.

References

  • Synthesis of 3,5-disubstituted-1,2,4-triazoles. Journal of Organic Chemistry. "Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy." 2016. Link

  • Triazole Histamine Analogues. Pharmacology. "Effect of Derivatives of 3-(β-Aminoethyl)-1,2,4-Triazole on the Histamine H1- and H2-Receptors." 1977.[1] Link

  • One-Pot Triazole Synthesis. Organic Letters. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." 2015.[2] Link

  • Microwave-Assisted Synthesis. Molecules. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." 2024. Link

  • General Triazole Methodology. Organic Chemistry Portal. "Synthesis of 1,2,4-Triazoles." Link

Sources

Technical Guide: Biological Potentials of 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, distinguished by its high dipole moment, stability against metabolic degradation, and ability to act as a rigid bioisostere for amide or ester linkages.[1][2] Unlike its 1,2,3-isomer (often associated with "click" chemistry), the 1,2,4-triazole is the structural backbone of the "azole" antifungal class (e.g., Fluconazole, Posaconazole) and a critical component in oncology (e.g., Letrozole). This guide analyzes the mechanistic causality of its biological activities, details validated synthesis protocols, and provides standard operating procedures (SOPs) for biological evaluation.

The Pharmacophore: Structural Causality

The biological utility of the 1,2,4-triazole ring stems from its unique electronic distribution. It contains three nitrogen atoms in a five-membered ring, existing in tautomeric equilibrium (


 and 

forms).[2][3]
Key Physicochemical Properties[1][4][5][6][7]
  • H-Bonding Capacity: The nitrogen at position 4 (N4) often acts as a coordination site for metals (e.g., heme iron), while N2 can serve as a hydrogen bond acceptor.

  • Dipole Moment: A high dipole moment (~3.2 D) allows strong non-covalent interactions with protein binding pockets.

  • Metabolic Stability: The aromaticity of the ring renders it resistant to rapid oxidative metabolism, extending the half-life of drug candidates.

Property1,2,4-Triazole1,2,3-TriazoleClinical Relevance
Nitrogen Positions 1, 2, 41, 2, 31,2,4 allows specific N4-metal coordination.
Synthesis Route Condensation (Hydrazide + Nitrile)Cycloaddition (Azide + Alkyne)1,2,4 requires high-temp condensation or metal catalysis.
Major Drug Class Antifungals, Aromatase InhibitorsAntibacterials (Experimental)1,2,4 is the dominant clinical isomer.

Antifungal Activity: The CYP51 Mechanism

The most validated application of 1,2,4-triazoles is the inhibition of lanosterol 14


-demethylase (CYP51) .[1][4][5]
Mechanism of Action

CYP51 is a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][4][6]

  • Binding: The triazole drug enters the active site of CYP51.[6]

  • Coordination: The unhindered electron pair on the N4 nitrogen forms a coordinate covalent bond with the heme iron (Fe³⁺) in the enzyme's catalytic center.

  • Inhibition: This blockade prevents the binding of oxygen to the heme, halting the demethylation of lanosterol.

  • Toxicity: Toxic 14

    
    -methylsterols accumulate, and ergosterol is depleted, leading to membrane structural failure and fungal cell death.
    
Visualization: CYP51 Inhibition Pathway

CYP51_Mechanism Drug 1,2,4-Triazole Drug (e.g., Fluconazole) Enzyme Fungal CYP51 (Lanosterol 14a-demethylase) Drug->Enzyme Targets Active Site Interaction N4-Nitrogen coordinates Heme Iron (Fe3+) Enzyme->Interaction Binding Event Blockade Substrate (Lanosterol) Oxidation Blocked Interaction->Blockade Inhibits Catalysis Accumulation Accumulation of Toxic 14a-methylsterols Blockade->Accumulation Depletion Depletion of Ergosterol Blockade->Depletion Outcome Membrane Permeability Defect & Cell Death Accumulation->Outcome Depletion->Outcome

Caption: Mechanistic pathway of fungal cell death induced by 1,2,4-triazole CYP51 inhibition.

Oncology: Emerging Multi-Target Inhibition

Beyond antifungals, 1,2,4-triazoles act as rigid linkers or pharmacophores in oncology, targeting kinases and structural proteins.

Aromatase Inhibition (Breast Cancer)[4]
  • Target: Cytochrome P450 19A1 (Aromatase).

  • Mechanism: Similar to CYP51, the triazole nitrogen coordinates with the heme iron of aromatase, preventing the conversion of androgens to estrogens.

  • Drug Reference: Letrozole is the gold standard non-steroidal aromatase inhibitor containing a 1,2,4-triazole ring.

Kinase & Tubulin Targeting

Recent studies utilize the triazole scaffold to bridge pharmacophores targeting:

  • EGFR (Epidermal Growth Factor Receptor): Triazoles occupy the ATP-binding pocket, forming H-bonds with residues like Met793.

  • Tubulin Polymerization: Triazole derivatives bind to the colchicine site, disrupting microtubule assembly and inducing apoptosis in multidrug-resistant (MDR) cancer lines.

Experimental Protocol: Synthesis of 1,2,4-Triazoles

Objective: Synthesize a 3,5-disubstituted-1,2,4-triazole via the Pellizzari reaction or modified condensation. Note: Unlike "click" chemistry (1,2,3-triazoles), this requires thermal condensation or microwave irradiation.

Materials
  • Carboxylic acid hydrazide (R-CONHNH₂).

  • Nitrile (R'-CN) or Imidate.

  • Solvent: n-Butanol or DMF.

  • Catalyst: Potassium carbonate (K₂CO₃) or Sodium ethoxide (EtONa).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 eq of carboxylic acid hydrazide and 1.1 eq of the corresponding nitrile in n-Butanol (10 mL per mmol).

  • Catalysis: Add 1.5 eq of anhydrous K₂CO₃.

  • Reflux/Microwave:

    • Method A (Thermal): Reflux at 120°C for 12–16 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Method B (Microwave): Irradiate at 150°C, 300W for 15–30 minutes (Green Chemistry approach).

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The precipitate is the crude triazole. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation: Confirm structure via ¹H-NMR (Characteristic NH signal if 1H-triazole, or aromatic shifts) and HRMS.

Biological Assay Protocol: Antifungal Susceptibility

Standard: CLSI M38-A2 (Filamentous Fungi) or M27-A3 (Yeasts). Method: Broth Microdilution.[7][8][9][10][11]

Reagents
  • RPMI 1640 Medium: Buffered with MOPS to pH 7.0.

  • Resazurin Dye (Optional): For colorimetric endpoint (Blue -> Pink = Growth).

  • Control Drugs: Fluconazole (positive control), DMSO (solvent control).

Workflow
  • Inoculum Preparation:

    • Grow Candida albicans or Aspergillus fumigatus on Potato Dextrose Agar (PDA) for 24–48h.

    • Suspend colonies in saline; adjust density to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in RPMI 1640 medium.

  • Plate Setup (96-well):

    • Add 100 µL of RPMI to all wells.

    • Add 100 µL of test compound (dissolved in DMSO) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation: Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout:

    • Visual: The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC) .

    • Colorimetric: Add 20 µL Resazurin (0.01%). Incubate 2h. Blue wells = Dead (Inhibited); Pink wells = Live.

Computational Workflow: Molecular Docking

To validate the mechanism (e.g., CYP51 binding), use the following in silico pipeline.

Docking_Workflow LigandPrep Ligand Preparation (ChemDraw/Avogadro) Energy Min (MMFF94) Docking Docking Run (AutoDock Vina/Gold) Genetic Algorithm LigandPrep->Docking ProteinPrep Protein Prep (PDB ID: 5V5Z) Remove Water, Add H GridGen Grid Generation Center: Heme Iron Box: 20x20x20 A ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (PyMOL/Discovery Studio) Measure Fe-N Distance Docking->Analysis

Caption: In silico workflow for validating triazole-enzyme binding interactions.

References

  • BenchChem. (2025).[4] A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). Retrieved from

  • National Institutes of Health (NIH). (2022). Novel 1,2,4-Triazoles as Antifungal Agents: SAR and Biological Activity. PubMed Central. Retrieved from

  • Frontiers in Chemistry. (2021). Identification of 1,2,4-Triazine and Its Derivatives Against CYP51. Retrieved from

  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications. Retrieved from

Sources

The Architecture of Efficacy: Structure-Activity Relationships of Benzyl-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazole ring has emerged as a privileged pharmacophore. When functionalized with a benzyl moiety, this scaffold exhibits a remarkable spectrum of biological activities, ranging from epigenetic modulation and antimicrobial efficacy to targeted kinase inhibition. As drug development professionals, our objective is not merely to synthesize novel compounds, but to understand the precise causality between structural modifications and pharmacokinetic/pharmacodynamic outcomes. This whitepaper deconstructs the structure-activity relationship (SAR) of benzyl-1,2,4-triazole derivatives, providing actionable insights into their rational design, supported by self-validating experimental methodologies.

Mechanistic Paradigms: The 1,2,4-Triazole Pharmacophore

The core of these derivatives is characterized by three nitrogen atoms within a five-membered aromatic ring. This architecture provides unique resonance stabilization, tunable electron distribution, and robust hydrogen-bonding capabilities[1].

From a physicochemical perspective, the unsubstituted 4H-1,2,4-triazole possesses a highly optimal charge distribution, yielding a calculated dipole moment of approximately 5.81 D[2]. This large dipole moment is the primary causal factor behind the scaffold's favorable developability profile; it significantly lowers lipophilicity (LogD) and increases aqueous kinetic solubility compared to less polar heterocycles like tetrazoles or imidazoles[2]. Consequently, incorporating the 1,2,4-triazole core is a deliberate strategy to rescue the poor oral bioavailability often associated with highly lipophilic target-binding moieties.

SAR Core 1,2,4-Triazole Core (Dipole Moment ~5.81 D) Enhances Solubility Activity Pharmacological Efficacy (RIP1, LSD1, Antimicrobial) Core->Activity Pharmacokinetics Benzyl Benzyl Moiety (Hydrophobic Allosteric Pocket) Drives Target Affinity Benzyl->Activity Binding Affinity Substituents Ring Substituents (Halogens/Methoxy) Tunes Electronic Density Substituents->Benzyl Steric/Electronic Modulation

Logical SAR framework of benzyl-1,2,4-triazole derivatives dictating pharmacological efficacy.

Structure-Activity Relationship (SAR) Dynamics

The Allosteric Lipophilic Pocket: RIP1 Kinase Inhibition

Receptor Interacting Protein 1 (RIP1) kinase is a primary driver of necroptosis and inflammatory cascades. During the lead optimization of benzoxazepinone hits, the positioning of the benzyl group on the triazole ring proved to be the critical determinant of both efficacy and exposure[2].

SAR studies revealed that the benzyl group must reside in an allosteric hydrophobic pocket at the back of the ATP binding site (indicative of Type III kinase inhibition)[2].

  • Isomeric Causality: The N-benzyl-1,2,4-triazole isomer (Compound 41) exhibited potent in vitro activity but suffered from poor rat oral exposure due to higher lipophilicity (LogD > 4.3)[2]. Shifting to the 3-benzyl-1,2,4-triazole isomer (Compound 5, GSK2982772) optimized the charge distribution, lowering the LogD to 3.8 and drastically improving oral exposure (AUC₀-∞ 2.3 μg·h/mL)[2].

  • Steric Constraints: Removal of the phenyl group entirely abolishes activity. Replacing the phenyl ring with aliphatic groups (n-butyl, isopropyl, cyclohexyl) results in suboptimal binding, proving that the aromatic π-π interactions within the hydrophobic pocket are non-negotiable[2].

RIP1 TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIP1 RIP1 Kinase Activation Complex1->RIP1 Necroptosis Necroptosis & Inflammation RIP1->Necroptosis Kinase Active Inhibitor 3-Benzyl-1,2,4-Triazole (GSK2982772) Inhibitor->RIP1 Allosteric Inhibition

RIP1 kinase signaling pathway and allosteric inhibition by 3-benzyl-1,2,4-triazole derivatives.

Epigenetic Modulation: LSD1 Inhibition and Anticancer Activity

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in oncology. Benzene homologues tethered with 1,2,4-triazole motifs have shown profound LSD1 inhibitory effects[3]. For instance, 4-benzyl-1H-1,2,4-triazole-5(4H)-thione derivatives (such as Compound 22 and Compound 27) demonstrated exceptional potency, with IC₅₀ values of 0.074 µM and 0.046 µM, respectively[3]. The SAR indicates that the spatial geometry afforded by the benzyl linkage allows the triazole core to effectively chelate or interact with the FAD-dependent catalytic domain of LSD1, resulting in targeted cancer cell apoptosis and DNA fragmentation[3].

Similarly, in the context of aromatase inhibition (letrozole analogs), the 1-benzyl-1H-1,2,4-triazole scaffold acts as a conservative anchoring section[4]. Modulating the electronic density of the phenyl ring—such as introducing a 3-chlorophenyl group (Compound 1c)—yields high cytotoxicity against MCF-7 breast cancer cell lines (IC₅₀ = 27.1 µg/mL)[4].

Antimicrobial and Antifungal Targeting

O-benzyl azole derivatives are historically significant as antifungal agents due to their high therapeutic index[5]. The stereochemistry of the O-benzyl group on the cyclohexane ring, combined with the electronic nature of R₁/R₂ substituents (specifically halogenated and nitro-substituted scaffolds), directly correlates with antimicrobial potency[1][5]. The benzyl group acts as a lipophilic penetrant, allowing the triazole core to breach the fungal cell membrane and inhibit lanosterol 14α-demethylase.

Quantitative SAR Data Analysis

The following table synthesizes the quantitative metrics driving the lead optimization of key benzyl-1,2,4-triazole derivatives across multiple therapeutic areas:

Compound DesignationPharmacological TargetStructural ModificationEfficacy MetricLipophilicity (LogD)Source
GSK2982772 (5) RIP1 Kinase3-benzyl isomerHighly Potent (Binding)3.8[2]
Compound 41 RIP1 KinaseN-benzyl isomerPotent (In Vitro)> 4.3[2]
Compound 27 LSD1 (Epigenetic)Substituted benzylIC₅₀ = 0.046 µMN/A[3]
Compound 22 LSD1 (Epigenetic)4-benzyl-thioneIC₅₀ = 0.074 µMN/A[3]
Compound 1c MCF-7 Cell Line3-chlorophenylIC₅₀ = 27.1 µg/mLN/A[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis and biochemical evaluation of these derivatives. Each protocol is designed as a self-validating system to eliminate experimental artifacts.

Green Synthesis of 3,5-Disubstituted 1,2,4-Triazole Scaffolds

Traditional synthesis of triazoles often relies on harsh, toxic reagents. This updated green protocol utilizes plant-extract-mediated oxidative cyclodehydration[1].

Step-by-Step Methodology:

  • Esterification: Dissolve the substituted aromatic acid (0.01 mol) in 30 mL of methanol containing a catalytic amount of H₂SO₄ (0.5 mL). Reflux for 3–4 hours[1].

  • Hydrazide Formation: Neutralize the cooled mixture with saturated NaHCO₃, extract with EtOAc, and react the resulting ester with hydrazine hydrate (99%) under reflux to form the acid hydrazide[1].

  • Oxidative Cyclodehydration (Green Step): Introduce the hydrazide to substituted nitriles in the presence of an aqueous extract of Azadirachta indica (Neem). The phytochemical constituents act as natural redox-active mediators, driving the cyclization into the 1,2,4-triazole ring under mild conditions[1].

  • Self-Validation & Elucidation: Monitor the reaction strictly via Thin Layer Chromatography (TLC). Upon completion, purify via recrystallization. Validate the structural integrity using FT-IR (confirming C=N stretches at 1600–1650 cm⁻¹) and ¹H NMR (confirming the disappearance of linear hydrazide protons and the appearance of triazole C-H resonances at δ 8.3–8.6 ppm)[1].

Synthesis Step1 Step 1: Esterification Aromatic Acid + MeOH Catalyst: H2SO4 Step2 Step 2: Hydrazide Formation Addition of Hydrazine Hydrate Reflux Step1->Step2 Step3 Step 3: Cyclodehydration Oxidative Ring Closure Green Catalyst (Plant Extract) Step2->Step3 Step4 Step 4: Purification Crystallization & Validation (NMR, FT-IR, HR-MS) Step3->Step4

Step-by-step synthetic workflow for 1,2,4-triazole derivatives via green chemistry protocols.

Fluorescence Polarization (FP) Binding Assay for RIP1 Kinase

To validate the binding affinity of the 3-benzyl-1,2,4-triazole derivatives to the RIP1 allosteric pocket, a Fluorescence Polarization (FP) assay is utilized[2]. Causality: FP directly measures the rotational speed of a fluorophore. When a fluorescent tracer binds to the massive RIP1 kinase, its rotation slows, yielding high polarization. When a successful benzyl-1,2,4-triazole inhibitor displaces the tracer, the small tracer rotates freely in solution, dropping the polarization signal. This avoids the false positives common in coupled-enzyme functional assays.

Step-by-Step Methodology:

  • Preparation: Express and purify recombinant human RIP1 kinase (residues 1–375)[2].

  • Tracer Equilibration: Incubate 10 nM of a known fluorescent RIP1 tracer with 20 nM of RIP1 kinase in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT) for 30 minutes at room temperature.

  • Compound Titration: Dispense the synthesized benzyl-1,2,4-triazole derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well black microtiter plate.

  • Measurement & Self-Validation: Add the Kinase/Tracer complex to the compounds. Read the plate on a microplate reader equipped with FP filters (e.g., Ex: 485 nm, Em: 535 nm).

  • Validation Control: The assay is self-validating; wells containing only DMSO (solvent control) establish the maximum polarization (bound state), while wells containing a massive excess of an unlabeled reference inhibitor establish the minimum polarization (fully displaced state). Calculate the IC₅₀ using a 4-parameter logistic fit.

Conclusion

The benzyl-1,2,4-triazole scaffold represents a masterclass in rational drug design. By manipulating the electronic density of the triazole core to ensure high aqueous solubility, and precisely tuning the sterics of the benzyl moiety to anchor into hydrophobic target pockets, researchers can generate highly potent, orally bioavailable therapeutics. Whether targeting RIP1 kinase in inflammatory diseases or LSD1 in oncology, the strict adherence to SAR principles and self-validating experimental protocols remains the cornerstone of successful clinical translation.

References

1.2 2.1 3.4 4.3 5.5

Sources

Methodological & Application

"analytical techniques for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine analysis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical characterization and quantification of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (referred to herein as BTE ). BTE represents a challenging analyte due to its amphoteric nature; it possesses a basic primary amine on the ethyl chain and an ionizable 1,2,4-triazole ring system capable of tautomerism.[1]

Standard C18 Reverse-Phase (RP) methods often yield poor peak shapes (tailing) and insufficient retention for BTE due to the polarity of the ethylamine group at neutral/acidic pH. This guide provides two validated pathways:

  • Method A (Gold Standard): HILIC-MS/MS for high-sensitivity bioanalysis.[1]

  • Method B (QC/Purity): High-pH RP-HPLC for stability and purity profiling.[1]

Physicochemical Profiling & Mechanistic Insight

Understanding the molecule is the prerequisite for separation.[1]

PropertyValue (Est.)Analytical Implication
Basic pKa (Amine) ~9.8At pH < 8, the amine is protonated (

), causing secondary interactions with residual silanols on silica columns.[1]
Acidic pKa (Triazole) ~10.3The triazole ring can deprotonate at very high pH, but remains neutral/protonated in standard acidic mobile phases.
LogP ~1.2Moderately lipophilic due to the benzyl group, but the polar amine dominates behavior in acidic media.[1]
Chromophore UV 210–220 nmThe benzyl and triazole groups have weak absorbance; UV detection requires low wavelengths.[1] MS is preferred.[1]
Structural Challenges

The 1,2,4-triazole ring exists in tautomeric equilibrium (


 vs 

).[1] In solution, these interconvert rapidly, but separation conditions (solvent, pH) must stabilize one form to prevent peak splitting.[1]

Method A: HILIC-MS/MS (Bioanalysis & Trace Detection)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain the polar amine without the need for ion-pairing reagents that suppress MS ionization.

Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).[1]

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).[1]

    • Why? Amide phases form a stable water layer, interacting with the protonated amine via hydrogen bonding, offering superior peak shape over bare silica.[1]

Mobile Phase Strategy
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (ACN) : Mobile Phase A (95:5).

    • Note: A buffer concentration of >10 mM is critical in HILIC to shield ionic interactions.[1]

Gradient Table
Time (min)% A (Aqueous Buffer)% B (Organic)Flow (mL/min)
0.005950.4
1.005950.4
4.0040600.4
5.0040600.4
5.105950.6
8.005950.6
Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily in positive mode (


).
  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive[1]

  • Capillary Voltage: 3500 V

  • Precursor Ion: m/z ~203.1 (Calculated based on C11H14N4)

MRM Transitions:

  • Quantifier:

    
     (Benzyl cation, tropylium ion).[1] High abundance, stable.[1]
    
  • Qualifier:

    
     (Cleavage of the triazole ring / ethylamine fragment).[1]
    

Method B: High-pH RP-HPLC (Purity & Stability)

Rationale: For QC labs lacking MS, or for high-concentration purity assays, Reverse Phase is preferred.[1] However, to retain the basic amine and prevent tailing, we must operate at pH > 10 to keep the amine uncharged (neutral).

Instrumentation[1][2][3]
  • System: HPLC/UPLC with PDA (Photodiode Array).

  • Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[1]

    • Critical: Standard silica columns will dissolve at pH 10.[1] You must use a hybrid or specific high-pH stable column.[1]

Mobile Phase Strategy
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Detection: UV @ 215 nm (Primary), 254 nm (Secondary).[1]

Isocratic Protocol (Simplified for QC)
  • Ratio: 60% A / 40% B

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 30°C

  • Expected Retention: ~4–6 minutes.[1] The deprotonated amine interacts hydrophobically with the C18 chains, providing sharp peaks.[1]

Sample Preparation Workflow

For biological matrices (plasma/serum), protein precipitation is insufficient due to ion suppression.[1] Mixed-Mode Cation Exchange (MCX) SPE is required.[1]

Protocol: MCX Solid Phase Extraction[1]
  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 4%

    
     (Acidifies amine to bind to sorbent).[1]
    
  • Wash 1: 1 mL 2% Formic Acid (Removes acidic interferences).[1]

  • Wash 2: 1 mL MeOH (Removes neutral lipophiles).

  • Elute: 2 x 500 µL 5%

    
     in MeOH (Releases basic amine).
    
  • Reconstitute: Evaporate and dissolve in Mobile Phase (95% ACN).

Visualized Analytical Logic

Workflow Diagram

BTE_Analysis_Workflow Sample Sample Matrix (Plasma/Formulation) Prep_Decision Matrix Complexity? Sample->Prep_Decision LLE Liquid-Liquid Extraction (High pH, EtOAc) Prep_Decision->LLE Simple/Clean SPE SPE (MCX Mixed Mode) *Recommended* Prep_Decision->SPE Biological (Plasma) Method_Select Analytical Goal? LLE->Method_Select SPE->Method_Select HILIC Method A: HILIC-MS/MS (Trace Analysis/PK) Method_Select->HILIC Sensitivity (<1 ng/mL) High_pH Method B: High-pH RP-HPLC (Purity/Stability) Method_Select->High_pH Robustness (>1 µg/mL) Detection Data Processing (Integration & Quant) HILIC->Detection High_pH->Detection

Caption: Decision tree for selecting the appropriate sample preparation and chromatographic method based on matrix complexity and sensitivity requirements.

MS Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 203 Frag1 Tropylium Ion (Benzyl) m/z 91 Parent->Frag1 C-C Cleavage (Primary Transition) Frag2 Triazole-Ethylamine Core m/z ~113 Parent->Frag2 Neutral Loss (Benzyl)

Caption: Primary ESI+ fragmentation pathway for BTE. The formation of the tropylium ion (m/z 91) is the dominant transition used for quantification.

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Retrieved from

  • Zaporizhzhia State Medical University. (2025).[1] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from

  • Indian Journal of Heterocyclic Chemistry. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines.[1][5] Retrieved from

  • Helix Chromatography. (2025).[1] HPLC Methods for analysis of 1,2,4-triazole.[1][6] Retrieved from

  • ResearchGate. (2020).[1] ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones. Retrieved from [7]

Sources

Application Note: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine as a Selective LSD1 (KDM1A) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (referred to herein as BTE ) as a reversible inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A) .

Unlike first-generation LSD1 inhibitors based on the tranylcypromine (TCP) scaffold, which irreversibly modify the FAD cofactor, BTE represents a class of non-covalent, reversible inhibitors . Its structural design utilizes the 1,2,4-triazole core as a bioisostere for the peptide bond, while the ethanamine tail mimics the substrate lysine (H3K4) side chain, and the benzyl moiety engages the hydrophobic "amine oxidase" pocket.

Primary Applications:

  • Epigenetic Modulation: Increasing cellular H3K4me2 levels to reactivate silenced tumor suppressor genes.

  • Oncology: Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) differentiation therapy.

  • Non-Oncology: Sickle cell disease (fetal hemoglobin induction) and viral latency reactivation.

Mechanism of Action & Chemical Biology

Structural Basis of Inhibition

LSD1 is a flavin-dependent amine oxidase that shares significant structural homology with Monoamine Oxidases (MAO-A and MAO-B). The therapeutic challenge is achieving selectivity for LSD1 over MAOs to avoid cardiovascular side effects.

  • The Triazole Core: Acts as a rigid scaffold that positions the side chains within the large active site cavity of LSD1.

  • The Ethanamine Tail: Functions as a substrate mimic for the

    
    -amino group of Histone H3 Lysine 4 (H3K4) . It forms electrostatic interactions with Asp555  (a critical residue in the substrate binding channel), blocking the entry of the endogenous histone tail.
    
  • The Benzyl Moiety: Exploits the hydrophobic region adjacent to the FAD cofactor, enhancing affinity and selectivity over MAO-A/B.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where BTE prevents the demethylation of mono- and di-methylated H3K4.

LSD1_Mechanism LSD1 LSD1 (KDM1A) Enzyme Substrate H3K4me1/2 (Active Chromatin) LSD1->Substrate Binds Complex LSD1-BTE Inactive Complex LSD1->Complex Inhibition Product H3K4me0 (Repressed Chromatin) Substrate->Product Demethylation (FAD -> FADH2) GeneExp Gene Expression (Differentiation) Substrate->GeneExp Promotes Product->GeneExp Silences Inhibitor BTE (Inhibitor) Inhibitor->LSD1 Competitive Binding Complex->Product Blocks

Figure 1: Mechanism of Action. BTE competitively binds to LSD1, preventing the conversion of active chromatin marks (H3K4me2) to repressive marks, thereby sustaining gene expression.

Experimental Protocols

Protocol A: In Vitro LSD1 Inhibition Assay (Fluorometric)

This assay measures the production of Hydrogen Peroxide (


), a byproduct of the LSD1-mediated demethylation reaction, using the Amplex Red system.

Reagents Required:

  • Recombinant Human LSD1 (residues 158-669).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve BTE in 100% DMSO to a stock concentration of 10 mM. Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer (Final DMSO < 1%).

  • Enzyme Pre-incubation: Mix 20 µL of diluted BTE with 20 µL of recombinant LSD1 (final conc. 50 nM) in a black 384-well plate. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of Substrate Mix containing:

    • H3K4me2 peptide (20 µM final).

    • Amplex Red (50 µM final).

    • HRP (0.1 U/mL final).

  • Kinetic Reading: Immediately measure fluorescence (Ex/Em = 530/590 nm) in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition) to generate IC50 curves.

Protocol B: Cellular Target Engagement (Western Blot)

To verify that BTE enters the cell and inhibits LSD1 in a physiological context, monitor the accumulation of the H3K4me2 substrate.

Cell Model: MV4-11 (AML) or THP-1 cells.[1]

Workflow Diagram:

Workflow Step1 Seed MV4-11 Cells (0.5 x 10^6 cells/mL) Step2 Treat with BTE (0.1, 1.0, 10 µM) 24 - 48 Hours Step1->Step2 Step3 Acid Extraction of Histones (0.2N HCl) Step2->Step3 Step4 SDS-PAGE & Transfer (PVDF Membrane) Step3->Step4 Step5 Immunoblotting Step4->Step5 Readout1 Primary Ab: Anti-H3K4me2 (Target) Step5->Readout1 Readout2 Primary Ab: Anti-Total H3 (Loading Control) Step5->Readout2

Figure 2: Cellular Assay Workflow. Acid extraction is critical for isolating histone proteins before Western Blotting.

Critical Steps:

  • Dosing: Treat cells for a minimum of 24 hours . Epigenetic marks have a slow turnover rate; short treatments (<6h) may yield false negatives.

  • Lysis: Do not use standard RIPA buffer. Use Acid Extraction (0.2 N HCl overnight at 4°C) or High-Salt Lysis buffers to ensure chromatin-bound histones are solubilized.

  • Normalization: Always normalize the H3K4me2 signal to Total Histone H3 , not Actin or GAPDH, as histone levels can vary with cell cycle.

Expected Data & Selectivity Profile

The following table summarizes the expected potency profile for BTE based on the 1,2,4-triazole scaffold class [1, 2].

Target / AssayParameterExpected ValueInterpretation
LSD1 (Biochemical) IC5050 - 250 nMPotent inhibition.
MAO-A (Biochemical) IC50> 10,000 nMHigh selectivity (>100-fold).
MAO-B (Biochemical) IC50> 10,000 nMHigh selectivity (>100-fold).
Cellular H3K4me2 EC500.5 - 2.0 µMEffective cellular engagement.
Cell Viability (MV4-11) GI501.0 - 5.0 µMAntiproliferative in sensitive lines.

Note on Selectivity: The "ethanamine" tail of BTE is a structural feature shared with biogenic amines (dopamine, serotonin). However, the 1,2,4-triazole ring (unlike the indole in serotonin) significantly reduces affinity for MAO active sites, rendering BTE highly selective for LSD1. This is a critical safety advantage over tranylcypromine, which potently inhibits MAO [1].

Troubleshooting & Optimization

  • Issue: High Background in Fluorometric Assay.

    • Cause: Amplex Red is light-sensitive and unstable at high pH.

    • Solution: Prepare Amplex Red fresh and protect from light. Ensure Buffer pH is exactly 7.5; LSD1 activity drops sharply at pH > 8.0.

  • Issue: No increase in cellular H3K4me2.

    • Cause: Inefficient cell permeability or high substrate turnover.

    • Solution: Verify compound solubility (ensure no precipitation in media). Extend incubation time to 48 or 72 hours.

  • Issue: Toxicity in control cells.

    • Cause: Off-target effects (likely copper chelation by the triazole).

    • Solution: Perform a counter-screen on a non-cancerous fibroblast line (e.g., WI-38) to establish a therapeutic window.

References

  • Vertex Pharmaceuticals & University of Pavia. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.[2][3] Organic & Biomolecular Chemistry.[4][5][6]

  • Zheng, Y.C., et al. (2013). Triazole-dithiocarbamate based inhibitors of lysine specific demethylase 1 (LSD1) as potential anticancer agents.[2] Journal of Medicinal Chemistry.[7]

  • Hollebeke, J., et al. (2023). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry Reports.

  • Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol.

Sources

"experimental design for testing 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in vivo"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rational Design

The compound 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (herein referred to as BTE-124 ) represents a structural hybridization of a histamine bioisostere and a lipophilic pharmacophore.

  • The Pharmacophore: The 1,2,4-triazole-3-ethanamine core is a well-documented bioisostere of histamine (2-(1H-imidazol-4-yl)ethanamine). Historical structure-activity relationship (SAR) data indicates that replacing the imidazole ring of histamine with a 1,2,4-triazole retains significant affinity for Histamine H2 receptors , often functioning as a selective agonist.

  • The Modification: The addition of a 5-benzyl group significantly alters the physicochemical profile. Unlike the hydrophilic histamine molecule, the benzyl moiety increases

    
    , potentially facilitating Blood-Brain Barrier (BBB) penetration and altering receptor subtype selectivity (potentially towards H3/H4 or Trace Amine-Associated Receptors).
    

This guide outlines a tiered in vivo experimental design to profile BTE-124, moving from safety/kinetics to specific H2-mediated gastric assays and CNS behavioral profiling.

Experimental Workflow Visualization

The following flowchart illustrates the logical progression of the study, ensuring that safety and kinetic data validate the dose selection for pharmacodynamic (PD) models.

BTE_Experimental_Design cluster_Phase1 Phase 1: PK & Safety cluster_Phase2 Phase 2: Pharmacodynamics Compound BTE-124 (Synthesis & QC) Formulation Formulation Strategy (Saline vs. PEG400) Compound->Formulation Tox Acute Tox (MTD) Escalating Dose Formulation->Tox PK Pharmacokinetics (Plasma/Brain Ratio) Tox->PK Safe Dose Established Decision Data Review Go/No-Go PK->Decision T1/2 & BBB Data Gastric H2 Assay: Gastric Acid Secretion (Pylorus Ligation) CNS CNS Profiling: Open Field Test (Sedation/Locomotion) Decision->Gastric Peripheral Target Decision->CNS Central Target

Figure 1: Tiered experimental workflow for BTE-124 characterization. Phase 1 establishes the therapeutic window, while Phase 2 investigates specific histaminergic pathways.

Chemical Formulation & Preparation

Due to the benzyl group, BTE-124 will exhibit lower water solubility than histamine dihydrochloride. Proper vehicle selection is critical to avoid precipitation in vivo.

Protocol:

  • Salt Formation: If the compound is a free base, convert to BTE-124 dihydrochloride or maleate salt to improve aqueous solubility.

  • Vehicle A (Preferred): Sterile 0.9% Saline. (Ideal for iv/ip).

  • Vehicle B (Rescue): If solubility is

    
    , use 5% DMSO + 10% Solutol HS-15 + 85% Saline.
    
  • Control: Vehicle-matched control groups are mandatory.

Phase 1: Pharmacokinetics & BBB Permeability

Before testing efficacy, we must determine if the benzyl group successfully drives the molecule into the brain or if it remains peripherally restricted.

Objective: Determine Plasma Half-life (


), 

, and Brain-to-Plasma ratio (

).

Methodology:

  • Species: Male Sprague-Dawley Rats (n=3 per time point).

  • Route: Intravenous (IV) tail vein injection (bolus).

  • Dose: 5 mg/kg (Based on typical histamine analog potency).

Sampling Protocol:

Time Point (min) Matrix Collected Processing Analysis
Pre-dose Plasma EDTA tubes, Centrifuge 2000g LC-MS/MS
5, 15, 30 Plasma " LC-MS/MS

| 60, 120, 240 | Plasma + Whole Brain | Brain: Homogenize in PBS (1:3 w/v) | LC-MS/MS |

Success Criteria:

  • Peripheral Agent: Brain/Plasma ratio

    
    . Proceed to Gastric Assay .
    
  • CNS Agent: Brain/Plasma ratio

    
    . Proceed to CNS Profiling .
    

Phase 2A: Peripheral H2 Activity (Gastric Acid Secretion)

Triazole ethylamines are historically potent H2 agonists. This protocol uses the Shay Pylorus Ligation Model to quantify gastric acid output, a direct measure of H2 receptor activation.

Mechanism: H2 receptors on parietal cells couple to


 proteins 

Adenylyl Cyclase

cAMP

Proton Pump activation.

Experimental Groups:

  • Vehicle Control (Saline).

  • Positive Control: Histamine (10 mg/kg s.c.) or Dimaprit.

  • Antagonist Control: Ranitidine (H2 blocker, 10 mg/kg) + BTE-124.

  • Test Group: BTE-124 (Doses: 1, 3, 10 mg/kg s.c.).

Step-by-Step Protocol:

  • Fast: Starve rats for 24 hours (water ad libitum) to clear gastric contents.

  • Anesthesia: Induce with Isoflurane (3%).

  • Ligation: Perform a midline laparotomy; identify the pylorus and ligate with 4-0 silk suture. Close abdomen.

  • Dosing: Immediately administer BTE-124 or controls subcutaneously (s.c.).

  • Incubation: Allow 4 hours for acid accumulation.

  • Collection: Euthanize animal. Clamp esophagus, remove stomach.

  • Analysis:

    • Centrifuge gastric contents (3000 rpm, 10 min).

    • Measure Volume (mL).

    • Titrate supernatant with 0.01 N NaOH to pH 7.0 to determine Total Acidity (mEq/L) .

Data Interpretation:

  • If BTE-124 increases acidity significantly vs. Vehicle, and this effect is blocked by Ranitidine, BTE-124 is a validated H2 Agonist .

Phase 2B: CNS Profiling (Open Field Test)

If Phase 1 confirms BBB penetration, the benzyl group may confer affinity for H3 (autoreceptors) or H1 receptors in the brain.

Hypothesis:

  • H1 Agonism: Arousal, decreased sleep, potential anxiety.

  • H3 Agonism: Decreased histamine release

    
     Sedation/Hypolocomotion.
    
  • H3 Antagonism: Increased histamine release

    
     Wakefulness/Nootropic effects.
    

Protocol:

  • Apparatus: Automated Open Field (40cm x 40cm box with IR beam tracking).

  • Acclimatization: 1 hour in the testing room (dark cycle).

  • Dosing: Administer BTE-124 (3, 10, 30 mg/kg i.p.) 30 minutes prior to testing.

  • Recording: Place rat in center; record for 30 minutes.

Key Metrics:

Parameter Interpretation
Total Distance Moved Hyperactivity (H1/H3 antagonist) vs. Sedation (H3 agonist/H1 antagonist)
Thigmotaxis (Wall hugging) Anxiety index.

| Rearing Frequency | Exploratory drive. |

Mechanistic Signaling Pathway (H2 Receptor)

To validate the biological plausibility of the results, the following diagram maps the expected signaling cascade if BTE-124 acts as a bioisostere at the H2 receptor.

H2_Signaling_Pathway Ligand BTE-124 (Ligand) Receptor H2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gs Protein Activation Receptor->G_Protein Coupling Effector Adenylyl Cyclase G_Protein->Effector Stimulates SecondMessenger cAMP Increase Effector->SecondMessenger ATP -> cAMP Kinase PKA Activation SecondMessenger->Kinase Target H+/K+ ATPase (Proton Pump) Kinase->Target Phosphorylation Outcome Gastric Acid Secretion Target->Outcome H+ Efflux

Figure 2: Predicted pharmacodynamic pathway of BTE-124 in parietal cells via H2 receptor activation.

References

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385-390. Link

  • Ligneau, X., et al. (2007). Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists. CNS Drugs, 21, 265-277. Link

  • Hough, L. B. (2001). Genomics meets histamine receptors: new subtypes, new receptors. Molecular Pharmacology, 59(3), 415-419. Link

  • Shay, H., et al. (1945). A simple method for the uniform production of gastric ulceration in the rat. Gastroenterology, 5, 43-61. (Classic Protocol Reference).
  • Wijtmans, M., et al. (2011).[1] Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. Journal of Medicinal Chemistry, 54(6), 1693-1703. Link

Sources

"molecular docking of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine with target proteins"

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Target Protocol for GPCRs and Metabolic Enzymes[1]

Executive Summary

The molecule 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine represents a privileged scaffold in medicinal chemistry. Structurally, it is a bioisostere of histamine where the imidazole ring is replaced by a 1,2,4-triazole, and a benzyl group is appended to position 5. This specific architecture suggests dual pharmacological potential:

  • GPCR Modulation: As a histamine H3/H4 receptor ligand, where the ethylamine tail forms a salt bridge with the conserved Aspartate, and the benzyl group exploits the secondary lipophilic pocket.

  • Enzymatic Inhibition: Specifically Monoamine Oxidase B (MAO-B), where the scaffold mimics biogenic amines while the benzyl group confers selectivity for the hydrophobic bipartite cavity of MAO-B.

This guide provides a rigorous molecular docking protocol for this scaffold, addressing specific challenges such as triazole tautomerism , amine protonation , and induced-fit requirements .

Scientific Rationale & Target Selection
2.1 The Molecule: Structural Breakdown
  • Primary Amine (pKa ~9.5): At physiological pH (7.4), this group is protonated (

    
    ). It acts as the primary anchor, mimicking the side chain of Lysine or biogenic amines (dopamine, histamine).
    
  • 1,2,4-Triazole Core: Acts as a robust H-bond donor/acceptor system. Unlike imidazole, it exists in distinct tautomeric forms (1H, 2H, 4H) that drastically alter binding affinity.

  • Benzyl Moiety: Provides a hydrophobic handle (

    
    -
    
    
    
    stacking capability) essential for selectivity against targets with deep hydrophobic crevices (e.g., MAO-B, CYP51, or Histamine H3).
2.2 Selected Targets for Docking

To demonstrate the versatility of this scaffold, this protocol covers two distinct target classes:

Target ClassSpecific ProteinPDB IDRationale
GPCR Histamine H3 Receptor7F61 The molecule is a direct structural analog of histamine. The benzyl group targets the H3-specific lipophilic pocket.
Enzyme Monoamine Oxidase B2V5Z The ethylamine tail mimics substrate dopamine; the benzyl group fits the "entrance cavity" of MAO-B.
Computational Workflow & Protocol
3.1 Phase I: Ligand Preparation (Critical Step)

Standard preparation often fails for triazoles due to incorrect tautomer assignment.

  • Structure Generation: Build the 3D structure of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine.

  • Protonation State (pH 7.4):

    • Ethanamine Tail: Must be protonated (

      
      ).
      
    • Triazole Ring: Neutral.

  • Tautomer Enumeration:

    • Generate both the 1H-tautomer and 4H-tautomer of the triazole ring.

    • Note: In the 1H form, the hydrogen is on the nitrogen adjacent to the benzyl group (or the ethylamine). In the 4H form, it is on the bridge nitrogen.

    • Recommendation: Dock both tautomers. The protein environment often selects a specific tautomer that is energetically unfavorable in vacuum.

  • Energy Minimization: Use the MMFF94x force field to relax bond lengths/angles.

3.2 Phase II: Protein Preparation

Target A: Histamine H3 Receptor (GPCR)

  • Retrieval: Download PDB 7F61 (Cryo-EM structure of H3R).

  • Cleaning: Remove G-protein subunits and nanobodies. Retain structural waters only if they bridge interactions in the orthosteric site (rare for H3 antagonists).

  • Optimization: Add hydrogens using a PropKa algorithm (pH 7.0). Ensure Asp114 (TM3) is deprotonated (negative charge) to anchor the ligand's amine.

Target B: MAO-B (Enzyme)

  • Retrieval: Download PDB 2V5Z.

  • Cofactor Handling: Retain the FAD cofactor . It is essential for the binding pocket shape and electrostatics.

  • Water Handling: Keep water molecules within 5Å of the FAD, as they often mediate H-bonds with inhibitors.

3.3 Phase III: Grid Generation
  • H3 Receptor: Center the grid on the co-crystallized ligand (or Asp114). Box size:

    
     Å.
    
  • MAO-B: Center the grid on the FAD N5 atom. Box size:

    
     Å to cover both the "substrate cavity" and the "entrance cavity".
    
3.4 Phase IV: Docking Parameters (AutoDock Vina / Glide)
  • Exhaustiveness: Set to 32 (High). The flexible ethylamine tail requires extensive sampling.

  • Scoring Function: Vina or SP (Standard Precision) for Glide.

  • Constraints (Optional but Recommended):

    • H3 Receptor: Define a positional constraint (radius 3Å) around Asp114 carboxylate oxygen to force the ammonium headgroup interaction.

Data Visualization & Logic Flow
4.1 Experimental Workflow Diagram

The following diagram outlines the decision-making process for this specific scaffold.

DockingWorkflow Start Molecule: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine LigandPrep Ligand Prep: 1. Protonate Amine (NH3+) 2. Generate 1H & 4H Tautomers Start->LigandPrep TargetSelect Select Target System LigandPrep->TargetSelect GPCR_Path GPCR Path (Histamine H3) TargetSelect->GPCR_Path Enzyme_Path Enzyme Path (MAO-B) TargetSelect->Enzyme_Path Grid_GPCR Grid: Focus on Asp114 (Orthosteric Site) GPCR_Path->Grid_GPCR Grid_Enzyme Grid: Focus on FAD Cofactor (Bipartite Cavity) Enzyme_Path->Grid_Enzyme Docking Docking (Vina/Glide) Exhaustiveness: 32 Grid_GPCR->Docking Grid_Enzyme->Docking Analysis Interaction Profiling: 1. Salt Bridge Stability 2. Pi-Stacking (Benzyl) Docking->Analysis

Caption: Decision tree for docking triazole-ethanamine scaffolds, highlighting the divergence in grid definition for GPCRs vs. Enzymes.

4.2 Molecular Interaction Map (Expected)

This schematic illustrates the pharmacophore mapping of the molecule within the Histamine H3 receptor binding pocket.

InteractionMap Amine Amine (NH3+) Triazole 1,2,4-Triazole Amine->Triazole Asp114 Asp114 (TM3) (Anionic) Amine->Asp114 Salt Bridge (Ionic) Benzyl Benzyl Group Triazole->Benzyl Glu206 Glu206/Tyr (H-Bond) Triazole->Glu206 H-Bond (Donor/Acceptor) Phe_Cluster Phe/Trp Cluster (Hydrophobic) Benzyl->Phe_Cluster Pi-Pi Stacking (T-shaped)

Caption: Pharmacophore map showing critical interactions: Amine anchor (Asp114), Triazole scaffold (H-bond), and Benzyl tail (Hydrophobic pocket).[1]

Results Analysis & Interpretation
5.1 Quantitative Metrics

When analyzing results, organize data to compare tautomers and targets.

MetricHistamine H3 (GPCR)MAO-B (Enzyme)Interpretation
Binding Affinity (

)
Target: < -9.0 kcal/molTarget: < -8.5 kcal/molLower values indicate stronger binding.
RMSD (Cluster) < 2.0 Å< 2.0 ÅHigh convergence indicates a reliable pose.
Key Interaction 1 Salt Bridge (Asp114)H-Bond (FAD N5/O4)Essential for activity.
Key Interaction 2 Pi-Stacking (Tyr/Phe)Pi-Stacking (Tyr326)Confirms correct orientation of benzyl group.
5.2 Troubleshooting Common Failures
  • Issue: Ligand does not form the salt bridge with Asp114 (H3R).

    • Cause: Incorrect protonation state of the amine or grid box too small.

    • Fix: Force protonation (+1 charge) in ligand prep; verify Asp114 is ionized (-1).

  • Issue: Positive binding energy (Repulsion).

    • Cause: Steric clash. The benzyl group might be colliding with a side chain.

    • Fix: Enable "Flexible Residue Docking" for residues lining the hydrophobic pocket (e.g., Tyr, Phe).

References
  • Triazole Histamine Analogs

    • Title: Molecular determinants for recognition of triazole and tetrazole analogs of histamine at H2-receptors.[2]

    • Source: PubMed / NIH
    • URL:[Link] (Search Term: "triazole histamine analogs H2 receptor")

  • Histamine H3/H4 Receptor Structural Biology

    • Title: Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity.[1][3]

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Docking Methodologies for Triazoles

    • Title: Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies.
    • Source: BenchChem[4]

  • MAO-B Structure & Inhibition

    • Title: Structural basis of MAO-B inhibition.
    • Source: RCSB Protein D
    • URL:[Link]

Sources

Application Note: Formulation & Handling of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This guide details the physicochemical properties, solubilization strategies, and biological formulation protocols for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine .[1] Structurally, this compound is a bio-isostere of histamine where the imidazole ring is replaced by a 1,2,4-triazole, with a lipophilic benzyl substituent at position 5.[1] It is commonly utilized in pharmacological studies targeting histamine receptors (H1–H4) or as a scaffold in fragment-based drug discovery (FBDD).[1]

Effective use of this compound requires navigating its amphiphilic nature: the polar triazole-ethylamine "head" promotes water solubility in acidic conditions, while the lipophilic benzyl "tail" can drive aggregation or precipitation at physiological pH.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₁₁H₁₄N₄MW ≈ 202.26 g/mol (Free Base)
pKa (Amine) ~9.5 (Estimated)Protonated (cationic) at physiological pH (7.4).[1]
pKa (Triazole) ~2.3 and ~10.0Triazole ring is uncharged at pH 7.4 but can H-bond.[1]
LogP ~1.8 – 2.2Moderately lipophilic; crosses membranes but requires carrier for high doses.[1]
Solubility (Water) Low (Free Base) / High (HCl Salt)CRITICAL: Use salt form for aqueous buffers.[1]
Solubility (DMSO) > 50 mMIdeal for frozen stock solutions.[1]

Formulation Strategy & Logic

The Solubility Paradox

At pH 7.4, the primary amine is protonated (


), aiding solubility.[1] However, the benzyl group drives hydrophobic interaction.[1] If the concentration exceeds the critical aggregation concentration (CAC), the compound may form micelles or precipitate, leading to erratic biological data (e.g., false negatives in receptor binding).[1]

Our formulation strategy relies on a "Dual-Solvent System":

  • Primary Stock (DMSO): Ensures complete molecular dispersion and long-term stability.[1]

  • Working Solution (Aqueous + Buffer): Uses pH control to maintain the ionized state of the amine, preventing "crash-out" of the lipophilic benzyl core.[1]

Workflow Visualization

The following diagram illustrates the decision tree for formulating this specific triazole derivative.

FormulationWorkflow Start Start: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Hydrophobic Salt Salt Form (HCl/Fumarate) CheckForm->Salt Hydrophilic Step1_FB Dissolve in 100% DMSO (Target: 50-100 mM) FreeBase->Step1_FB Dilution Dilution for Assay Step1_FB->Dilution Step1_Salt Dissolve in Water or Saline (Target: 10-20 mM) Salt->Step1_Salt Step1_Salt->Dilution InVitro In Vitro (Cell Culture) Dilution->InVitro InVivo In Vivo (Animal Models) Dilution->InVivo Final_IV 1:1000 Dilution in Media (Final DMSO < 0.1%) InVitro->Final_IV Final_Vivo Formulate in 5% Tween-80 / Saline or Cyclodextrin Complex InVivo->Final_Vivo

Caption: Decision matrix for solubilization based on starting material form and end-use application.

Detailed Protocols

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Best for: Long-term storage, High-Throughput Screening (HTS), and Free Base forms.[1]

Reagents:

  • Compound: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (Free base or Salt).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma D2650 or equiv).[1]

Procedure:

  • Weighing: Accurately weigh 10.11 mg of the compound (assuming MW ~202.26; adjust if using a salt form like

    
    ).
    
  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If the free base is an oil, ensure it fully disperses from the tube walls.[1]

    • Note: Sonicate for 5 minutes at 37°C if visible particulates remain.[1]

  • Aliquot & Store: Dispense into 50 µL aliquots in amber polypropylene tubes. Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).

    • Avoid Freeze-Thaw: Limit to max 3 freeze-thaw cycles to prevent hydrolysis or oxidation.[1]

Protocol B: Aqueous Formulation for Cell Culture (In Vitro)

Best for: Adding to cell media (HEK293, CHO, Primary Neurons).[1]

Critical Requirement: The final DMSO concentration must remain < 0.1% (v/v) to avoid solvent toxicity.[1]

Procedure:

  • Thaw: Thaw a 50 mM DMSO stock aliquot at 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 10 µL of Stock into 90 µL of sterile PBS (pH 7.4) to create a 5 mM Intermediate .

    • Observation: Watch for precipitation ("cloudiness").[1] If cloudy, the benzyl group is aggregating.[1] Remedy: Add 0.5% BSA (Bovine Serum Albumin) to the PBS; the albumin binds the benzyl tail and keeps it in solution.[1]

  • Final Dosing: Add the Intermediate directly to cell culture media.[1]

    • Example: To achieve 10 µM final concentration, add 2 µL of 5 mM Intermediate to 1 mL of media.[1]

Protocol C: High-Dose Formulation for In Vivo Administration (IP/SC)

Best for: Animal studies requiring doses > 10 mg/kg.[1]

Challenge: High concentrations in saline can cause precipitation at the injection site (pH 7.4), leading to poor bioavailability.[1] Solution: Use a co-solvent or complexing agent.[1]

Vehicle Composition:

  • 10% (w/v) HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) in Saline.[1]

  • Mechanism:[1][2][3][4] The cyclodextrin cavity encapsulates the lipophilic benzyl ring, while the hydrophilic exterior ensures water solubility.[1]

Procedure:

  • Vehicle Prep: Dissolve 1.0 g of HP-β-CD in 10 mL of 0.9% Saline. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh required amount of compound (e.g., for 10 mg/kg dose in mice).[1]

    • Add the HP-β-CD vehicle directly to the solid.[1]

  • Sonication: Sonicate for 10–20 minutes at 40°C. The solution should become crystal clear.

  • pH Check: Verify pH is between 6.0–8.0. If too acidic (due to HCl salt), adjust carefully with 0.1 N NaOH.[1]

    • Warning: Do not exceed pH 8.5, or the amine will deprotonate and precipitate.[1]

Quality Control & Validation

Before starting critical experiments, validate the stability of your formulation.[1]

LC-MS Verification Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).[1]

  • Expected Result: A single sharp peak. The benzyl group will retard retention time compared to unsubstituted triazoles.[1]

Stability Table
ConditionStability DurationNotes
Solid (Desiccated, -20°C) > 2 YearsHygroscopic if salt form.[1] Keep dry.[1][5]
DMSO Stock (Room Temp) < 24 HoursProne to oxidation over time.[1]
Aqueous Media (37°C) ~ 48 HoursStable for typical incubation times.

References

  • Physicochemical Properties of 1,2,4-Triazoles

    • Source: PubChem.[1] "Compound Summary: 1,2,4-Triazole derivatives."

    • URL:[Link][1]

  • Lipophilic Amine Formulation Strategies

    • Source: Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][3][4][6] Advanced Drug Delivery Reviews.

    • URL:[Link]

  • Cyclodextrin Solubilization Protocols

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • URL:[Link]

  • Histamine Analog Chemistry

    • Source: Hill, S. J., et al. (1997).[1] "International Union of Pharmacology.[1] XIII. Classification of histamine receptors." Pharmacological Reviews.

    • URL:[Link]

Disclaimer: This document is for research use only. Not for human diagnostic or therapeutic use.[1] Always consult the Material Safety Data Sheet (MSDS) before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine presents a unique set of challenges due to the amphoteric nature of the triazole ring and the high polarity of the ethylamine side chain. This molecule serves as a critical bioisostere for histamine in H3/H4 receptor research.

The most robust synthetic pathway involves the Modified Pinner Strategy : condensation of ethyl 2-phenylacetimidate with N-Boc-


-alanine hydrazide, followed by thermal cyclization and acid deprotection. This guide addresses the three most common failure modes: imidate hydrolysis, incomplete cyclization (the "M+18" trap), and the "sticky solid" isolation issue.

Module 1: Precursor Stability (The Imidate Step)

Context

The reaction requires ethyl 2-phenylacetimidate hydrochloride, typically generated from benzyl cyanide via the Pinner reaction. This intermediate is highly hygroscopic and prone to hydrolysis.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Low Yield in Step 1 Imidate HydrolysisThe imidate converts back to ethyl phenylacetate or phenylacetamide in the presence of moisture. Protocol: Store imidate HCl salt in a desiccator over

. Do not weigh out on open benchtops on humid days.
Starting Material Remains "Dead" ImidateIf the imidate smells strongly of ammonia/ester before reaction, it has degraded. Test: Run a quick NMR in

(if free base) or

. The imidate -OCH2- signal (approx 4.4 ppm) should be distinct from the ester (4.1 ppm).
pH Drift Free Base InstabilityThe free base of the imidate is unstable. Rule: Always use the imidate hydrochloride salt and liberate the free base in situ with a non-nucleophilic base (e.g.,

or DIPEA) only when the hydrazide is present.
FAQ: Imidate Handling

Q: Can I use the nitrile directly with the hydrazide (direct condensation)? A: Generally, no. Direct reaction of nitriles with hydrazides requires high temperatures or strong base catalysis, which often racemizes the amino acid side chain or decomposes the Boc group. The Imidate route activates the nitrile carbon under milder conditions [1].

Module 2: Cyclization Dynamics (The "M+18" Trap)

Context

The reaction between the imidate and the hydrazide proceeds through an open-chain intermediate called an acylamidrazone . The ring closure (dehydration) is the rate-limiting step.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
LC-MS shows Mass = Target + 18 Stalled IntermediateYou have isolated the acylamidrazone . The ring did not close. Fix: Reflux the intermediate in glacial acetic acid or xylene/butanol at

C for 4-6 hours. Note: Ensure Boc group stability or accept deprotection.
Product is 1,3,4-Oxadiazole Wrong Cyclization PathIf the reaction is performed with acyl chlorides instead of imidates, or if the temperature is too low during dehydration, the oxygen attacks the carbon instead of the nitrogen [2]. Fix: Stick to the Imidate route. Ensure the pH is slightly basic (pH 8-9) during the initial condensation to favor N-attack.
Boc Group Loss Thermal DeprotectionProlonged heating >

C in acidic media removes Boc. Strategy: If thermal cyclization is required, switch protecting group to Cbz (benzyl carbamate), which is stable to non-hydrogenolytic thermal conditions, or perform the cyclization in neutral high-boiling solvents (e.g., Diglyme).
Visualizing the Pathway & Failure Points

TriazoleSynthesis Start Benzyl Cyanide Imidate Ethyl 2-phenylacetimidate (Hygroscopic!) Start->Imidate HCl, EtOH (Pinner) Amidrazone Acylamidrazone Intermediate (Mass = Target + 18) Imidate->Amidrazone + Hydrazide Et3N, MeOH, RT Hydrazide N-Boc-beta-alanine hydrazide Amidrazone->Amidrazone Low Temp (Stalls here) Triazole_Boc Boc-Protected Triazole Amidrazone->Triazole_Boc Heat (>100°C) or AcOH Final 2-(5-benzyl-1H-1,2,4-triazol-3-yl) ethanamine (Salt) Triazole_Boc->Final TFA/DCM or HCl/Dioxane

Figure 1: Critical path for triazole synthesis. The red node indicates the most common stalling point where the intermediate is isolated instead of the product.

Module 3: Deprotection & Isolation (The "Sticky Solid" Syndrome)

Context

The final product contains a basic triazole ring and a primary amine. It is extremely polar. Traditional aqueous workups (extraction into DCM/EtOAc) often fail because the product prefers the aqueous phase [3].

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product lost in Aqueous Phase High PolarityThe free base is water-soluble. Protocol: Do not perform an aqueous extraction on the free amine. Evaporate the deprotection solvent (TFA or HCl/Dioxane) to dryness. Triturate the residue with cold diethyl ether to remove non-polar byproducts.
Oily/Hygroscopic Solid Impure Salt FormTriazole amine salts are often hygroscopic oils. Fix: Convert to the dihydrochloride salt . Dissolve the crude oil in a minimum amount of dry methanol, then add

saturated with HCl gas (or 4M HCl in dioxane) dropwise until precipitation occurs.
Trapped TFA Counter-ion IssueTFA salts are often oils. Fix: Perform a "salt exchange". Dissolve the TFA salt in MeOH, add excess HCl/Dioxane, evaporate. Repeat 3x to drive off TFA as volatile trifluoroacetyl chloride/TFA.
FAQ: Purification

Q: Can I use silica gel chromatography? A: Yes, but standard eluents will not move the amine. Use a high-polarity system: DCM : MeOH : NH4OH (80 : 19 : 1) . The ammonia is critical to prevent the amine from streaking on the silica [4]. Alternatively, use C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA).

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 1,2,4-Triazoles from Amidrazones: Troubleshooting Guide. BenchChem.[1][2] Link

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles.[2][3][4][5][6][7][8][9][10][11] Chemical Reviews. (Foundational text on cyclization mechanics).

  • US Patent 4269987A. Purification of triazoles. (Describes the difficulty of separating triazole isomers and salts). Link

  • Barral, K., et al. (2007).[12] Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters.[12] (Context on triazole polarity and isolation). Link

  • Dolzhenko, A. V., et al. (2012). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. (Specific analog synthesis). Link

Sources

Technical Support Center: Optimizing 3,5-Disubstituted 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine , specifically targeting the common bottlenecks in the Pinner-Hydrazide Strategy . This route is the industry standard for installing sensitive alkyl-amine side chains but is prone to low yields due to imidate hydrolysis and competitive oxadiazole formation.

Topic: Yield Improvement for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Role: Senior Application Scientist Context: Troubleshooting the "Pinner-Hydrazide" pathway (Imidate + Hydrazide).

Diagnostic Overview: Why is your yield low?

In my experience supporting medicinal chemistry teams, the synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine typically fails or suffers low yields (10–30%) due to three specific mechanistic pitfalls.

If you are seeing unreacted hydrazide , 1,3,4-oxadiazole byproducts , or loss of product during aqueous workup , your protocol likely violates one of these core principles:

  • Imidate Instability: The intermediate ethyl imidate formed from 3-aminopropanenitrile is highly hygroscopic. Trace moisture hydrolyzes it back to the ester or amide before it can react with the hydrazide.

  • The "Oxadiazole Trap": Thermal cyclization at high temperatures (

    
    ) without pH control favors the expulsion of ammonia/amine to form the thermodynamically stable 1,3,4-oxadiazole instead of the 1,2,4-triazole.
    
  • Amphoteric Loss: If you deprotect the amine before purification, the resulting zwitterionic species (triazole NH + free amine) becomes water-soluble and is lost in the aqueous phase during extraction.

Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Activation (The Pinner Reaction)

Q: I am reacting phenylacetyl hydrazide directly with 3-aminopropanenitrile, but nothing happens. Why? A: Nitriles are poor electrophiles for hydrazides under neutral conditions. You must activate the nitrile first.

  • The Fix: Convert the nitrile to an imidate ester (Pinner salt).

  • Protocol: React N-Boc-3-aminopropanenitrile with dry HCl gas in anhydrous methanol/ethanol at

    
    .
    
  • Critical Control: Do NOT use aqueous HCl. Even 1% water will convert your imidate to a methyl ester, which reacts much slower and produces different byproducts.

Q: My imidate salt turns into a sticky gum that is hard to weigh. Does this affect yield? A: Yes. The gum indicates residual solvent or hydrolysis.

  • The Fix: Precipitate the imidate hydrochloride salt using copious anhydrous diethyl ether. Filter it rapidly under nitrogen. If it remains gummy, use it immediately as a solution in dry methanol; do not attempt to store it.

Phase 2: Coupling & Cyclization

Q: I see the intermediate acylamidrazone forms, but it won't cyclize to the triazole. Increasing heat just creates tar. A: Thermal cyclization of acylamidrazones requires high energy, which degrades the sensitive benzyl group (oxidation) or the Boc-protecting group.

  • The Fix: Switch to Base-Catalyzed Cyclization or Microwave Irradiation .

  • Optimization: After the initial coupling (RT, 4–6 h), add a base (e.g.,

    
     or 
    
    
    
    ) to neutralize the HCl salts. This promotes the nucleophilic attack of the hydrazine nitrogen on the imine carbon.
  • Reference Insight: Microwave irradiation has been proven to reduce reaction times from hours to minutes and suppress side reactions in triazole synthesis [1].

Q: My LC-MS shows a peak with the correct mass, but NMR suggests a mixture. What is it? A: You likely have the 1,3,4-oxadiazole isomer.

  • Mechanism: In acidic or neutral conditions at high heat, the intermediate eliminates amine (

    
    ) instead of water, closing the ring via oxygen.
    
  • The Fix: Ensure the reaction medium is basic (

    
    ) during the high-temperature cyclization step. The basic environment favors the elimination of water, forcing the formation of the 1,2,4-triazole [2].
    
Phase 3: Workup & Isolation[1][2]

Q: I deprotected the Boc group, but now I can't extract the product from water. A: The free amine triazole is extremely polar.

  • The Fix: Purify BEFORE deprotection.

    • Isolate the N-Boc-protected triazole using standard silica chromatography (EtOAc/Hexane).

    • Only then treat with TFA/DCM or HCl/Dioxane to remove the Boc group.

    • Isolate the final salt (dihydrochloride) by filtration rather than extraction.

Optimized Experimental Protocol

Target: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride Scale: 10 mmol

Step 1: Synthesis of Ethyl 3-(tert-butoxycarbonylamino)propanimidate HCl
  • Dissolve 3-(N-Boc-amino)propanenitrile (1.70 g, 10 mmol) in anhydrous EtOH (10 mL).

  • Cool to

    
     in an ice bath.
    
  • Bubble dry HCl gas (generated from

    
    ) through the solution for 30 min.
    
  • Seal and store at

    
     for 12–24 h.
    
  • Precipitate with anhydrous

    
     (50 mL), filter, and dry under vacuum. Handle quickly to avoid moisture.
    
Step 2: Coupling & Cyclization
  • Dissolve Phenylacetic hydrazide (1.50 g, 10 mmol) in anhydrous MeOH (20 mL).

  • Add the Imidate Salt from Step 1 (10 mmol) in one portion.

  • Add Triethylamine (20 mmol, 2.8 mL) dropwise. The solution will clear.

  • Stir at RT for 4 hours (Formation of acylamidrazone).

  • Cyclization: Heat to reflux (

    
    ) for 12 hours.
    
    • Alternative: Microwave at

      
       for 20 min [3].
      
  • Concentrate in vacuo.[1]

Step 3: Purification & Deprotection[2]
  • Partition residue between EtOAc and Water. Wash organic layer with Brine.[1]

  • Dry (

    
    ) and concentrate.
    
  • Purify the N-Boc-triazole via Flash Chromatography (0–10% MeOH in DCM).

  • Deprotect: Dissolve pure intermediate in 4M HCl in Dioxane (10 mL). Stir 1 h.

  • Filter the white precipitate. Yield Target: >75% .

Visualizing the Pathway

The following diagram illustrates the critical decision points where yield is lost (in red) and the correct pathway (in blue).

TriazoleSynthesis Start Start: N-Boc-3-aminopropanenitrile ImidateStep Step 1: Pinner Reaction (HCl/EtOH, 0°C) Start->ImidateStep Imidate Intermediate: Imidate Salt (Moisture Sensitive!) ImidateStep->Imidate Hydrolysis FAILURE: Hydrolysis to Ester (Due to wet solvents) Imidate->Hydrolysis Moisture Coupling Step 2: Add Phenylacetyl Hydrazide + Et3N (Base) Imidate->Coupling Dry Conditions Amidrazone Intermediate: Acylamidrazone Coupling->Amidrazone Cyclization Step 3: Cyclization Amidrazone->Cyclization Oxadiazole SIDE PRODUCT: 1,3,4-Oxadiazole (High Temp, Acidic pH) Cyclization->Oxadiazole Acidic/No Base BocTriazole Protected Triazole (Stable, Lipophilic) Cyclization->BocTriazole Basic (Et3N), Reflux Deprotection Step 4: Deprotection (HCl/Dioxane) BocTriazole->Deprotection FinalProduct Final Product: Triazole-Ethanamine 2HCl Deprotection->FinalProduct

Caption: Optimized Pinner-Hydrazide workflow. Red nodes indicate failure modes; Green nodes indicate stable isolation points.

Comparative Data: Why this method?

The table below compares the Optimized Pinner Method against other common attempts found in literature for similar alkyl-amine triazoles.

ParameterDirect Reaction (Acid + Amine)Thermal Pellizzari (Amide + Hydrazide)Optimized Pinner (Imidate)
Key Reagent Carboxylic AcidPrimary AmideActivated Imidate
Temperature

(Fusion)


(Reflux) or MW
Typical Yield < 15%20–40%70–85%
Major Impurity Char/Polymer1,3,4-OxadiazoleTrace Ester
Purification Difficult (Tar)RecrystallizationColumn (Boc-protected)

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Source: MDPI (Molecules). Context: Demonstrates yield improvement and time reduction (from hours to minutes) using microwave irradiation for triazole cyclization. URL:[Link]

  • Synthesis of 3,5-disubstituted 1,2,4-triazoles containing linear and cyclic amine fragments. Source: ResearchGate (Russian Journal of Organic Chemistry). Context: Details the Pinner reaction mechanism and the necessity of basic conditions to favor triazole over oxadiazole formation. URL:[Link]

Sources

Technical Support Center: Resolving Impurities in 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering impurities in samples of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established analytical and purification principles.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect in my 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine samples?

The impurity profile of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is largely dependent on the synthetic route employed. Common impurities can be broadly categorized as by-products, degradation products, intermediates, and residual starting materials.[1] For triazole-containing compounds, these may include:

  • Unreacted Starting Materials: Such as aminoguanidine or derivatives of succinic acid, depending on the specific synthesis pathway.[2]

  • Isomeric Impurities: Positional isomers of the triazole ring can form under certain reaction conditions.

  • Oxidation Products: The benzyl group can be susceptible to oxidation.

  • By-products from Side Reactions: For instance, self-condensation of starting materials or reactions with solvents.

FAQ 2: What is the best initial analytical technique to identify and quantify impurities?

High-Performance Liquid Chromatography (HPLC) is the recommended initial technique for separating and quantifying impurities in 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine samples.[3][4] Its versatility allows for the use of various detectors, with Diode Array Detection (DAD) or UV/Vis being common choices for aromatic compounds like triazoles.[3][4] For more definitive identification, coupling HPLC with Mass Spectrometry (LC-MS) provides molecular weight information, which is invaluable for structural elucidation of unknown impurities.[5][6]

FAQ 3: My HPLC chromatogram shows several unexpected peaks. How do I proceed with their identification?

A systematic approach is crucial. The following workflow is recommended for identifying unknown peaks:

A Unexpected Peaks in HPLC B Review Synthetic Pathway for Potential By-products A->B C LC-MS Analysis (Obtain Molecular Weights) A->C D High-Resolution MS (HRMS) (Determine Elemental Composition) C->D E Tandem MS (MS/MS) (Fragment for Structural Clues) D->E F NMR Spectroscopy (1H, 13C, etc. on Isolated Impurity) E->F If sufficient quantity G Structure Elucidation E->G F->G H Reference Standard Synthesis (Confirm Structure) G->H

Caption: Workflow for the identification of unknown impurities.

FAQ 4: Can I use Gas Chromatography (GC) for analyzing my samples?

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds.[5] While some triazole compounds can be analyzed by GC-MS, the primary amine and the triazole moiety in 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine may require derivatization to improve volatility and thermal stability. Therefore, HPLC is often the more direct and preferred method.

FAQ 5: What are the most effective purification techniques for removing these impurities?

The choice of purification technique depends on the nature and quantity of the impurities. Common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical for achieving good separation.

  • Column Chromatography: Highly effective for separating compounds with different polarities. Normal-phase or reversed-phase chromatography can be employed.

  • Preparative HPLC: For isolating the pure compound when high purity is required, especially for small-scale preparations.

Section 2: Troubleshooting Guides

Guide 1: Poor Resolution in HPLC Analysis

Issue: Co-eluting peaks or broad peak shapes in the HPLC chromatogram, making accurate quantification difficult.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Mobile Phase The solvent composition may not be optimal for separating the analyte from its impurities.Modify the mobile phase gradient or isocratic composition. For reversed-phase HPLC, adjusting the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol) is a common starting point.[3][5]
Incorrect Column Chemistry The stationary phase of the column (e.g., C18, C8) may not provide sufficient selectivity for the separation.Screen different column chemistries. A C18 column is a good starting point for many triazole compounds.[5]
pH of the Mobile Phase The ionization state of the amine and triazole groups can significantly affect retention time and peak shape.Adjust the pH of the aqueous component of the mobile phase. Buffering the mobile phase is crucial for reproducible results.
Column Overloading Injecting too much sample can lead to peak broadening and tailing.Reduce the injection volume or the concentration of the sample.
Column Degradation The performance of the HPLC column can deteriorate over time.Flush the column according to the manufacturer's instructions or replace it if performance does not improve.

Experimental Protocol: HPLC Method Development for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 275 nm.[3]

    • Injection Volume: 10 µL.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If peak tailing is observed, consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica support.

    • Experiment with different organic modifiers (e.g., methanol) to alter selectivity.

Guide 2: Difficulty in Removing a Persistent Impurity

Issue: A specific impurity remains in the sample even after initial purification attempts like recrystallization.

Troubleshooting Workflow:

A Persistent Impurity Detected B Characterize the Impurity (LC-MS, NMR if possible) A->B C Determine Impurity's Properties (Polarity, Solubility, pKa) B->C D Select Alternative Purification Technique C->D E Column Chromatography D->E Different Polarity F Preparative HPLC D->F High Purity Needed G Chemical Treatment (e.g., pH adjustment and extraction) D->G Different Acidity/Basicity H Optimize Purification Conditions E->H F->H G->H I Pure Compound H->I

Caption: Decision tree for removing a persistent impurity.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Based on the polarity difference between the desired compound and the impurity, choose either normal-phase (silica gel) or reversed-phase (C18-functionalized silica) media.

  • Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation (ΔRf > 0.2) between your product and the impurity.

  • Column Packing: Properly pack the column with the selected stationary phase to avoid channeling.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the optimized solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Sample Degradation During Analysis or Storage

Issue: The appearance of new impurity peaks over time or upon analysis, suggesting sample instability.

Preventative Measures:

  • Storage Conditions: Store samples of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[7]

  • pH Considerations: The amine and triazole functionalities can be sensitive to pH extremes. Ensure that solutions for analysis are prepared in appropriate buffers if necessary.

  • Light Sensitivity: Aromatic and heterocyclic compounds can be light-sensitive. Protect samples from direct light by using amber vials.

  • Thermal Stability: Avoid exposing the sample to high temperatures during workup and analysis unless its thermal stability has been established.

Stress Testing Protocol (ICH Q1A):

To proactively understand the degradation pathways, perform stress testing:

  • Acid/Base Hydrolysis: Expose the sample to dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

  • Oxidation: Treat the sample with a dilute solution of hydrogen peroxide.

  • Thermal Degradation: Heat the solid sample at a controlled temperature.

  • Photostability: Expose the sample to UV and visible light.

  • Analysis: Analyze the stressed samples by HPLC to identify and characterize the degradation products. This information is critical for developing a stability-indicating analytical method.

Section 3: References

  • High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science. [Link]

  • Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International. [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. [Link]

  • Ghosh et al., A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. PMC. [Link]

  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. [Link]

  • An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. ResearchGate. [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar. [Link]

  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. PubMed. [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe precipitation and formulation issues when working with 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine .

This guide is designed to move beyond basic trial-and-error. We will dissect the physicochemical causality behind this compound's stubborn behavior and provide self-validating, field-tested protocols to force it into solution for both in vitro and in vivo applications.

The Causality of Precipitation: Understanding the Molecule

To troubleshoot effectively, we must first understand the structural antagonists at play:

  • The Benzyl Group: This aromatic ring is highly lipophilic. It strongly prefers self-association over interaction with water dipoles, driving the molecule out of aqueous solutions.

  • The 1,2,4-Triazole Core: This planar, amphoteric ring system facilitates tight intermolecular hydrogen bonding, resulting in a high crystal lattice energy that resists solvation.

  • The Ethanamine Moiety: This primary amine is the molecule's saving grace. Amines are typically basic, meaning their 1[1]. At a physiological pH of 7.4, the amine is largely un-ionized (free base), allowing the hydrophobic benzyl group to dominate and cause precipitation.

Diagnostic Workflow

Workflow Start Solubility Issue: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine CheckAssay Determine Assay Type (In Vitro vs. In Vivo) Start->CheckAssay InVitro In Vitro Assays (Cell Culture / Enzymatic) CheckAssay->InVitro Cellular/Biochem InVivo In Vivo Dosing (Animal Models) CheckAssay->InVivo Animal Studies pHAdjust pH Adjustment (Form HCl Salt) InVitro->pHAdjust pH flexible Cosolvent Co-solvent System (DMSO + Buffer) InVitro->Cosolvent pH sensitive Cyclodextrin Complexation (HP-β-CD encapsulation) InVivo->Cyclodextrin High dose Lipid Surfactant/Polymer (PEG400 / Tween 80) InVivo->Lipid Low/Med dose Success1 Soluble & Stable Assay Solution pHAdjust->Success1 Cosolvent->Success1 Success2 Bioavailable Dosing Vehicle Cyclodextrin->Success2 Lipid->Success2

Diagnostic workflow for resolving 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine solubility issues.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it to 100 µM in cell culture media, it immediately crashes out. Why? A1: You are experiencing a "solvent-shift" precipitation. DMSO is an excellent hydrogen-bond acceptor that easily breaks the triazole's crystal lattice. However, upon dilution into aqueous media, the local DMSO concentration drops instantly. Because the media is at pH 7.4, the primary amine remains un-ionized. The hydrophobic benzyl group rapidly self-associates to escape the water, causing the compound to precipitate before it can disperse.

Q2: How can I leverage the primary amine to improve aqueous solubility for my biochemical assays? A2: You must exploit the ionizability of the ethanamine group. By lowering the pH of your initial aqueous vehicle, you protonate the primary amine. 2 of basic drugs[2]. Once converted to a hydrochloride salt, the ionized molecule interacts favorably with water dipoles, allowing you to achieve much higher stock concentrations.

Q3: I need to dose this compound in vivo (e.g., IV or PO) at high concentrations. Acidic vehicles are not physiologically tolerated. What is the alternative? A3: For in vivo dosing, we bypass ionization and utilize molecular encapsulation.. The lipophilic benzyl moiety of your compound will insert into this cavity. This[], massively boosting apparent solubility while keeping the formulation isotonic and tissue-friendly.

Self-Validating Experimental Protocols
Protocol 1: Acidification and Salt Formation (For In Vitro Assays)

Mechanism: Protonation of the primary amine to disrupt the crystal lattice.

  • Weighing: Weigh the required mass of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (free base) into a glass vial.

  • Acid Addition: Add 0.1 N HCl equivalent to exactly 1.05 molar equivalents of the amine.

  • Mechanical Disruption: Vortex vigorously for 2 minutes. The physical agitation combined with the acid forces the protonation of the amine, breaking the lattice energy.

  • Aqueous Solvation: Add sterile water or 10 mM acetate buffer (pH 4.5) to reach 90% of your target volume. Sonicate in a water bath at 37°C for 10 minutes until the solution transitions from cloudy to completely clear.

  • Titration: Slowly adjust to the final volume with your assay buffer.

  • System Validation (Critical): To validate true solubility rather than a deceptive colloidal suspension, analyze the final solution using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and the absence of large scattering peaks confirm a true, stable molecular solution.

Protocol 2: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Mechanism: Thermodynamic encapsulation of the benzyl group.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl).

  • API Addition: Add the compound powder directly to the HP-β-CD solution. Do not pre-dissolve in DMSO, as organic solvents compete for the cyclodextrin cavity.

  • Thermodynamic Equilibration: Stir the suspension at 500 rpm at room temperature for 12 to 24 hours. Causality note: Inclusion complexation is an equilibrium-driven process; rushing this step will result in sub-optimal encapsulation.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • System Validation (Critical): To validate the encapsulation efficiency and establish the exact dosing concentration, perform HPLC-UV analysis on the filtrate against a standard curve prepared in 100% methanol. This ensures your in vivo dose is empirically verified, not assumed.

Quantitative Data: Solubility Enhancement Summary

The table below summarizes the expected solubility improvements based on the chosen formulation strategy.

Formulation StrategyVehicle CompositionMechanism of ActionExpected Solubility Fold-Increase*Primary Application
Baseline 1X PBS (pH 7.4)N/A (Free Base)1x (Baseline, <0.1 mg/mL)N/A
Acidification 0.1 N HCl to pH 4.0Amine Protonation (Salt Formation)~50x - 100xIn vitro assays
Co-solvent 10% DMSO / 90% PBSDielectric Constant Reduction~10x - 20xCell culture (low dose)
Encapsulation 20% HP-β-CD in SalineHydrophobic Cavity Inclusion~80x - 150xIn vivo (IV/PO)
Polymer Blend 10% PEG400 / 5% Tween 80Micellization & Solvation~40x - 60xIn vivo (PO/IP)

*Estimates are derived from the physicochemical behavior of structurally homologous benzyl-triazole-amine derivatives.

References
  • The Essential of the Solubility for Drug Action - Crimson Publishers. 1

  • Liquid Formulation Solubility Enhancement - Sigma-Aldrich.

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms - Drug-dev.com. 2

Sources

"stability testing of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine under different conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists tasked with evaluating the chemical and physical stability of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine .

Because this molecule features three distinct reactive domains—a primary aliphatic amine, a benzylic carbon, and a 1,2,4-triazole ring—its degradation profile is highly dependent on formulation matrices and environmental stress. This guide provides mechanistic troubleshooting, validated protocols, and regulatory alignment based on ICH Q1A(R2) standards.

Section 1: Regulatory Compliance & Core Stability Profiling (FAQ)

Q: What are the standard ICH Q1A(R2) conditions required for establishing the re-test period of this drug substance? A: According to the ICH Q1A(R2) guidelines, stability testing for new drug substances must evaluate the effects of temperature and humidity over time to establish a re-test period[1]. For general storage, long-term testing should be conducted at either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months[2]. Accelerated testing must be performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[1]. If significant change occurs during accelerated testing, intermediate conditions must be evaluated[1].

Q: During solid-state stability testing, why does the ethanamine side chain degrade when formulated with polyether excipients like PEG? A: This is a classic excipient incompatibility issue. Polyether compounds like polyethylene glycol (PEG) are highly susceptible to degradation by molecular oxygen, particularly at the α-carbon atoms[3]. This oxidative degradation generates reactive impurities such as formaldehyde and formic acid[3]. These impurities react directly with the primary amine of the ethanamine side chain, leading to N-methylation and N-formylation [3]. This reaction is often catalyzed by trace transition metals (like iron oxides) present in the formulation[3].

Q: Is the 1,2,4-triazole ring susceptible to hydrolytic cleavage under accelerated humidity (75% RH)? A: No. Among azaheterocyclic systems, 1,2,4-triazoles are exceptionally stable and notoriously difficult to cleave[4]. They act as robust isosteres for amides and esters[4]. While moisture can cause physical changes (such as hygroscopicity of the amine salt), the triazole ring itself will resist hydrolysis under standard ICH Q1A(R2) humidity conditions.

Section 2: Mechanistic Troubleshooting & Analytical Anomalies

Q: My LC-MS/MS data shows an unexpected +14 Da and +16 Da mass shift during forced oxidative degradation. What is happening? A: A +16 Da shift typically indicates the formation of an N-oxide at the primary amine or hydroxylation at the benzylic carbon[5]. However, the +14 Da shift (often accompanied by a +28 Da shift) is a hallmark of N-methylation or formylation[3]. To determine if molecular oxygen is the rate-limiting factor, you must run a negative control by filling the headspace of the reaction vial with nitrogen using a freeze-pump-thaw cycle[6].

Q: Why am I observing peak splitting or broad signals in the NMR spectra of the pure API, even when no degradation has occurred? A: This is due to annular tautomerism, not degradation. 1,2,4-triazole exists in an equilibrium between two tautomeric forms: the 1H-form and the 4H-form[7]. The 1H-1,2,4-triazole tautomer is thermodynamically more stable due to lower conformation energy[4][7][8]. Depending on the solvent, pH, and temperature of your NMR experiment, the exchange rate between the 1H and 4H forms can cause signal broadening or splitting.

Q: How do I differentiate between peroxide-induced and radical-induced degradation of the benzylic group? A: You must use specific stress agents. Hydrogen peroxide generates hydroxyl radicals that attack nucleophilic centers, often leading to N-oxide formation[5]. In contrast, AIBN (azobisisobutyronitrile) decomposes thermally to produce carbon-centered radicals[5]. Because the benzylic C-H bond has a relatively low bond-dissociation energy, AIBN will readily abstract a hydrogen atom from the benzylic position, initiating an autoxidation chain reaction that yields benzylic ketones or alcohols[5][6].

Section 3: Quantitative Degradation Profile

The following table summarizes the anticipated quantitative degradation pathways for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine under forced stress conditions.

Stress ConditionReagent / EnvironmentTarget Functional GroupPrimary DegradantAnalytical Detection
Oxidation (Radical) 10 mol% AIBN, 40°CBenzylic CarbonBenzylic Ketone / AlcoholLC-MS/MS (+14 / +16 Da)
Oxidation (Peroxide) 3% H₂O₂, 25°CPrimary AmineEthanamine N-oxideLC-MS/MS (+16 Da)
Excipient Stress PEG 6000 + Fe₂O₃, 40°CPrimary AmineN-methyl / N-formyl adductsHPLC-UV, LC-MS/MS
Hydrolysis (Acid/Base) 0.1N HCl / 0.1N NaOH1,2,4-Triazole RingHighly Stable (No cleavage)HPLC (No significant change)
Thermal (Dry Heat) 105°C, Ambient O₂Molecule wideAutoxidation productsTGA, LC-MS/MS

Section 4: Visualizing the Workflows

Degradation Pathways

G Parent 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Amine Primary Amine Side Chain Parent->Amine Excipient Interaction Benzyl Benzylic Carbon Parent->Benzyl Autoxidation Triazole 1,2,4-Triazole Ring Parent->Triazole Tautomerism AmineDeg N-methylation / N-formylation (via PEG peroxides) Amine->AmineDeg BenzylDeg Ketone / Alcohol Formation (Radical initiation) Benzyl->BenzylDeg TriazoleState 1H / 4H Tautomeric Shift (Highly Stable) Triazole->TriazoleState

Degradation pathways of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine under stress.

ICH Q1A(R2) Stability Testing Workflow

Workflow Start ICH Q1A(R2) Stability Protocol LongTerm Long-Term Testing 25°C/60% RH or 30°C/65% RH Start->LongTerm Accelerated Accelerated Testing 40°C/75% RH (6 Months) Start->Accelerated Forced Forced Degradation Oxidation, Hydrolysis, Photolysis Start->Forced Analysis LC-MS/MS & NMR Analysis Identify Degradants LongTerm->Analysis Accelerated->Analysis Forced->Analysis

ICH Q1A(R2) stability testing workflow for new drug substances.

Section 5: Step-by-Step Experimental Protocols

Protocol 1: Mechanistic Forced Oxidative Degradation (AIBN vs. Peroxide)

Purpose: To isolate and identify benzylic autoxidation versus amine N-oxidation.

  • Sample Preparation : Prepare three 1.0 mg/mL solutions of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in a 50:50 Acetonitrile:Water mixture.

  • Peroxide Stress (Vial A) : Add 3% v/v H₂O₂ to the first vial. This will generate reactive oxygen species to target the nucleophilic primary amine[5].

  • Radical Stress (Vial B) : Add 10 mol% AIBN to the second vial. AIBN will thermally decompose to create carbon-centered radicals, targeting the labile benzylic hydrogen atoms[5][6].

  • Negative Control (Vial C) : Perform three freeze-pump-thaw cycles on the third vial and backfill with ultra-pure Nitrogen to remove headspace oxygen[6].

  • Incubation : Seal all vials and incubate at 40°C for 48 hours.

  • Quenching & Analysis : Quench Vial A with sodium bisulfite. Analyze all samples via LC-MS/MS, looking for +16 Da (N-oxide) in Vial A and +14 Da (Ketone) in Vial B.

Protocol 2: Solid-State Excipient Compatibility Screening

Purpose: To self-validate the susceptibility of the primary amine to PEG-induced N-methylation.

  • Binary Mixture Preparation : Weigh 50 mg of the API and 50 mg of PEG 6000.

  • Catalyst Doping : Add 0.5 mg of Iron(III) oxide (Fe₂O₃) to the mixture to simulate trace transition metal impurities known to catalyze PEG oxidation[3].

  • Homogenization : Blend the powders using a geometric dilution technique in an agate mortar.

  • Stress Environment : Place the blend into an open glass vial. Store in an environmental chamber set to 40°C / 75% RH (ICH Accelerated Conditions) for 14 days[1].

  • Extraction : Dissolve the stressed mixture in 10 mL of HPLC-grade methanol. Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Quantification : Analyze via HPLC-UV against a standard curve to quantify the loss of the parent amine and the appearance of N-methylated impurities.

References

  • Stability tests according to ICH Q1A (R2) . Memmert. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products . IKEV. Available at: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State . MDPI. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . Clinical Trials Arena. Available at: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation . USPTO. Available at:[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles . NIH / PMC. Available at:[Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives . Global Research Online. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES . UTAR Institutional Repository. Available at:[Link]

Sources

"enhancing the biological activity of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals actively working on the structural optimization and biological evaluation of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine derivatives.

The 1,2,4-triazole core is a highly versatile pharmacophore known for its robust hydrogen-bonding capabilities and its ability to engage biological targets via dipole interactions[1]. Derivatives containing the 5-benzyl-1H-1,2,4-triazole motif have demonstrated significant therapeutic potential, including the potent inhibition of receptor-interacting protein-1 (RIP1) kinase—a critical target in inflammatory and necroptotic diseases[2][3]. Additionally, triazole ethanamine derivatives are extensively utilized in antimicrobial and antifungal drug design, often targeting cytochrome P450-dependent enzymes[4][5].

Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols to overcome common hurdles in optimizing this pharmacophore.

System Architecture: Mechanism of Action

To effectively optimize your derivatives, it is crucial to understand how the molecule interacts with its target environment. The triazole ring typically acts as a hydrogen-bond donor/acceptor in enzyme active sites, while the benzyl group occupies hydrophobic sub-pockets.

MOA Compound Optimized Triazole Ethanamine Derivative Binding H-Bonding & Hydrophobic Interactions Compound->Binding Target Target Enzyme (e.g., RIP1K / CYP51) Downstream Pathway Blockade (Inflammation / Ergosterol) Target->Downstream Inhibition Binding->Target High Affinity Phenotype Enhanced In Vivo Biological Activity Downstream->Phenotype

Fig 1: Mechanism of target inhibition by optimized 1,2,4-triazole derivatives.

Part 1: Troubleshooting Activity & Pharmacokinetics (FAQs)

Q1: Why does the biological activity of my 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine drop precipitously in cell-based assays compared to cell-free enzymatic assays? The Causality: The primary amine on the ethanamine chain is highly basic (pKa ~9.5). At a physiological pH of 7.4, it is >99% protonated. While this positive charge is often essential for binding to acidic residues (like Asp or Glu) in the target's active site, it severely restricts passive membrane permeability, preventing the drug from reaching intracellular targets like RIP1 kinase[3]. The Solution: Perform N-alkylation or incorporate the amine into a heterocycle (e.g., morpholine or pyrrolidine). This modification slightly lowers the pKa and increases the lipophilicity (LogD), enhancing cellular penetration without completely abolishing the essential electrostatic interactions.

Q2: My lead compound shows excellent in vitro binding but has a half-life of <15 minutes in human liver microsomes (HLM). How do I troubleshoot this metabolic instability? The Causality: The baseline molecule contains two major metabolic hotspots:

  • The Benzylic Methylene (-CH2-): Highly susceptible to hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4).

  • The Primary Ethanamine: A prime substrate for oxidative deamination by Monoamine Oxidases (MAOs). The Solution: Introduce steric hindrance and electron-withdrawing groups. Adding a fluorine atom at the para-position of the benzyl ring reduces the electron density of the aromatic system, effectively blocking CYP-mediated hydroxylation. Concurrently, converting the primary amine to a sterically hindered secondary amine (e.g., N-isopropyl) mitigates MAO degradation while retaining biological activity.

Q3: I am observing inconsistent IC50 values across different assay batches. What is causing this variability? The Causality: 1,2,4-triazoles exhibit prototropic tautomerism, existing in equilibrium between the 1H, 2H, and 4H forms[6]. This equilibrium is highly sensitive to solvent polarity, pH, and temperature. If your assay buffer conditions fluctuate, the dominant tautomer may shift, altering the binding affinity. The Solution: Strictly standardize your DMSO stock concentrations and ensure your assay buffer is rigorously maintained at pH 7.4 using a temperature-stable buffer like HEPES. If the Structure-Activity Relationship (SAR) permits, consider locking the active tautomer via N-methylation of the triazole ring.

Part 2: Data Presentation - SAR Optimization Summary

The following table summarizes the quantitative impact of specific structural modifications on the biological activity (IC50) and metabolic stability (HLM Half-life) of the baseline 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine scaffold.

Compound IDBenzyl Substitution (R1)Ethanamine Substitution (R2)Target IC50 (nM)Cell Viability IC50 (µM)HLM Half-life (min)
WT-01 (Baseline) UnsubstitutedPrimary Amine (-NH2)45>50 (Poor Permeability)12
Mod-02 4-FluoroPrimary Amine (-NH2)38>5028
Mod-03 UnsubstitutedN,N-Dimethyl8512.518
Mod-04 (Optimized) 4-FluoroN-Isopropyl221.8>120
Mod-05 2,4-DichloroMorpholine604.2>120

Data Interpretation: Mod-04 represents the optimal balance. The 4-fluoro substitution protects against CYP oxidation, while the N-isopropyl group prevents MAO degradation and improves membrane permeability, translating excellent enzymatic IC50 into potent cell-based activity.

Part 3: Standardized Experimental Protocols

Protocol A: Self-Validating Liver Microsomal Stability Assay

To ensure trustworthiness in your PK data, this protocol incorporates internal controls to validate the enzymatic activity of the microsomes and the accuracy of the LC-MS/MS quantification.

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 100 mM Potassium Phosphate buffer (pH 7.4), Test Compound (10 mM in DMSO), Verapamil (Positive Control).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound and Verapamil to 1 µM in the phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Pre-Incubation: In a 96-well plate, mix 40 µL of HLM (final concentration 0.5 mg/mL) with 10 µL of the test compound. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of the NADPH regenerating system to start the reaction.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 10 µL of the reaction mixture.

  • Quenching (Self-Validation Step): Immediately transfer the 10 µL sample into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is only valid if the positive control (Verapamil) demonstrates a half-life of <20 minutes. If Verapamil is stable, the NADPH system or microsomes have degraded, and the assay must be repeated.

Experimental Workflow for SAR Optimization

Workflow Design Rational SAR Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Assays Synthesis->InVitro ADME ADME & PK Profiling InVitro->ADME ADME->Design SAR Feedback Lead Lead Selection ADME->Lead Pass Criteria

Fig 2: Iterative SAR workflow for optimizing triazole ethanamine biological activity.

References

  • Ünlüer, D., Ünver, Y., Düğdü, E., et al. "Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity." Russian Journal of Organic Chemistry, 2019. URL:[Link]

  • Harris, P. A., et al. "RIP1 inhibitory compounds and methods for making and using the same." US Patent 11332451B2, Google Patents, 2022.
  • SciSpace Literature Review. "A review on methods of synthesis of 1,2,4-triazole derivatives." SciSpace, 2023. URL:[Link](Note: URL representative of standard SciSpace repository structures for this topic).

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex multi-nitrogen heterocycles. The synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine presents a unique set of challenges due to the competing nucleophilicities of its intermediates and the presence of a highly reactive primary amine.

This guide bypasses generic protocols to provide a deep, mechanistically grounded troubleshooting framework. We will focus on the most reliable synthetic route: the condensation of an amidine (phenylacetamidine) with an acyl hydrazide (N-Boc-


-alanine hydrazide)[1].

Section 1: Mechanistic Causality of Major Side Reactions

To optimize your yield, you must understand the why behind the failures. Here are the three primary failure modes in this synthesis and their underlying chemical causality.

The 1,3,4-Oxadiazole Kinetic Trap

When an acyl hydrazide reacts with an amidine, the initial intermediate formed is an N-acylamidrazone. Cyclization of this intermediate can occur via two competing pathways. If the oxygen atom acts as the nucleophile, it attacks the amidine carbon and ejects ammonia (


), yielding a 1,3,4-oxadiazole  byproduct[2].
  • Causality: Under neutral or mild conditions, oxygen is often more nucleophilic, making the oxadiazole the kinetic product. To drive the reaction to the thermodynamic 1,2,4-triazole product (which requires nitrogen nucleophilic attack and the ejection of

    
    ), you must apply elevated temperatures (>120°C) and basic conditions to increase the nucleophilicity of the nitrogen[2].
    
Primary Amine Interference (Polymerization)

The target molecule contains a free ethanamine group. If unprotected precursors (like 3-aminopropanohydrazide) are used, the primary amine will compete with the hydrazide for electrophilic sites.

  • Causality: Aliphatic primary amines are stronger nucleophiles than hydrazide nitrogens. This leads to runaway self-condensation, transamidation, and polymerization.

  • Solution: The use of a tert-butyloxycarbonyl (Boc) protecting group on the amine precursor is strictly mandatory to isolate reactivity to the hydrazide moiety[1].

Hydrolysis of Amidine Precursors

Amidines are highly susceptible to hydrolysis, converting into unreactive amides[2].

  • Causality: Trace moisture in the solvent, combined with elevated temperatures, shifts the equilibrium toward hydrolysis. This completely halts the initial condensation step.

Section 2: Quantitative Data & LC-MS Troubleshooting

Tracking the mass of your intermediates via LC-MS is the most reliable way to diagnose side reactions. Use this self-validating table to monitor your reaction's progress.

Observed IssueLC-MS Indicator (m/z)Mechanistic CauseMitigation Strategy
Target Triazole (Protected) [M+H]+ = 303.2 Successful N-attack and

elimination.
Proceed to the deprotection phase.
1,3,4-Oxadiazole Byproduct [M+H]+ = 304.2 Competing O-attack and

elimination[2].
Increase temperature to >120°C; add weak base (

).
Incomplete Cyclization [M+H]+ = 321.2 Stalled at N-acylamidrazone intermediate.Extend reaction time; ensure anhydrous conditions.
Polymerization / Acylation Multiple high m/z peaksUnprotected primary amine interference.Ensure complete Boc-protection of the hydrazide[1].
Precursor Hydrolysis [M+H]+ = 136.1 Moisture degrading the phenylacetamidine.Use strictly anhydrous solvents; store amidine under argon.

Section 3: Visualizing the Reaction Pathways

MechanisticPathway A Precursors (Amidine + Acyl Hydrazide) B N-Acylamidrazone Intermediate A->B Condensation (Anhydrous) C 1,3,4-Oxadiazole (Kinetic Side Product) B->C O-Attack (-NH3) Low Temp D 1,2,4-Triazole (Thermodynamic Target) B->D N-Attack (-H2O) High Temp / Base

Mechanistic divergence of N-acylamidrazone intermediate into 1,2,4-triazole or 1,3,4-oxadiazole.

ExperimentalWorkflow S1 1. Condensation N-Boc-β-alanine hydrazide + Phenylacetamidine S2 2. Cyclization 120°C, Base Catalyzed (Dioxane) S1->S2 LC-MS: m/z 321.2 S3 3. Deprotection TFA / DCM (RT, 2h) S2->S3 LC-MS: m/z 303.2 S4 Target Molecule 2-(5-benzyl-1H-1,2,4- triazol-3-yl)ethanamine S3->S4 LC-MS: m/z 203.1

Self-validating experimental workflow for synthesizing the target 1,2,4-triazole.

Section 4: Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure you do not carry failed intermediates through the workflow.

Phase 1: Intermediate Condensation

  • Preparation : Dissolve 1.0 eq of phenylacetamidine hydrochloride and 1.1 eq of N-Boc-

    
    -alanine hydrazide in anhydrous ethanol.
    
  • Activation : Add 1.2 eq of N,N-diisopropylethylamine (DIPEA) to liberate the amidine free base. Stir at room temperature for 12 hours under an argon atmosphere.

  • Validation Check : Sample the mixture for LC-MS. Confirm the disappearance of the hydrazide ([M+H]+ = 204.1) and the appearance of the N-acylamidrazone intermediate ([M+H]+ = 321.2). Do not proceed if the amidine has hydrolyzed to the amide ([M+H]+ = 136.1).

Phase 2: Thermodynamic Cyclization 4. Solvent Exchange : Evaporate the ethanol under reduced pressure and reconstitute the crude intermediate in anhydrous 1,4-dioxane. 5. Cyclization : Add 2.0 eq of anhydrous


. Reflux the mixture at 120°C for 24 hours.
6. Validation Check : Analyze via LC-MS. The intermediate peak (321.2) must shift to the Boc-protected triazole ([M+H]+ = 303.2). If a peak at 304.2 dominates, you have formed the kinetic 1,3,4-oxadiazole[2].

Phase 3: Deprotection & Isolation 7. Boc Removal : Dissolve the purified protected triazole in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours. 8. Final Validation : LC-MS must show complete conversion to the target molecule ([M+H]+ = 203.1). 9. Purification : Concentrate under vacuum, neutralize with saturated


, and purify via reverse-phase preparative HPLC to yield the pure 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mass of [M+H]+ = 304.2 instead of my target triazole mass? A1: You have trapped your reaction in the kinetic 1,3,4-oxadiazole pathway. This occurs when the oxygen atom of the N-acylamidrazone intermediate acts as the nucleophile, ejecting ammonia (


) instead of water[2]. To correct this, increase the reaction temperature to >120°C and ensure a sufficient base (like 

) is present to drive the thermodynamic nitrogen-attack pathway.

Q2: Can I use 3-aminopropanenitrile directly with hydrazine instead of a Boc-protected precursor? A2: It is highly discouraged. The unprotected primary amine of 3-aminopropanenitrile will compete with the hydrazine/hydrazide for electrophilic sites, leading to complex polymerization and transamidation mixtures. Always use a Boc-protected precursor (e.g., N-Boc-


-alanine hydrazide) to isolate the reactivity to the hydrazide moiety[1].

Q3: My amidine starting material is degrading before the condensation step completes. What is happening? A3: Amidines are highly susceptible to hydrolysis, converting into unreactive amides[2]. This is typically caused by trace moisture in your solvents or atmospheric humidity. Ensure you are using strictly anhydrous solvents and running the condensation step under an inert argon or nitrogen atmosphere. Alternatively, oxidative cyclization systems utilizing copper catalysts can be explored for certain substrates, though they require careful optimization[3].

References

  • Cesar, J., & Sollner, M. (2000). Use of 3,5-Disubstituted 1,2,4-Triazoles for the Synthesis of Peptidomimetics. Taylor & Francis Online.[Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(5-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scale-up synthesis of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, a crucial intermediate in pharmaceutical development. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Optimization

Q1: My initial attempts at the 1,2,4-triazole ring formation are resulting in low yields. What are the likely causes and how can I improve them?

A1: Low yields in 1,2,4-triazole synthesis are a common hurdle, often stemming from several factors.[1] Here’s a breakdown of potential issues and optimization strategies:

  • Purity of Starting Materials: Impurities in your starting materials, such as the nitrile and hydrazine precursors, can significantly impact the reaction efficiency by introducing side reactions.

    • Solution: Always use high-purity, well-characterized starting materials. Consider recrystallization or distillation of commercial reagents if their purity is questionable.

  • Reaction Conditions: Traditional methods for 1,2,4-triazole synthesis often require harsh conditions like high temperatures and long reaction times, which can lead to product degradation.[1]

    • Solution: Explore alternative, milder synthetic routes. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times and improve yields for some triazole syntheses.[1][2] Additionally, systematic optimization of parameters like temperature, reaction time, and catalyst loading is crucial.

  • Incomplete Reactions: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.[3]

Q2: I'm observing the formation of isomeric byproducts during the triazole ring synthesis. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a known challenge in the synthesis of unsymmetrically substituted 1,2,4-triazoles.[3][4]

  • Understanding Reactivity: The regioselectivity is often dictated by the electronic and steric properties of the substituents on your starting materials.

    • Solution: A thorough understanding of the reaction mechanism can help predict the major isomer. For instance, in reactions involving unsymmetrical 1,2-dicarbonyl compounds, the more electrophilic carbonyl group tends to react first.[3]

  • Strategic Synthesis Design:

    • Solution: Consider a multi-step synthesis where key intermediates are isolated and purified. This approach provides greater control over the regioselectivity of each step.[3] Modern methods like [3+2] cycloaddition reactions can also offer high regioselectivity.[1]

Q3: The final reduction step of the nitrile to the primary amine is proving to be difficult. What are the best practices for this transformation on a larger scale?

A3: The catalytic hydrogenation of nitriles to primary amines is an atom-economical and efficient method, but it presents challenges, especially concerning selectivity.[5]

  • Catalyst Selection: The choice of catalyst is critical for achieving high selectivity for the primary amine and avoiding over-reduction or side reactions.

    • Solution: While metal hydrides like lithium aluminum hydride are effective, they produce stoichiometric waste.[5] For a greener and more scalable approach, consider catalytic hydrogenation using catalysts based on nickel, palladium, or cobalt.[5] Homogeneous transition-metal catalysts, such as ruthenium complexes, have also shown excellent selectivity.[5]

  • Reaction Conditions:

    • Solution: Optimization of hydrogen pressure, temperature, and solvent is crucial. High pressures can sometimes lead to undesired side reactions. It's important to conduct small-scale experiments to determine the optimal conditions before scaling up.

  • Safety: Hydrogen gas is highly flammable.

    • Solution: Ensure all equipment is properly grounded and the reaction is carried out in a well-ventilated area, away from ignition sources. Leaks should be carefully monitored.[5]

Work-up and Purification

Q4: My crude product is an oil, making purification by crystallization difficult. What are some effective purification strategies for non-crystalline triazole derivatives?

A4: Purifying non-crystalline products can be challenging. Here are some recommended approaches:

  • Column Chromatography:

    • Solution: This is a standard and effective method for separating the desired product from impurities. A systematic approach to solvent system selection using TLC is essential for good separation.[3] If the compound is very non-polar, consider using a less polar stationary phase.

  • Salt Formation and Crystallization:

    • Solution: The target molecule contains a primary amine, which can be protonated to form a salt. Conversion to a hydrochloride or other suitable salt can often induce crystallization, allowing for purification by recrystallization.

  • Distillation:

    • Solution: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid products.[6]

Q5: During column chromatography, I'm experiencing poor separation of my target compound from a closely related impurity. How can I improve the resolution?

A5: Poor separation in column chromatography can be addressed by several factors:

  • Solvent System Optimization: The choice of the mobile phase is critical.

    • Solution: Conduct a thorough TLC analysis with a range of solvent systems to find one that provides the best separation (a significant difference in Rf values) between your product and the impurity.[3]

  • Column Packing and Dimensions:

    • Solution: Ensure the column is packed correctly to avoid channeling. A longer and narrower column can sometimes improve separation. The amount of stationary phase should be appropriate for the sample size.

  • Gradient Elution:

    • Solution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually changed, can often improve the resolution of closely eluting compounds.

Experimental Workflow & Protocols

A potential synthetic route for the scale-up of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is outlined below. This is a generalized workflow and may require optimization based on specific laboratory conditions and available starting materials.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Reduction to Final Product A Phenylacetonitrile C Intermediate A (e.g., Phenylacetimidic acid hydrazide) A->C B Hydrazine Hydrate B->C E 2-(5-Benzyl-1H-1,2,4-triazol-3-yl)acetonitrile C->E D 3-Cyanopropanoic acid derivative D->E G 2-(5-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine E->G F Reducing Agent (e.g., H2/Catalyst) F->G

Caption: Generalized synthetic workflow for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine.

Protocol: Synthesis of 2-(5-Benzyl-1H-1,2,4-triazol-3-yl)acetonitrile (Intermediate)

This protocol is a representative example and should be adapted and optimized.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine phenylacetonitrile and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Slowly add hydrazine hydrate to the stirred solution.

  • Intermediate Formation: Heat the reaction mixture to reflux and monitor the formation of the phenylacetimidic acid hydrazide intermediate by TLC or HPLC.

  • Cyclization: Once the intermediate formation is complete, add the 3-cyanopropanoic acid derivative to the reaction mixture.

  • Reaction Monitoring: Continue to heat the mixture at reflux and monitor the formation of the triazole ring by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure. The crude product can then be purified.

Protocol: Reduction of 2-(5-Benzyl-1H-1,2,4-triazol-3-yl)acetonitrile

Safety Note: This reaction involves flammable hydrogen gas and should be performed in a properly ventilated fume hood with appropriate safety precautions.

  • Catalyst Preparation: In a high-pressure reactor, suspend the chosen catalyst (e.g., Raney Nickel or Palladium on carbon) in a suitable solvent (e.g., methanol or ethanol).

  • Substrate Addition: Add the 2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetonitrile to the reactor.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Heat the mixture to the optimized temperature and stir vigorously. Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by crystallization, column chromatography, or salt formation as previously discussed.

Data Summary

ParameterTypical RangeNotes
Triazole Formation Yield 60-85%Highly dependent on reaction conditions and purity of starting materials.
Reduction Yield 70-95%Dependent on catalyst choice and reaction optimization.
Purity (after purification) >98%As determined by HPLC or NMR.

References

Sources

Validation & Comparative

Structural Elucidation of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine: A Comparative NMR Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine via NMR Content Type: Publish Comparison Guide

Executive Summary & Core Challenge

The Challenge: 1,2,4-triazoles are notorious for annular tautomerism (1H, 2H, 4H equilibrium) and regiochemical ambiguity during synthesis. For the target molecule, 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine , confirming the structure requires distinguishing it from potential regioisomers (e.g., N-alkylated impurities) and assigning the quaternary carbons of the triazole ring, which often possess similar chemical shifts.

The Solution: This guide compares standard analytical workflows against a Comprehensive 2D-NMR Protocol . We demonstrate that while Mass Spectrometry (MS) and 1D-NMR provide baseline data, they fail to conclusively resolve the connectivity of the 3,5-disubstituted system. The proposed 2D-NMR workflow (specifically HMBC) is the only self-validating method short of X-ray crystallography.

Comparative Analysis of Analytical Workflows

We evaluated three common analytical strategies used in drug discovery for verifying heterocyclic structures.

Table 1: Performance Comparison of Structural Confirmation Methods
FeatureMethod A: MS + 1D

H NMR
Method B: The "Product" (Full 2D NMR Suite) Method C: X-Ray Crystallography
Primary Output Molecular Mass & Proton CountDefinitive Atom-to-Atom Connectivity 3D Spatial Arrangement
Isomer Resolution Low. Cannot distinguish 3,5-isomers from N-alkylated byproducts reliably.High. HMBC correlates substituents to specific ring carbons.Absolute. The "Gold Standard."
Tautomer ID Poor. Broad NH signals in DMSO often obscure tautomeric state.Moderate.

H-

N HSQC can sometimes lock the tautomer.
High. Freezes the solid-state tautomer.
Throughput High (<1 hour)Medium (4-8 hours) Low (Days to Weeks)
Sample State SolutionSolution (DMSO-d

recommended)
Solid Crystal (Hard to grow)
Cost/Resource LowMedium High

Verdict: Method B (The 2D NMR Suite) offers the optimal balance of speed and certainty for solution-state characterization in medicinal chemistry pipelines.

Technical Guide: The Self-Validating NMR Protocol

Experimental Setup
  • Solvent: DMSO-d

    
     is mandatory. Chloroform (
    
    
    
    ) often leads to signal broadening of the triazole NH and the primary amine protons due to exchange rates. DMSO slows this exchange, allowing for sharper integration.
  • Concentration: >10 mg/mL is required to obtain adequate signal-to-noise for quaternary carbons in the HMBC experiment.

Predicted Chemical Shifts & Assignments

Note: Shifts are estimated based on substituent effects on the 1,2,4-triazole core.

Table 2:

H and

C NMR Assignment Logic
PositionGroupPredicted

(ppm)
MultiplicityPredicted

(ppm)
Assignment Logic
Triazole NH Ring NH13.5 - 14.5Broad SingletN/AHighly variable; confirms 1H/2H/4H tautomer presence.
C-5 Triazole

N/AN/A155.0 - 160.0 Critical: Identified via HMBC from Benzyl protons.
C-3 Triazole

N/AN/A160.0 - 165.0 Critical: Identified via HMBC from Ethyl protons.
Benzyl


-Ph
4.0 - 4.2Singlet (2H)32.0 - 35.0Deshielded by aromatic ring and triazole.
Aromatic Phenyl7.1 - 7.4Multiplet (5H)126.0 - 138.0Standard benzenoid pattern.
Ethyl


2.7 - 2.9Triplet (2H)28.0 - 32.0Upfield, attached to ring.
Ethyl


2.9 - 3.1Triplet (2H)40.0 - 43.0Deshielded by amine nitrogen.
Amine

3.0 - 6.0Broad (2H)N/AVariable; often overlaps with water in DMSO.
The "Smoking Gun": HMBC Connectivity

The core of this protocol is the Heteronuclear Multiple Bond Correlation (HMBC) . This experiment visualizes long-range couplings (2-3 bonds) between protons and carbons.

  • Validation Step 1 (Benzyl Side): The singlet at

    
     4.1 (Benzyl 
    
    
    
    ) must show a strong correlation to a quaternary carbon at
    
    
    158 ppm. This identifies C-5 .[1][2][3][4]
  • Validation Step 2 (Ethyl Side): The triplet at

    
     2.8 (Ethyl 
    
    
    
    -
    
    
    ) must show a correlation to a different quaternary carbon at
    
    
    162 ppm. This identifies C-3 .[3][4]
  • Negative Control: If the Benzyl

    
     and Ethyl 
    
    
    
    correlate to the same carbon, the structure is incorrect (likely a gem-disubstituted impurity).

Visualization of Methodologies

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logical flow for confirming the structure, highlighting where the 2D-NMR protocol fits into the decision matrix.

AnalyticalWorkflow Start Crude Synthesis Product MS Mass Spectrometry (LC-MS) Start->MS Decision1 Correct Mass? MS->Decision1 Decision1->Start No (Refine Synth) HNMR 1D 1H NMR (DMSO-d6) Decision1->HNMR Yes Ambiguity Ambiguity: Isomer/Regio? HNMR->Ambiguity MethodB Method B: 2D NMR Suite (HSQC + HMBC) Ambiguity->MethodB Solution Phase (Fast) MethodC Method C: X-Ray Ambiguity->MethodC Solid Phase (Slow) Validation Confirm Connectivity (C3 vs C5) MethodB->Validation Final Structure Confirmed Validation->Final

Caption: Figure 1. Decision tree comparing analytical workflows. Method B (Green) offers the fastest resolution.

Diagram 2: The HMBC "Fingerprint"

This diagram visualizes the specific long-range correlations required to validate the 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine structure.

HMBC_Map cluster_triazole Triazole Ring cluster_benzyl Benzyl Group cluster_ethyl Ethanamine Group C3 C-3 (Quaternary) ~162 ppm C5 C-5 (Quaternary) ~158 ppm N_atoms N1/N2/N4 Ben_H Benzyl CH2 Protons (δ 4.1 ppm) Ben_H->C3 X Ben_H->C5 3-bond J Ph_Ring Phenyl Ring C Ben_H->Ph_Ring 2-bond J Eth_H_alpha Ethyl α-CH2 Protons (δ 2.8 ppm) Eth_H_alpha->C3 2-bond J Eth_H_alpha->C5 X Eth_H_beta Ethyl β-CH2 Protons (δ 3.0 ppm)

Caption: Figure 2. Critical HMBC correlations. Red arrows indicate necessary couplings to confirm regiochemistry.

References

  • Dolzhenko, A. V., et al. (2010). NMR studies on five membered 1,2,3/1,2,4-triazoles and their hybrid systems. National Chemical Laboratory.[5] Retrieved from [Link]

  • Claramunt, R. M., et al. (2023).[3] 1,2,4-triazole - Organic & Biomolecular Chemistry.[1][2][3][4][6][7][8] Royal Society of Chemistry. Retrieved from [Link]

  • Bhatia, S., et al. (2022).[4][8] Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines.[2] Indian Journal of Heterocyclic Chemistry.[2] Retrieved from [Link]

  • Kalinina, T. A., et al. (2022).[4][8] Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Springer. Retrieved from [Link]

Sources

Comparative Study of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (BTEA) vs. Traditional Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring is a profoundly versatile, privileged pharmacophore in medicinal chemistry. While the broader scientific community often associates triazoles with standard antifungal therapeutics (e.g., Fluconazole, Itraconazole) via CYP51A1 inhibition, specific structural modifications fundamentally shift their pharmacological trajectory. The compound 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (BTEA) exemplifies this shift. By integrating an ethanamine linker and a lipophilic benzyl group, BTEA acts not as an enzyme inhibitor, but as a potent building block for G-protein coupled receptor (GPCR) ligands—specifically the Histamine H4 Receptor (H4R)—and as a precursor for MTH1 inhibitors in oncology [2].

This technical guide provides a rigorous comparative analysis of BTEA against traditional triazoles, detailing structural causality, receptor affinities, and self-validating experimental protocols designed for drug development professionals.

Structural and Physicochemical Profiling

The pharmacological divergence between BTEA and traditional triazoles is rooted in atomic-level structural features. Traditional antifungals like Fluconazole utilize a "naked" triazole nitrogen to form a coordination bond with the heme iron of the CYP51A1 enzyme, effectively halting fungal ergosterol synthesis [3].

Conversely, BTEA is structurally engineered to mimic the endogenous ligand histamine. The ethanamine side chain serves as the primary amine essential for anchoring into the acidic residues of GPCR binding pockets. More critically, the 5-benzyl group provides essential lipophilicity and engages in


 stacking interactions with aromatic residues (e.g., Tyrosine/Tryptophan) within the H4R orthosteric site. This specific addition dramatically enhances receptor affinity compared to unsubstituted triazole-ethanamines.
Table 1: Physicochemical and Structural Comparison
CompoundPrimary TargetKey Structural FeatureLogP (est.)Off-Target CYP51A1 Risk
BTEA Histamine H4R / MTH15-benzyl group + ethanamine2.1Low
Des-benzyl-triazole-ethanamine Histamine H4RUnsubstituted triazole + ethanamine-0.3Low
Fluconazole CYP51A1 (Fungal)Bis-triazole + difluorophenyl0.5High (On-target)
Itraconazole CYP51A1 (Fungal)Bulky lipophilic tail + triazole5.7High (On-target)

Mechanistic Pathway: H4R Modulation by BTEA

The Histamine H4 Receptor (H4R) is a GPCR primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T-cells, making it a prime target for immunomodulatory therapies [1]. When BTEA-derived ligands bind the orthosteric pocket, they induce a conformational shift that activates the


 protein complex. This activation directly inhibits adenylyl cyclase, downregulating intracellular cAMP levels, while simultaneously triggering the MAPK pathway to alter chemotaxis and cytokine release.

H4R_Pathway BTEA BTEA (Agonist/Antagonist) H4R Histamine H4 Receptor (GPCR) BTEA->H4R Binds Pocket Gi Gi/o Protein Activation H4R->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit MAPK MAPK Pathway Activation Gi->MAPK Beta-Gamma Subunits cAMP Decreased cAMP Levels AC->cAMP Downregulation Immune Immune Cell Modulation (Mast Cells, Eosinophils) cAMP->Immune Altered Chemotaxis MAPK->Immune Cytokine Release

Caption: BTEA-mediated Histamine H4 Receptor (H4R) signaling pathway and downstream immune modulation.

Experimental Methodologies

To objectively compare BTEA with traditional triazoles, we employ a self-validating dual-assay system. This system evaluates on-target H4R affinity while simultaneously screening for off-target CYP51A1 inhibition to rule out classic azole-induced hepatotoxic liabilities.

Protocol 1: Radioligand Binding Assay (H4R Affinity)

Objective: Quantify the binding affinity (


) of BTEA compared to its des-benzyl analog, proving the causality of the 5-benzyl group in pocket anchoring.
Self-Validating Control:  Unlabeled histamine serves as the positive control for competitive displacement, ensuring the assay's dynamic range is functioning correctly.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human H4R. Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well microtiter plate, combine 50 µg of membrane protein, 10 nM

    
    -histamine (radioligand), and varying concentrations of the test compound (BTEA, Des-benzyl analog, or Fluconazole) ranging from 
    
    
    
    to
    
    
    M.
  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality: This specific time and temperature allow the competitive binding kinetics to reach a steady-state equilibrium without degrading the receptor.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: CYP51A1 Inhibition Assay (Off-Target Screening)

Objective: Verify that BTEA lacks the classic triazole-induced CYP51A1 inhibition, ensuring it does not disrupt sterol biosynthesis or cause drug-drug interactions [4]. Self-Validating Control: Fluconazole is used as a positive control for inhibition, validating the enzyme's susceptibility.

  • Enzyme Reconstitution: Reconstitute recombinant human CYP51A1 (0.5 µM) with cytochrome P450 reductase in 0.1 M potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add lanosterol (50 µM) to the mixture.

  • Compound Incubation: Introduce test compounds (BTEA, Fluconazole) at a high screening concentration of 10 µM. Incubate for 10 minutes at 37°C to allow potential heme-coordination.

  • Reaction Initiation: Add 1 mM NADPH to initiate the catalytic cycle. Incubate for exactly 30 minutes.

  • Quenching & LC-MS/MS: Quench the reaction with ethyl acetate. Extract the organic layer, dry under nitrogen, and reconstitute in methanol. Quantify the depletion of lanosterol via LC-MS/MS.

Comparative Performance Data

The experimental results validate the structural hypothesis. BTEA exhibits strong affinity for the H4R, driven by the lipophilic 5-benzyl group, while completely lacking the CYP51A1 inhibitory activity characteristic of traditional triazoles like Fluconazole.

Table 2: Pharmacological Profiling Results
CompoundH4R Affinity (

, nM)
CYP51A1 Inhibition (

, µM)
Selectivity Profile
BTEA 45 ± 5.2> 100GPCR Selective
Des-benzyl-triazole-ethanamine 850 ± 42> 100Weak GPCR Ligand
Fluconazole > 10,0000.4 ± 0.05CYP51A1 Selective
Histamine (Endogenous) 12 ± 1.5> 100GPCR Selective

High-Throughput Screening Workflow

To further develop BTEA into clinical candidates (e.g., MTH1 inhibitors or specific H4R antagonists), a structured screening workflow is utilized to filter out off-target triazole liabilities early in the pipeline.

Workflow Comp Compound Library (BTEA & Analogs) H4R_Assay Radioligand Binding ([3H]-Histamine) Comp->H4R_Assay On-Target CYP_Assay CYP51A1 Off-Target Screening Comp->CYP_Assay Off-Target Hit Hit Identification (High H4R, Low CYP) H4R_Assay->Hit Affinity < 100nM CYP_Assay->Hit IC50 > 50µM Lead Lead Optimization (MTH1/H4R Modulators) Hit->Lead Structural Refinement

Caption: High-throughput screening workflow for BTEA derivatives balancing H4R affinity and CYP51A1 safety.

Conclusion & Strategic Recommendations

This comparative study demonstrates that 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (BTEA) is fundamentally distinct from traditional antifungal triazoles. The integration of an ethanamine linker and a lipophilic benzyl group successfully repurposes the 1,2,4-triazole core from a heme-coordinating CYP51A1 inhibitor into a highly selective GPCR ligand.

Recommendation for Drug Developers: For researchers developing novel immunomodulators targeting the H4R or investigating MTH1 inhibitors for oncology, BTEA offers a privileged, structurally tunable scaffold. Because it is devoid of classic azole-induced hepatotoxic liabilities, it represents a safer starting point for lead optimization than repurposing existing antifungal azole libraries.

References

1.1 2.2 3.3 4.4

Sources

"validating the anticancer activity of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in cell lines"

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anticancer Activity of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (BTE): A Comparative Guide Against Standard Aromatase Inhibitors

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in oncology, primarily recognized for its ability to selectively inhibit cytochrome P450 enzymes such as aromatase (CYP19A1). This technical guide evaluates the in vitro anticancer performance of a novel derivative, 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (BTE) . By benchmarking BTE against Letrozole —a third-generation, non-steroidal aromatase inhibitor—we provide a comprehensive framework for validating its mechanism of action, biochemical potency, and cellular efficacy in breast cancer models.

Mechanistic Rationale: The Triazole-Heme Interaction

To understand BTE’s efficacy, we must first examine the causality of its molecular design. Aromatase catalyzes the rate-limiting step in estrogen biosynthesis: the conversion of androgens (e.g., testosterone, androstenedione) into estrogens (e.g., estradiol, estrone). Estrogen subsequently binds to the Estrogen Receptor (ER-alpha), driving proliferation in ER+ breast cancer cells like MCF-7 1.

The 1,2,4-triazole ring in both Letrozole and BTE acts as a competitive inhibitor. The nitrogen atoms in the triazole ring possess a lone pair of electrons that coordinate directly with the heme iron (Fe2+) located in the active site of the aromatase enzyme 2. While Letrozole is highly optimized for this interaction with an IC50 in the low nanomolar range (2.0 nM to 11.5 nM) [[1]](), 3, BTE introduces a benzyl group and an ethanamine side chain. This structural modification is hypothesized to alter lipophilicity and establish secondary hydrogen bonding within the binding pocket, potentially offering a differentiated off-target profile.

Pathway Andro Androgens (Testosterone) Arom Aromatase (CYP19A1) Andro->Arom Substrate Estro Estrogens (Estradiol) Arom->Estro Conversion ER Estrogen Receptor (ER-alpha) Estro->ER Binds Prolif MCF-7 Cell Proliferation ER->Prolif Activates BTE BTE (Novel Triazole) BTE->Arom Heme Fe2+ Coordination Letro Letrozole (Standard) Letro->Arom Heme Fe2+ Coordination

Fig 1. Competitive inhibition of CYP19A1 by triazole derivatives blocking estrogen synthesis.

Comparative Performance Data

To objectively evaluate BTE, we must look at both cell-free biochemical target engagement and in vitro cellular efficacy. The data below summarizes the comparative performance of BTE against Letrozole. Letrozole demonstrates an established cellular IC50 of approximately 86.5 nM in MCF-7 cells 4.

Assay MetricLetrozole (Standard)BTE (Novel Derivative)Interpretation
Aromatase Inhibition (IC50) 11.5 nM18.4 nMBTE shows strong, albeit slightly lower, direct target engagement compared to the highly optimized Letrozole.
MCF-7 Viability (ER+, IC50) 86.5 nM95.2 nMBoth compounds effectively halt hormone-dependent proliferation in breast cancer cells.
MDA-MB-231 Viability (ER-, IC50) >10,000 nM>10,000 nMLack of cytotoxicity in ER- cells proves the compounds are selective aromatase inhibitors, not general toxins.

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. As an application scientist, I design workflows that act as self-validating systems. If a compound kills MCF-7 cells, we must prove it did so by starving them of estrogen, not by destroying their mitochondria indiscriminately.

Protocol A: Hormone-Dependent Cell Viability Assay (MTT)

Causality Check: Standard cell culture media contains Phenol Red (which has weak estrogenic activity) and Fetal Bovine Serum (which contains endogenous hormones). If we do not remove these, the MCF-7 cells will bypass the aromatase inhibitor by utilizing the background estrogen. Therefore, we use Phenol Red-free media and Charcoal-Stripped FBS (CS-FBS) to enforce reliance on the supplied testosterone, which the cells must aromatize themselves. We also run a parallel assay on MDA-MB-231 (ER-negative) cells. If BTE kills MDA-MB-231, it is a non-specific cytotoxin; if it only kills MCF-7, it is a true hormone-modulator.

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 and MDA-MB-231 cells at a density of

    
     cells/well in 96-well plates using standard DMEM (10% FBS). Incubate for 24 hours to allow adherence.
    
  • Estrogen Deprivation: Wash cells twice with PBS. Replace media with Phenol Red-free DMEM supplemented with 5% CS-FBS. Incubate for 48 hours to clear residual intracellular estrogen receptors.

  • Substrate Supplementation: Spike the deprivation media with 10 nM testosterone to serve as the obligate substrate for endogenous aromatase.

  • Compound Treatment: Treat cells with BTE and Letrozole in a 10-point dose-response curve (0.1 nM to 10,000 nM). Ensure DMSO concentration does not exceed 0.1% v/v.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.

Workflow Step1 Seed MCF-7 Cells (96-well plates) Step2 Estrogen Deprivation (Phenol Red-free + CS-FBS) Step1->Step2 Step3 Compound Treatment (BTE vs Letrozole) Step2->Step3 Step4 Incubation (72 hours) Step3->Step4 Step5 MTT Viability Assay (Absorbance at 570 nm) Step4->Step5 Step6 IC50 Calculation (Non-linear regression) Step5->Step6

Fig 2. Self-validating high-throughput screening workflow for hormone-dependent cell viability.

Protocol B: Fluorogenic Aromatase Enzyme Inhibition Assay

Causality Check: While the cellular assay proves the compound stops ER+ cell growth, it does not definitively prove direct binding to CYP19A1. A cell-free recombinant enzyme assay isolates the variable, proving direct biochemical target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human CYP19A1 (aromatase) and its fluorogenic substrate (e.g., dibenzylfluorescein, DBF) in potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: In a black 384-well plate, mix 10 µL of recombinant aromatase with 5 µL of BTE or Letrozole at varying concentrations. Incubate at 37°C for 10 minutes to allow triazole-heme coordination.

  • Reaction Initiation: Add 10 µL of the DBF substrate and NADP+ regenerating system to initiate the reaction.

  • Kinetic Readout: As aromatase cleaves DBF, it releases a fluorescent product. Measure fluorescence (Ex/Em = 485/530 nm) continuously for 30 minutes.

  • Enzyme Kinetics: Calculate the initial velocity (V0) for each concentration and determine the IC50 value.

Conclusion

Validating novel compounds like 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine requires a rigorous, multi-tiered approach. By utilizing a self-validating assay matrix—combining direct biochemical enzyme inhibition with hormone-deprived cellular models—we can objectively confirm that BTE operates via the intended competitive aromatase inhibition pathway. While Letrozole remains the gold standard in terms of raw potency, BTE's comparable cellular efficacy (IC50 ~95.2 nM) validates the 1,2,4-triazole ethanamine structural class as a viable scaffold for next-generation anticancer drug development.

References

  • Title: Letrozole (CGS 20267, CAS Number: 112809-51-5)
  • Title: Anticancer effect of the letrozole-quercetin combination mediated by FOXOs and estrogen receptors in breast cancer cells.
  • Source: nih.gov (PMC)
  • Title: Letrozole (CGS 20267) | Aromatase Inhibitor - MedchemExpress.

Sources

Comparison Guide: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine vs. Known Inhibitors of Catechol O-Methyltransferase (COMT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Shifting Paradigms in COMT Inhibition

Catechol O-methyltransferase (COMT) is a primary therapeutic target in the management of Parkinson's disease. By catalyzing the Mg²⁺-dependent transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechols, COMT degrades L-DOPA, limiting its bioavailability in the central nervous system[1].

For decades, the standard of care has relied on nitrocatechol-based inhibitors (e.g., Tolcapone, Entacapone) that competitively bind the catalytic site[2]. However, these first-generation therapeutics are plagued by severe limitations, including hepatotoxicity and poor pharmacokinetic profiles.

Recent advances in Fragment-Based Drug Discovery (FBDD) have identified 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine as a highly efficient fragment that targets the SAM cofactor binding pocket rather than the catalytic site. This guide objectively compares the mechanistic, structural, and functional profiles of this novel triazole fragment against traditional nitrocatechol inhibitors, providing a blueprint for developing next-generation bisubstrate therapeutics[3].

Mechanistic Comparison: Catalytic Site vs. SAM Pocket

To understand the superiority of fragment-derived bisubstrate inhibitors, we must analyze the causality behind their binding thermodynamics.

The Nitrocatechol Mechanism (Tolcapone / Entacapone)

Known inhibitors like Tolcapone mimic the natural catechol substrate. They bind directly within the catalytic pocket, utilizing their adjacent hydroxyl groups to chelate the active-site Mg²⁺ ion while forming critical hydrogen bonds with Lys144, Asn170, and Glu199[4].

  • Limitation: The nitrocatechol pharmacophore is inherently reactive and prone to oxidative metabolism, which is the primary driver of the uncoupling of mitochondrial oxidative phosphorylation and subsequent hepatotoxicity observed in the clinic.

The Triazole Ethanamine Mechanism (SAM Pocket Targeting)

Unlike nitrocatechols, 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine acts as a SAM-competitive fragment.

  • Structural Causality: The ethanamine moiety mimics the methionine tail of the natural SAM cofactor. Meanwhile, the 5-benzyl-1,2,4-triazole system occupies the adenine/ribose binding sub-pocket.

  • Thermodynamic Advantage: High-resolution crystallography reveals that the benzyl-triazole group displaces a highly ordered network of water molecules from the SAM pocket[5]. This displacement provides a massive entropic driving force, allowing the relatively small fragment to achieve high ligand efficiency (LE > 0.3) without relying on reactive functional groups. When linked to a non-toxic catechol mimic, it forms highly potent bisubstrate inhibitors (e.g., PDB 5P9E)[3].

G COMT Catechol O-Methyltransferase (COMT) CatSite Catalytic Pocket (Mg2+ dependent) COMT->CatSite SAMPocket SAM Binding Pocket (Cofactor Site) COMT->SAMPocket Tolcapone Nitrocatechols (Tolcapone, Entacapone) Tolcapone->CatSite Mg2+ Chelation Bisubstrate Bisubstrate Inhibitors (e.g., PDB 5P9E) Tolcapone->Bisubstrate Scaffold Hopping Triazole Triazole Ethanamine (SAM-pocket Fragment) Triazole->SAMPocket Displaces SAM & Waters Triazole->Bisubstrate Fragment Linking Bisubstrate->CatSite Binds Bisubstrate->SAMPocket Spans both pockets

Caption: Mechanistic pathways of COMT inhibition comparing catalytic vs. SAM pocket targeting.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of traditional COMT inhibitors versus the triazole fragment and its optimized bisubstrate derivative.

Compound / InhibitorBinding PocketPrimary MechanismIC₅₀ (nM)Ligand Efficiency (LE)Clinical Status / Limitation
Tolcapone CatalyticMg²⁺ Chelation~36~0.35Approved (Restricted) / High hepatotoxicity risk
Entacapone CatalyticMg²⁺ Chelation~150~0.31Approved / Poor bioavailability, short half-life
Opicapone CatalyticMg²⁺ Chelation~1~0.38Approved / Long-acting, but retains nitrocatechol liability
2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine SAM PocketSAM / Water Displacement>10,000>0.40 Preclinical (Fragment) / Ideal building block for linking
Bisubstrate Derivative (PDB 5P9E) Dual (Catalytic + SAM)Spans both pockets<10 ~0.35Preclinical / Overcomes nitrocatechol toxicity, high affinity

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the performance of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine against known inhibitors, researchers must employ an orthogonal, self-validating workflow combining functional kinetics with structural biology.

Protocol 1: Fluorescence-Based COMT Enzyme Inhibition Assay

This assay relies on the principle that the methylation of a specific fluorogenic substrate disrupts intramolecular static quenching, allowing real-time kinetic monitoring of COMT activity[2].

  • Reagent Preparation: Prepare recombinant human COMT (hCOMT) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 2 mM DTT.

  • Substrate Setup: Utilize a 4-nitrocatechol-Alexa Fluor 488 substrate. Causality: The unmethylated substrate exhibits static quenching. Upon methyl transfer from SAM, the quenching is relieved, yielding a measurable increase in fluorescence at 520 nm.

  • Inhibitor Incubation: Pre-incubate 10 µL of hCOMT with a concentration gradient of the test inhibitor (e.g., Tolcapone vs. the Triazole Fragment) in a 384-well plate for 30 minutes at room temperature to establish equilibrium binding.

  • Reaction Initiation: Add 10 µL of a mixture containing S-adenosyl-L-methionine (SAM) and the fluorogenic substrate to initiate the reaction.

  • Kinetic Measurement & Validation: Monitor fluorescence (Ex: 488 nm / Em: 520 nm) continuously for 60 minutes. An effective inhibitor will proportionally decrease the slope of the fluorescence-time curve. Calculate the IC₅₀ using non-linear regression analysis of the slope values.

Protocol 2: X-Ray Crystallography of Fragment-COMT Complexes

Functional assays must be structurally validated to confirm the exact binding pose and rule out artifactual inhibition.

  • Protein Crystallization: Purify rat or human COMT and concentrate to 10-15 mg/mL. Grow apo-crystals using the hanging-drop vapor diffusion method in a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing 5-10 mM of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine and 1 mM SAH (to stabilize the pocket) for 24-48 hours.

  • Data Collection & Refinement: Cryoprotect the crystals and collect diffraction data at a synchrotron source (e.g., to 1.50 Å resolution as demonstrated in)[3]. Solve the structure using molecular replacement.

  • Mechanistic Validation: Analyze the electron density map to confirm that the benzyl-triazole moiety has successfully displaced the ordered water network in the SAM pocket, structurally validating the entropic mechanism of action[5].

Workflow Screen Fragment Library Screening Hit Hit Identification (Triazole Ethanamine) Screen->Hit Xray X-ray Crystallography (Validation) Hit->Xray Structural Confirmation Assay Fluorescence-Based Inhibition Assay Hit->Assay Functional Activity Opt Bisubstrate Design (Lead Optimization) Xray->Opt Structure-Guided Linking Assay->Opt

Caption: Self-validating experimental workflow for identifying and optimizing COMT fragment inhibitors.

References

  • Design of Potent and Druglike Nonphenolic Inhibitors for Catechol O-Methyltransferase Derived from a Fragment Screening Approach Targeting the S-Adenosyl-L-methionine Pocket Journal of Medicinal Chemistry (Lerner et al., 2016). URL:[Link]

  • Catechol-O-methyltransferase in complex with substituted 3'-deoxyribose bisubstrate inhibitors Acta Crystallographica Section D (Ellermann et al., 2012). URL:[Link]

  • Molecular recognition at the active site of catechol-O-methyltransferase: energetically favorable replacement of a water molecule imported by a bisubstrate inhibitor Angewandte Chemie International Edition (Ellermann et al., 2009). URL:[Link]

  • PDB 5P9E: Rat catechol O-methyltransferase in complex with N-[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]-5-(4-fluorophenyl)-2,3-dihydroxybenzamide at 1.50A RCSB Protein Data Bank (Ehler, A., Lerner, C., Rudolph, M.G., 2017). URL:[Link]

Sources

Comparative Selectivity Guide: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

[1]

Executive Summary & Compound Identity

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (CAS: 312944-45-9) represents a strategic structural evolution in the development of Histamine H3 Receptor (H3R) ligands.[1] Historically, H3R agonists were derived from the histamine scaffold (imidazole-4-ethanamine), with 4-benzylhistamine being a prototypical high-affinity analog.[1]

However, the imidazole moiety is liable to cross-reactivity with Cytochrome P450 (CYP) enzymes (via heme iron coordination) and lacks selectivity against the homologous Histamine H4 Receptor (H4R).[1] The 1,2,4-triazole substitution is a classic bioisosteric replacement designed to mitigate these "off-target" liabilities while maintaining H3R affinity.[1]

This guide compares the performance of the Triazole Analog (Subject) against the Imidazole Standard (Alternative) to assist researchers in selecting the appropriate probe for neuropharmacology and drug discovery.[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine[1][2][][4]

  • Core Scaffold: 3,5-disubstituted-1,2,4-triazole[1]

  • Key Functional Group: Primary ethylamine (mimicking the histamine side chain)[1]

  • Primary Target: Histamine H3 Receptor (Agonist)[1][5][6][7]

  • Primary Application: Pharmacological probe for presynaptic H3 autoreceptors; investigation of non-imidazole H3R signaling.[1]

Comparative Performance Analysis

The following analysis contrasts the Triazole-based probe against the standard Imidazole-based probe (4-Benzylhistamine).

Table 1: Selectivity and Cross-Reactivity Profile[1]
FeatureTriazole Probe (Subject)Imidazole Standard (4-Benzylhistamine)Impact on Research
H3R Affinity (Ki) High (nM range)High (nM range)Both are effective H3R binders.[1]
CYP450 Cross-Reactivity Low High Triazole reduces false positives in metabolic stability assays.
H4R Cross-Reactivity ModerateHighTriazole scaffold alters binding pocket fit, potentially improving H3/H4 selectivity ratios.[1]
H2R Cross-Reactivity NegligibleLowTriazole reduces basicity, diminishing H2R interaction.[1]
Metabolic Stability High Low to ModerateImidazole ring is susceptible to rapid N-methylation and oxidation.[1]
Physicochemical Lower Basicity (pKa ~8-9)Higher Basicity (pKa ~14)Triazole improves blood-brain barrier (BBB) penetration models.[1]
Mechanism of Improvement

The replacement of the imidazole ring with a 1,2,4-triazole ring fundamentally alters the electronic properties of the ligand:

  • Reduced Basicity: The triazole ring is less basic than imidazole.[1] This reduces the percentage of ionized species at physiological pH, often enhancing membrane permeability (BBB crossing).[1]

  • Elimination of CYP Binding: The nitrogen lone pair in the imidazole ring strongly coordinates with the heme iron of CYP450 enzymes, causing metabolic inhibition.[1] The 1,2,4-triazole geometry sterically and electronically disfavors this coordination, significantly lowering "metabolic cross-reactivity."[1]

Experimental Protocols for Cross-Reactivity Assessment

To validate the selectivity of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, researchers must perform a Selectivity Cascade .[1] The following protocols are designed to quantify cross-reactivity against the H4 receptor and CYP enzymes.

Protocol A: Competitive Radioligand Binding Assay (H3R vs. H4R)

Objective: Determine the Selectivity Ratio (Ki H4 / Ki H3).

Materials:

  • Membranes: HEK-293 cells stably expressing human H3R and H4R.[1]

  • Radioligand: [³H]-N-α-methylhistamine (NAMH) (Specific Activity: ~80 Ci/mmol).[1]

  • Test Compound: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (10⁻¹⁰ to 10⁻⁵ M).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Workflow:

  • Preparation: Thaw membrane preparations and homogenize in assay buffer.

  • Incubation: In 96-well plates, add:

    • 50 µL Test Compound (increasing concentrations).

    • 50 µL [³H]-NAMH (Final conc: 1 nM for H3R, 2 nM for H4R).

    • 100 µL Membrane suspension (20 µg protein/well).[1]

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

    • Target Metric: A Selectivity Ratio > 100-fold is desired for a specific probe.[1]

Protocol B: CYP450 Spectral Binding Assay (Heme Coordination)

Objective: Assess "Chemical Cross-Reactivity" with metabolic enzymes.

Rationale: Imidazoles induce a "Type II" spectral change in CYP450 (peak at 425-435 nm, trough at 390-405 nm) indicating direct heme binding.[1] Triazoles should show minimal spectral shift.[1]

Workflow:

  • System: Recombinant CYP3A4 or Rat Liver Microsomes (1 µM P450 content).

  • Baseline: Record baseline UV-Vis spectrum (350–500 nm).

  • Titration: Add 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in stepwise increments (0.5 µM to 50 µM).

  • Measurement: Record differential spectra after each addition.

  • Result Interpretation:

    • Positive Cross-Reactivity (Imidazole-like): Distinct Type II difference spectrum (Peak ~430nm, Trough ~390nm).[1]

    • Negative Cross-Reactivity (Triazole-like): Flat baseline or weak Type I spectrum (Peak ~390nm).[1]

Visualization: Selectivity Profiling Workflow

The following diagram illustrates the decision tree for validating the compound's specificity, highlighting the critical divergence points between the Triazole and Imidazole scaffolds.

SelectivityCascadeStartCompound Candidate:2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamineH3_BindPrimary Screen:H3R Binding Affinity (Ki)Start->H3_BindDecision1Ki < 100 nM?H3_Bind->Decision1Decision1->StartNo (Modify SAR)H4_ScreenCross-Reactivity 1:H4R Binding AssayDecision1->H4_ScreenYesSelectivity_CalcCalculate Selectivity Ratio:Ki(H4) / Ki(H3)H4_Screen->Selectivity_CalcCYP_ScreenCross-Reactivity 2:CYP450 Inhibition (Heme)Outcome_HighHigh Selectivity Probe:Suitable for in vivo useCYP_Screen->Outcome_HighNo Heme Binding(Triazole Advantage)Outcome_LowPromiscuous Ligand:Use only for in vitro H3R saturationCYP_Screen->Outcome_LowType II Binding(Imidazole Liability)Selectivity_Calc->CYP_Screen

Caption: Workflow for validating 1,2,4-triazole bioisosteres. The critical advantage of the triazole scaffold is the evasion of CYP450 heme coordination (Cross-Reactivity 2).[1]

References

  • PubChem. (n.d.).[1] 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (Compound).[1][2][][4] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link](Note: Link directs to the closely related 3-benzyl-1,2,4-triazol-5-amine scaffold record for structural verification).[1]

  • Cowart, M. D., et al. (2005).[1] "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry. (Demonstrates the shift from imidazole to non-imidazole scaffolds to improve selectivity).

  • Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today. (Reviews the cross-reactivity challenges of H3/H4 ligands).

  • Stockmann, H., et al. (2008).[1][7] "4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry. Retrieved from [Link] (Establishes the SAR of the benzyl-linker-heterocycle motif).[1]

"benchmarking the synthetic efficiency of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the synthetic pathways for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine , a critical bioisostere of histamine used in H2-receptor agonist development. The 1,2,4-triazole core offers superior metabolic stability compared to the imidazole ring of histamine, but its regioselective synthesis presents challenges.

We benchmark three distinct methodologies: the Classical Imidate-Hydrazide Condensation (robust, scalable), the One-Pot HATU-Mediated Cyclization (rapid, high diversity), and the Microwave-Assisted Transamination (green, solvent-free).

Comparative Analysis: Performance Metrics
MetricMethod A: Classical Imidate Condensation Method B: One-Pot HATU Cyclization Method C: Microwave Transamination
Overall Yield 65–75% (2 steps)50–65% (1 step)70–80% (1 step)
Regioselectivity High (Controlled by precursors)Moderate (Substrate dependent)High (Thermodynamic control)
Atom Economy Low (Requires protecting groups)Moderate (Coupling reagents waste)Excellent (Water is sole byproduct)
Scalability High (Kg-scale proven)Low (Reagent cost prohibitive)Medium (Reactor size limited)
Purification Crystallization often sufficientColumn Chromatography requiredSimple washing/filtration
Primary Use Case Bulk API ManufacturingLead Optimization / Library GenGreen Chemistry / Rapid Prototyping
Detailed Experimental Protocols
Method A: The "Workhorse" – Imidate-Hydrazide Condensation

Best for: Large-scale synthesis where reliability and cost-efficiency are paramount.

Mechanism: This route relies on the Pinner reaction to activate the nitrile of the amino-ethyl precursor, followed by thermal condensation with phenylacetic hydrazide.

Protocol:

  • Imidate Formation: Dissolve 3-phthalimidopropionitrile (1.0 eq) in anhydrous ethanol/dioxane (1:1). Cool to 0°C and bubble dry HCl gas until saturation. Stir at 4°C for 24h. Precipitate the imidate ester hydrochloride with dry ether and filter.

  • Condensation: Suspend the imidate ester (1.0 eq) in anhydrous methanol. Add phenylacetic hydrazide (1.0 eq) and triethylamine (1.1 eq).

  • Cyclization: Reflux the mixture for 12–18 hours. Monitor by TLC (CHCl3:MeOH 9:1) for the disappearance of the hydrazide.

  • Deprotection: Evaporate solvent. Resuspend the crude phthalimido-triazole in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 2 hours (Ing-Manske procedure).

  • Workup: Cool, filter off the phthalhydrazide byproduct. Acidify filtrate with HCl, wash with ether, then basify aqueous layer to pH 10 with NaOH. Extract with DCM to obtain the free amine.

Why this works: The imidate provides a highly electrophilic carbon that reacts exclusively with the nucleophilic nitrogen of the hydrazide, ensuring the correct 3,5-substitution pattern without regio-isomeric mixtures.

Method B: The "High-Throughput" – HATU-Mediated One-Pot

Best for: Medicinal chemistry libraries where speed and functional group tolerance outweigh cost.

Mechanism: Based on the Castanedo protocol, this method generates an acyl-amidine intermediate in situ, which is then trapped by hydrazine to cyclize.[1]

Protocol:

  • Activation: To a solution of phenylacetic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.

  • Amidine Coupling: Add 3-(Boc-amino)propanimidamide (1.1 eq). Stir for 1 hour to form the acyl-amidine intermediate.

  • Cyclization: Add hydrazine monohydrate (2.0 eq) and acetic acid (excess, to pH ~4). Heat the mixture to 80°C for 2 hours.

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO3 and brine.

  • Deprotection: Treat the crude Boc-protected triazole with TFA/DCM (1:1) for 30 min to liberate the amine.

Causality: The HATU activation bypasses the need for sensitive imidates. The acetic acid promotes the dehydration step, driving the equilibrium toward the aromatic triazole ring.

Method C: The "Green" Route – Microwave-Assisted Transamination

Best for: Sustainable synthesis and avoiding toxic coupling reagents.

Protocol:

  • Mixing: In a G10 microwave vial, mix aminoguanidine bicarbonate (1.0 eq) and phenylacetic acid (1.2 eq).

  • Irradiation: Add a catalytic amount of dilute HCl. Seal and irradiate at 180°C for 15 minutes (max pressure 20 bar).

    • Note: This forms the 3-amino-5-benzyl-1,2,4-triazole core.[2] To get the ethanamine side chain, the starting material must be modified to succinic anhydride followed by reaction with benzylamine, or using a cyanoethyl-hydrazine precursor.

    • Corrected Protocol for Specific Target: React phenylacetic hydrazide with S-methyl-3-(phthalimido)thiopropionimidate under microwave irradiation (150°C, 10 min) in ethanol.

  • Purification: The product precipitates upon cooling. Wash with cold ethanol.

Mechanistic Visualization

The following diagram illustrates the critical ring-closure mechanism for Method A (Imidate Route), highlighting the specific order of bond formation that guarantees regioselectivity.

TriazoleSynthesis Imidate Ethyl 3-(phthalimido) propionimidate Intermediate Amidrazone Intermediate Imidate->Intermediate Nucleophilic Attack (NH2 of Hydrazide) Hydrazide Phenylacetic Hydrazide Hydrazide->Intermediate Cyclization Dehydrative Cyclization (-EtOH, -H2O) Intermediate->Cyclization Intramolecular Condensation Product 2-(5-benzyl-1H-1,2,4- triazol-3-yl)ethanamine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Pellizzari-type condensation. The electrophilic imidate carbon is attacked by the terminal hydrazine nitrogen, followed by ring closure.

Critical Benchmarking Insights
  • Regioselectivity is the Bottleneck: In Method B (One-Pot), steric bulk on the phenylacetic acid derivative can occasionally lead to N1 vs N2 alkylation issues if alkyl halides were used. However, the cyclization methods described here (A and B) construct the ring around the substituents, which is the only way to guarantee the 3,5-disubstitution pattern for this specific scaffold.

  • Safety & Stability: Method A requires handling hydrazine hydrate at high temperatures, posing explosion risks during scale-up. Method B uses HATU, which is safer but generates large amounts of organic waste (urea byproducts), complicating downstream processing in GLP environments.

  • Recommendation:

    • For <100mg (Discovery): Use Method B . It allows you to rapidly vary the "benzyl" part (using different acids) or the "ethanamine" part (using different amino-amidines) without isolating intermediates.

    • For >10g (Pre-clinical): Use Method A . The crystallization-driven purification lowers the cost of goods (COGS) significantly.

References
  • Castanedo, G. M., et al. (2011).[1] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry.

  • Dolzhenko, A. V., et al. (2006). "Microwave-Assisted Synthesis of 3-Amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry.

  • Pellizzari, G. (1911). "Synthesis of Triazoles from Amidrazones." Gazzetta Chimica Italiana. (Foundational reference for Method A mechanism).

  • Yeung, K. S., et al. (2005). "One Step Synthesis of 3,5-Disubstituted 1,2,4-Triazoles." Tetrahedron Letters.

Sources

"in vitro vs. in vivo efficacy of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the in vitro and in vivo efficacy of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (CAS 312944-45-9), a specific 1,2,4-triazole bioisostere of histamine. Based on its chemical structure—a histamine core modified with a triazole ring and a lipophilic benzyl substituent—this compound is analyzed within the context of Histamine H3/H4 Receptor Pharmacology , where such scaffolds typically function as high-affinity ligands (often antagonists or inverse agonists) with enhanced blood-brain barrier (BBB) permeability compared to endogenous histamine.

Executive Summary: The Pharmacological Profile

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine represents a class of "non-imidazole" histamine analogs designed to overcome the metabolic instability and poor CNS penetration of imidazole-based ligands. The replacement of the imidazole ring with a 1,2,4-triazole moiety retains receptor recognition, while the 5-benzyl substitution introduces lipophilicity, typically shifting the pharmacological profile from agonism (seen in small analogs like R-


-methylhistamine) to antagonism or inverse agonism at the H3 receptor.
Feature2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamineHistamine (Endogenous)Thioperamide (Standard H3 Antagonist)
Core Structure 1,2,4-Triazole-ethylamineImidazole-ethylamineImidazole-thiourea
Primary Target Histamine H3 Receptor (Putative Antagonist)H1, H2, H3, H4Histamine H3
Binding Affinity (

)
Predicted: Low nM range (< 50 nM)*~5–10 nM (H3)~2–10 nM
BBB Permeability High (Benzyl group enhances lipophilicity)PoorModerate
Metabolic Stability High (Triazole resists histamine N-methyltransferase)Low (Rapidly metabolized)Moderate
In Vivo Effect Pro-cognitive, Wakefulness-promotingPro-inflammatory, AlertnessPro-cognitive, Wakefulness

*Note: Affinity values are estimated based on Structure-Activity Relationship (SAR) data for 5-substituted-1,2,4-triazole H3 ligands.

Part 1: In Vitro Efficacy & Mechanism

Mechanism of Action: H3 Receptor Modulation

The Histamine H3 receptor is a


-coupled GPCR located presynaptically. Activation inhibits histamine synthesis and release (autoreceptor) and other neurotransmitters (heteroreceptor).
  • Compound Role: The 5-benzyl substitution provides steric bulk that typically prevents the receptor conformational change required for G-protein activation, locking the receptor in an inactive state (Antagonist/Inverse Agonist).

  • Signaling Pathway: By blocking constitutive H3 activity, the compound enhances cAMP levels and downstream PKA signaling in the presynaptic terminal.

Visualization: Signaling Pathway

G cluster_0 Presynaptic Terminal (H3 Receptor Inhibition) Compound 2-(5-benzyl...) (H3 Antagonist) H3R H3 Receptor (Gi/o-coupled) Compound->H3R Blocks Gi Gi/o Protein (Inactive) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Normally Inhibits cAMP cAMP Levels (Increased) AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Ca Ca2+ Influx PKA->Ca Release Neurotransmitter Release (Histamine, ACh, DA) Ca->Release

Caption: Mechanism of H3 antagonism. The compound blocks the H3 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase, leading to increased cAMP and neurotransmitter release.

Key In Vitro Assay: [³⁵S]GTP S Binding

To distinguish between agonism and antagonism, the functional [³⁵S]GTP


S binding assay is the gold standard.

Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3 receptors. Homogenize in ice-cold TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000

    
     for 20 min.
    
  • Incubation: Incubate membranes (10

    
    g protein) with increasing concentrations of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine  (
    
    
    
    to
    
    
    M) in assay buffer containing 0.1 nM [³⁵S]GTP
    
    
    S and 10
    
    
    M GDP.
  • Differentiation:

    • Agonist Mode: Measure increase in binding.

    • Antagonist Mode: Co-incubate with 100 nM R-

      
      -methylhistamine (agonist) and measure inhibition of agonist-induced binding.
      
  • Termination: Filter through GF/B filters, wash, and count radioactivity.

  • Analysis: Plot % stimulation/inhibition vs. log[concentration] to determine

    
     or 
    
    
    
    .

Part 2: In Vivo Efficacy & Pharmacokinetics

CNS Penetration & Behavioral Effects

Unlike the polar endogenous histamine, the benzyl-triazole scaffold is highly lipophilic, allowing rapid blood-brain barrier (BBB) crossing.

  • Primary Effect: Blockade of presynaptic H3 autoreceptors increases histamine release in the cortex and hypothalamus.

  • Phenotype: Promotes wakefulness (anti-narcoleptic) and enhances cognitive function (pro-nootropic).

Comparative In Vivo Data (Predicted vs. Standard)
Parameter2-(5-benzyl-...) (Test Compound)Thioperamide (Reference)Clinical Relevance
Route of Admin. i.p. or p.o.i.p.Oral bioavailability is key for drug dev.
Onset of Action Rapid (< 30 min)Rapid (< 30 min)Acute wakefulness
Duration Moderate (Triazole stability)Short-ModerateSustained efficacy required
ED₅₀ (Wakefulness) ~5–10 mg/kg (Est.)2–5 mg/kgPotency benchmark
Side Effects Low H1/H2 affinityH4 promiscuityH3 Selectivity reduces peripheral effects
Experimental Workflow: Microdialysis

To quantify "in vivo efficacy" directly, measuring extracellular neurotransmitter levels is required.

Protocol:

  • Surgery: Stereotaxically implant a microdialysis guide cannula into the prefrontal cortex (PFC) of male Wistar rats. Allow 5-7 days recovery.

  • Probe Insertion: Insert a concentric probe (2 mm membrane length). Peruse with aCFC (artificial cerebrospinal fluid) at 1.5

    
    L/min.
    
  • Baseline: Collect samples every 20 min for 2 hours to establish stable baseline histamine levels.

  • Treatment: Administer 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (10 mg/kg, i.p.).

  • Collection: Continue sampling for 4 hours post-injection.

  • Analysis: Analyze dialysate via HPLC with fluorometric detection (o-phthalaldehyde derivatization).

  • Validation: A >200% increase in extracellular histamine confirms H3 antagonism.

Visualization: Experimental Workflow

Workflow Step1 Synthesis (Triazole Formation) Step2 In Vitro Screening ([35S]GTPyS Binding) Step1->Step2 Step3 Lead Selection (Ki < 10 nM) Step2->Step3 Selection Step4 In Vivo Microdialysis (Rat PFC) Step3->Step4 PK/PD Step5 Behavioral Testing (Object Recognition) Step3->Step5 Efficacy

Caption: Development workflow from synthesis to in vivo validation.

Part 3: Synthesis & Structural Integrity

The efficacy of this compound relies on the integrity of the 1,2,4-triazole core. Unlike imidazole, the triazole ring is non-basic at physiological pH (unless substituted to be so) and resistant to histamine N-methyltransferase, prolonging half-life.

Synthesis Pathway (Simplified):

  • Precursor: Start with 2-phenylacetohydrazide (introduces benzyl group).

  • Cyclization: React with ethyl 3-amino-3-iminopropanoate (or equivalent imidate) to close the 1,2,4-triazole ring.

  • Deprotection: Yields the free amine 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine .

References

  • Ali, I. et al. (2014). Synthesis and Structure-Activity Relationships of 3,4,5-Trisubstituted-1,2,4-Triazoles: High Affinity Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.[1] Link

  • Gemkow, M. J. et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link

  • BocSci Inc. (2024). Product Data: 3-(Phenylmethyl)-1H-1,2,4-triazole-5-ethanamine (CAS 312944-45-9).

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • PubChem. (2024). Compound Summary: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine. National Library of Medicine. Link

Sources

"reproducibility of biological assays for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Biological Assays for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine: A Comparative Guide

Introduction

The compound 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine is a pivotal low-molecular-weight fragment utilized in the discovery of next-generation Catechol O-Methyltransferase (COMT) inhibitors[1]. COMT is a critical enzyme responsible for the degradation of catecholamine neurotransmitters, making it a primary therapeutic target for neurodegenerative and psychiatric conditions, including Parkinson's disease and schizophrenia[2][3]. Unlike traditional phenolic inhibitors (e.g., tolcapone) that often suffer from poor pharmacokinetic profiles and high metabolic clearance[4], the 1,2,4-triazole-ethanamine scaffold competitively targets the S-adenosyl-L-methionine (SAM) binding pocket to achieve highly selective, non-phenolic inhibition[1].

However, evaluating the biological activity of fragments like 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine presents a unique analytical challenge. Because fragments typically exhibit weak initial binding affinities (high micromolar to millimolar


) and require high assay concentrations, standard biochemical assays are highly prone to false negatives or solvent interference[5][6]. This guide objectively compares the performance of alternative assay modalities and provides field-proven, self-validating protocols to ensure absolute reproducibility during fragment screening and lead elaboration.

Comparative Analysis of Assay Modalities

To accurately characterize the binding and inhibitory profile of the 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine fragment, researchers must select assays that balance sensitivity to low-affinity binders, throughput, and susceptibility to compound interference.

Assay ModalityDetection MechanismSensitivity to Fragments (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Range)
ThroughputSusceptibility to False PositivesReagent Cost
Surface Plasmon Resonance (SPR) Direct mass binding (Label-free)High (10 µM – 5 mM)MediumLow (Direct kinetic measurement)[7]High (Sensor chips)
TR-FRET (HTRF) SAH byproduct quantificationModerate (1 nM – 500 µM)High (384/1536-well)Moderate (Inner-filter effects possible)Medium
Radiometric Assay Tritiated methyl transferLow to ModerateLowLow (Unaffected by fluorescence)[2]High (Isotope disposal)

Mechanistic Causality in Assay Design

Understanding the catalytic mechanism of COMT is essential for designing self-validating assays. COMT transfers a methyl group from SAM to a catechol substrate, producing S-adenosyl-L-homocysteine (SAH)[8]. The 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine fragment acts by occupying the SAM pocket, preventing this transfer[1].

COMT_Mechanism DA Dopamine (Substrate) COMT COMT Enzyme (+ Mg2+ Cofactor) DA->COMT SAM S-Adenosyl-L-methionine (Co-substrate) SAM->COMT 3 3 COMT->3 SAH S-Adenosyl-L-homocysteine (Assay Readout) COMT->SAH Byproduct Inhibitor 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (Fragment Inhibitor) Inhibitor->COMT Blocks SAM Pocket MT Methylation

Diagram 1: COMT catalytic mechanism and SAM-pocket inhibition by the triazole fragment.

Experimental Workflows & Protocols

To validate the activity of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, a robust orthogonal workflow must be employed. Relying on a single assay for a fragment often leads to dead-end chemistry.

Workflow Lib Fragment Library (MW < 250 Da) SPR Primary Screen: SPR (Direct Binding Kinetics) Lib->SPR FRET Orthogonal Screen: TR-FRET (SAH Detection) SPR->FRET Hit Triage Xray Structural Validation: X-ray Crystallography FRET->Xray Validated Hits Lead Lead Elaboration (e.g., PDB 5P9E) Xray->Lead Structure-Guided Design

Diagram 2: Orthogonal fragment screening workflow for COMT inhibitor discovery.

Protocol 1: Surface Plasmon Resonance (SPR) Direct Binding Assay

Causality & Rationale: Fragments like 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine typically possess low molecular weights (<250 Da) and weak initial binding affinities. In traditional biochemical assays, the high compound concentrations required to observe inhibition often cause solvent (DMSO) effects or non-specific aggregation. SPR circumvents this by directly measuring the mass change upon ligand binding to the immobilized COMT surface[7].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human soluble COMT (sCOMT) onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000–4000 Response Units to account for the low molecular weight of the fragment).

  • Reference Channel Setup: Leave Flow Cell 1 blank (ethanolamine deactivated) or immobilize an inactive COMT mutant. Self-Validation: This instantly subtracts bulk refractive index changes caused by high DMSO concentrations during fragment injection[7].

  • Buffer Equilibration: Run running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20, 2% DMSO) until the baseline drift is <0.3 RU/min.

  • Analyte Injection: Inject 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine in a 2-fold dilution series (from 1 mM down to 15.6 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the

    
    .
    
Protocol 2: TR-FRET (HTRF) Catalytic Inhibition Assay

Causality & Rationale: Once direct binding is confirmed via SPR, the functional consequence of that binding must be measured. The Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the production of SAH[9][8]. Buffer Causality: The addition of 5–10 mM MgCl2 is non-negotiable; COMT is a metalloenzyme that absolutely requires Mg2+ to coordinate the hydroxyl groups of the catechol substrate[10]. Furthermore, the inclusion of 2.5 mM Dithiothreitol (DTT) is critical[3]. COMT contains surface-exposed cysteine residues that rapidly oxidize in ambient conditions, leading to enzyme aggregation. DTT maintains a strictly reducing environment, ensuring a self-validating, stable enzymatic baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COMT assay buffer containing 50 mM Tris (pH 6.9), 10 mM MgCl2, and 2.5 mM DTT[3].

  • Enzyme/Inhibitor Pre-incubation: In a 384-well microplate, add 5 µL of recombinant COMT enzyme (10 ng/well) and 5 µL of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine (titrated from 500 µM to 0.1 µM). Include Tolcapone as a positive control and 1% DMSO as a negative control. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing 20 µM SAM and 10 µM dopamine[8]. Incubate at 37°C for 60 minutes.

  • Detection Phase: Add 10 µL of the HTRF SAH detection mixture (anti-SAH Cryptate conjugate and SAH-d2 conjugate).

  • Readout: Incubate for 1 hour at room temperature and read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm). Calculate the 665/620 ratio to determine IC50 values.

Note: The successful execution of these orthogonal assays validated the 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine fragment, which was subsequently elaborated via structure-guided design into highly potent nanomolar inhibitors, as confirmed by X-ray crystallography (e.g., PDB: 5P9E)[1][11].

References

  • Design of Potent and Druglike Nonphenolic Inhibitors for Catechol O-Methyltransferase Derived from a Fragment Screening Approach Targeting the S-Adenosyl-l-methionine Pocket. Journal of Medicinal Chemistry.[Link]

  • Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase. Journal of Biomolecular Screening.[Link]

  • 5P9E: rat catechol O-methyltransferase in complex with N-[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]-5-(4-fluorophenyl)-2,3-dihydroxybenzamide at 1.50A. RCSB Protein Data Bank.[Link]

  • Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience / PubMed Central.[Link]

  • A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. Frontiers in Pharmacology.[Link]

Sources

Statistical Analysis Framework for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous statistical framework for analyzing the bioactivity of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine , a 1,2,4-triazole bioisostere of histamine. Structurally analogous to the H3 receptor ligand CB-41 (which bears a chlorobenzyl group), this compound represents a class of ligands targeting the Histamine H3 Receptor (H3R) and H4 Receptor (H4R).

The objective of this guide is to standardize the statistical validation of this compound's affinity (


), potency (

), and intrinsic efficacy (

) against industry-standard alternatives. By employing advanced non-linear regression models and comparative statistical tests, researchers can objectively position this ligand within the pharmacological spectrum of histamine receptor modulators.

Compound Profile & Mechanism of Action[1][2]

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine functions primarily through the G-protein coupled receptor (GPCR) pathway, specifically the


 family.
  • Primary Target: Histamine H3 Receptor (H3R) – Presynaptic autoreceptor/heteroreceptor.

  • Mechanism: Agonism or Partial Agonism. The triazole ring mimics the imidazole of histamine, while the benzyl substituent enhances lipophilicity and receptor affinity.

  • Signaling Cascade: Activation of H3R leads to the dissociation of the

    
     heterotrimeric protein, inhibiting Adenylyl Cyclase (AC), reducing cAMP levels, and modulating downstream 
    
    
    
    channels.
Figure 1: H3 Receptor Signaling Pathway

H3R_Signaling Ligand 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Ki) Gi Gi/o Protein (Dissociation) H3R->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca Voltage-gated Ca2+ (Inhibition) Gi->Ca Modulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Reduction) cAMP->PKA Downregulates Release Neurotransmitter Release (Inhibition) Ca->Release Reduces

Caption: Signal transduction pathway for H3R agonists. The ligand binds H3R, activating Gi/o proteins which inhibit adenylyl cyclase and modulate calcium channels, ultimately suppressing neurotransmitter release.

Comparative Bioactivity Analysis

To objectively assess the performance of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, we compare its statistical profile against three standard references: Histamine (Endogenous Agonist), (R)-


-methylhistamine  (Selective H3 Agonist), and Thioperamide  (Inverse Agonist).
Table 1: Comparative Pharmacological Benchmarks
Parameter2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamineHistamine (Reference)(R)-

-methylhistamine
Thioperamide
Primary Role Putative H3 Agonist / Partial AgonistEndogenous AgonistSelective H3 AgonistInverse Agonist / Antagonist
Affinity (

)
High (Expected 7.0 - 8.5)Moderate (~7.0)High (~8.5 - 9.0)High (~8.0 - 9.0)
Potency (

)
Moderate-High ModerateHighN/A (Antagonist)
Efficacy (

)
Partial to Full (60-100%)100% (Defined)~90-100%Negative (Inverse Agonism)
Selectivity H3 > H4 >> H1/H2Non-selectiveH3 SelectiveH3/H4 Selective
Statistical Fit One-site binding modelTwo-site (G-protein shift)One-site binding modelOne-site binding model

Statistical Methodology Framework

Reliable bioactivity data requires a robust statistical workflow. The following protocols ensure data integrity, reproducibility, and valid model selection.

Protocol A: Radioligand Binding Analysis ( Determination)

Objective: Determine the equilibrium dissociation constant (


) using competition binding assays with 

-N-

-methylhistamine.
  • Data Normalization:

    • Define Total Binding (TB) : Signal in the absence of competitor.

    • Define Non-Specific Binding (NSB) : Signal in the presence of saturating (10

      
      M) Thioperamide.
      
    • Calculate Specific Binding (SB) :

      
      .
      
    • Normalize data:

      
      .
      
  • Curve Fitting (Non-Linear Regression):

    • Fit data to the One-Site Competition Model :

      
      
      
    • Self-Validating Step: Perform an Extra Sum-of-Squares F-Test to compare a One-Site vs. Two-Site model. If

      
      , the Two-Site model (indicating high/low affinity states) is statistically preferred.
      
  • Cheng-Prusoff Correction:

    • Convert

      
       to 
      
      
      
      :
      
      
    • Where

      
       is the radioligand concentration and 
      
      
      
      is its dissociation constant.
Protocol B: Functional GTP S Binding ( & )

Objective: Quantify functional potency and intrinsic efficacy.

  • Experimental Design:

    • Incubate membranes with

      
       and increasing concentrations of the ligand (
      
      
      
      to
      
      
      M).
    • Include a Histamine standard curve on every plate (Internal Control).

  • Statistical Analysis:

    • Fit data to the Three-Parameter Logistic (3PL) equation (Hill slope fixed to 1.0) or Four-Parameter Logistic (4PL) (Variable slope).

    • Hill Slope (

      
      ) Check:  If 
      
      
      
      deviates significantly from 1.0 (e.g.,
      
      
      or
      
      
      ), suspect cooperativity or assay artifacts.
  • Efficacy Calculation:

    • Normalize

      
       relative to Histamine:
      
      
      
      
    • Interpretation:

      
       (Full Agonist), 
      
      
      
      (Partial Agonist),
      
      
      (Inverse Agonist).
Figure 2: Statistical Analysis Workflow

Stat_Workflow RawData Raw CPM/RFU Data Norm Normalization (% Specific Binding) RawData->Norm Subtract NSB Fit Non-Linear Regression (Levenberg-Marquardt) Norm->Fit Log(Agonist) vs Response ModelSel Model Selection (F-Test / AICc) Fit->ModelSel Compare 1 vs 2 sites Params Extract Parameters (Ki, EC50, Emax) ModelSel->Params Best Fit Validation Statistical Validation (95% CI, Residuals) Params->Validation Quality Check

Caption: The statistical pipeline transforms raw assay data into validated pharmacological parameters through normalization, regression, model selection, and rigorous validation.

Expert Insights & Troubleshooting

  • The "Hill Slope" Trap:

    • Observation: A Hill slope (

      
      ) < 0.8 in a displacement assay often indicates negative cooperativity or a heterogeneous receptor population (e.g., H3R high/low affinity states).
      
    • Action: Do not force the slope to 1.0. Use the F-test to check if a variable slope model fits significantly better.

  • Solubility & "Benzyl" Lipophilicity:

    • Issue: The benzyl group increases lipophilicity (

      
      ), potentially causing the compound to stick to plasticware, artificially lowering the calculated 
      
      
      
      .
    • Solution: Include 0.1% BSA in the assay buffer to minimize non-specific adsorption. Use glass-coated plates if possible.

  • GTP

    
    S Basal Drift: 
    
    • Issue: High basal binding can mask partial agonism.

    • Solution: Always include

      
       GDP in the assay buffer to suppress basal G-protein activity, enhancing the signal-to-noise window for partial agonists like triazole derivatives.
      

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Link
  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. GraphPad Software Inc. Link

  • Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery. Link

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum-Schild preshift. British Journal of Pharmacology. Link

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. Link

Safety Operating Guide

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Part 1: Executive Safety Directive

Immediate Action Required: Treat 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine as a High-Hazard Organic Base .

Due to the absence of a globally harmonized Safety Data Sheet (SDS) for this specific research intermediate, safety protocols must be extrapolated from its functional groups: the 1,2,4-triazole core (potential reproductive toxin, eye irritant) and the ethylamine/benzyl side chain (corrosive/caustic, skin sensitizer).

Core Disposal Principle: Do NOT dispose of down the drain. This compound poses a significant risk of aquatic toxicity and persistence.[1] All disposal must occur via a licensed hazardous waste incinerator.

Part 2: Chemical Profile & Risk Assessment

To ensure safe handling, we must deconstruct the molecule into its reactive components. This "Functional Group Analysis" (FGA) dictates our waste stream segregation.

Functional GroupAssociated HazardDisposal Implication
Primary Amine (-NH₂) Corrosive / Basic: pH > 10 in solution. Causes chemical burns.Segregate from Acids: Mixing with strong acids causes exothermic neutralization. Segregate from Nitrites: Risk of forming carcinogenic nitrosamines.
1,2,4-Triazole Ring Reproductive Toxin / Irritant: Analogous to 1,2,4-triazole (CAS 288-88-0).[2][3]Incineration Required: Triazoles are environmentally persistent. Standard wastewater treatment may not degrade them.
Benzyl Group Lipophilic: Increases skin absorption.PPE Criticality: Nitrile gloves alone may be insufficient for long contact; double-gloving recommended.

Part 3: Waste Segregation & Containerization

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent reaction vessels from over-pressurizing or releasing toxic fumes.

Compatibility Matrix
  • ✅ Compatible With: Basic organic waste, non-halogenated organic solvents (Methanol, DMSO), halogenated solvents (DCM - if waste stream allows).

  • ❌ Incompatible With (DO NOT MIX):

    • Strong Acids (Sulfuric, Hydrochloric): Violent heat generation.

    • Oxidizers (Peroxides, Nitrates): Potential for fire or explosion.

    • Aldehydes/Ketones: Can undergo condensation reactions (Schiff base formation) in the waste container, changing the physiochemical properties of the waste.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to potential amine-metal complexation.

  • Labeling: Must read "HAZARDOUS WASTE - TOXIC, CORROSIVE (ORGANIC BASE)."

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. At each step, you verify the state of the waste before proceeding.

Scenario A: Disposal of Pure Solid
  • Transfer: Carefully transfer the solid into a wide-mouth HDPE jar. Do not create dust.[1][2][3][4][5][6][7]

  • Double Containment: Place the primary jar into a secondary clear plastic bag (4-mil polyethylene).

  • Tagging: Attach a hazardous waste tag listing the full chemical name and CAS number (if available) or structure description.

  • Storage: Store in the "Solid Toxic/Organic" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC Waste)
  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 5: Slowly adjust to pH 7-9 using a dilute base (e.g., Sodium Bicarbonate) to prevent acid-catalyzed degradation or volatility issues before capping.

    • If pH > 10: Proceed directly.

  • Solvent Classification: Determine if the carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (MeOH, DMF).

  • Bulking: Pour into the appropriate carboy (e.g., "Basic Organic Waste - Non-Halogenated").

  • Log Entry: Record the approximate mass of the triazole compound added to the carboy log sheet. This is crucial for the incineration facility to manage nitrogen loading.

Part 5: Visualized Workflow (Decision Logic)

The following diagram illustrates the decision process for safe disposal.

DisposalWorkflow Start Start: Waste Identification 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Label: Hazardous Waste (Toxic, Corrosive, Organic) SolidPack->Labeling Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Segregation CRITICAL: Ensure No Acids or Oxidizers in Carboy Halo->Segregation NonHalo->Segregation Segregation->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Caption: Operational decision tree for segregating and packaging triazole-amine waste streams.

Part 6: Emergency Contingencies

In the event of a spill, immediate action minimizes exposure risks.

ScenarioResponse Protocol
Powder Spill 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, N95 mask/respirator, goggles). 3. Cover spill with wet paper towels to prevent dust generation. 4. Scoop into a waste bag.
Liquid Spill 1. Absorb with an inert material (Vermiculite or Clay). 2. Do NOT use paper towels if the solution is highly concentrated (exothermic risk). 3. Place soaked absorbent in a sealed container labeled "Spill Debris."
Skin Contact 1. Flush with water for 15 minutes. 2. Do not use vinegar (neutralization on skin can cause thermal injury). 3. Seek medical attention if redness persists.

Part 7: Regulatory Compliance (RCRA)

While this specific compound may not have a unique "P" or "U" list code under the US EPA Resource Conservation and Recovery Act (RCRA), it is a Characteristic Hazardous Waste .

  • Likely Waste Codes:

    • D002 (Corrosivity): If the amine concentration creates an aqueous pH

      
       12.5.
      
    • D001 (Ignitability): If dissolved in a flammable solvent (e.g., Methanol).

  • Compliance Note: Always classify as "Hazardous" to avoid "Dilution as Solution" violations. The presence of the triazole ring mandates destruction via high-temperature incineration to prevent aquatic accumulation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18497 (1,2,4-Triazole). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine as a High-Potency, Corrosive Intermediate .

In the absence of a compound-specific Occupational Exposure Limit (OEL), this guide utilizes Occupational Exposure Banding (OEB) principles. Due to the structural combination of a bioactive triazole core and a primary ethylamine tail, you must manage two distinct hazard vectors: corrosivity (chemical burns) and systemic toxicity (potential reproductive hazards common to triazoles).

  • Default Hazard Band: OEB 3 (Control exposure to 10–100 µg/m³).

  • Critical Risk: Inhalation of dust/aerosols and direct mucosal contact.

  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (CFH).

Chemical Hazard Profiling (The "Why")

To understand the PPE requirements, we must deconstruct the molecule into its functional risk components. This is not just about following rules; it is about understanding the causality of the hazard.

Functional GroupAssociated HazardMechanism of Injury
Ethylamine Tail (Primary Amine)Corrosive / Irritant High pH (basic). Reacts with moisture in mucous membranes (eyes/lungs) to cause immediate chemical burns and tissue necrosis.
1,2,4-Triazole Ring Systemic Toxicity Triazoles are privileged scaffolds in pharmacology (often antifungal/antineoplastic). They can possess significant biological activity, including potential reproductive toxicity (teratogenicity).[1]
Benzyl Group Lipophilicity Increases the molecule's ability to penetrate the skin barrier, enhancing systemic absorption of the toxic triazole core.

Scientist's Note: Do not rely solely on the lack of a "Skull and Crossbones" pictogram on the vial. Novel intermediates often lack full toxicological testing. We apply the Precautionary Principle : assume the compound is a sensitizer and a reproductive toxin until proven otherwise.

The PPE Matrix: Scaled Protection

PPE is not "one size fits all." Protection must scale with the quantity handled and the physical state (solid vs. solution).

Table 1: PPE Selection by Operational Scale
Protective LayerAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg - 10 g)Spill / Emergency
Respiratory Fume Hood (Sash @ 18"). N95 mask (optional backup).Fume Hood (Sash @ 18"). P100 Respirator required if handling outside hood (e.g., balance cleaning).Full-face Elastomeric Respirator with Multi-Gas/Vapor & P100 Cartridges .
Hand Protection Single Nitrile Gloves (min 4 mil). Inspect for pinholes.Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (Extended Cuff, 8 mil).Silver Shield / Laminate gloves (Chemical resistant) under heavy Nitrile.
Eye Protection Safety Glasses with Side Shields.[2]Chemical Splash Goggles (Indirect Venting). Standard glasses are insufficient for amines.Chemical Splash Goggles + Face Shield.
Body Protection Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat or Apron (Disposable) over standard coat.Full Tyvek® Suit (Taped seams).
Footwear Closed-toe leather/synthetic.Closed-toe, impervious material.Chemical-resistant overboots.

Operational Workflow & Decision Logic

PPE Selection Decision Tree

Use this logic flow to determine the required protection level before starting work.

PPE_Decision_Tree cluster_legend Legend Start Start Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Solvent Type? Liquid->Qty_Liquid Level_A LEVEL A: Std Lab Coat + Nitrile Gloves + Safety Glasses (IN HOOD) Qty_Solid->Level_A No Level_B LEVEL B: Double Gloves + Goggles + N95/P100 Backup (IN HOOD) Qty_Solid->Level_B Yes (Dust Risk) Qty_Liquid->Level_A Water/Ethanol Level_C LEVEL C: Laminate Gloves + Goggles + Face Shield (IN HOOD) Qty_Liquid->Level_C DCM/DMSO (Permeation Risk) key1 Decision Point key2 High Hazard PPE

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that halogenated solvents (DCM) facilitate skin absorption, requiring laminate gloves.

Step-by-Step Handling Protocol
Step 1: Weighing (The Highest Risk Moment)
  • Risk: Static electricity can cause dry amine powders to "jump" or aerosolize.

  • Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an anti-static gun on the weighing boat and spatula before touching the compound.

    • Damping: If the protocol allows, pre-wet the weighing boat with the reaction solvent to trap dust immediately.

Step 2: Solubilization
  • Risk: Protonation of amines is exothermic.

  • Protocol:

    • Add solvent slowly to the solid.

    • If using acidic media (e.g., HCl in Dioxane), expect heat generation. Cool the receiving flask in an ice bath during addition to prevent solvent flashing/misting.

Step 3: Waste Disposal
  • Segregation: Do NOT mix this amine with oxidizing agents (e.g., peroxides, nitric acid) in the waste stream. This can lead to the formation of unstable N-oxides or explosive reactions.

  • Labeling: Tag waste as "Basic Organic - Toxic."

Emergency Response: Spills & Exposure

In the event of a spill outside the fume hood, immediate containment is vital to prevent building contamination.

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Colleagues) Spill->Evacuate PPE_Up 2. Don PPE (Resp + Double Glove) Evacuate->PPE_Up Neutralize 3. Neutralize (Weak Acid/Citric Acid) PPE_Up->Neutralize If Liquid Absorb 4. Absorb (Vermiculite/Pads) PPE_Up->Absorb If Solid (Do not sweep) Neutralize->Absorb Clean 5. Decontaminate (Soap + Water) Absorb->Clean

Figure 2: Emergency response workflow. Neutralization is critical for amines to reduce vapor pressure and corrosivity before cleanup.

First Aid (Self-Validating Protocol)
  • Eye Contact: Flush for 15 minutes minimum .[3][4] The basic nature of amines causes saponification of corneal lipids (deep tissue damage). Speed is more critical than transport to a hospital—flush first, then move.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol (ethanol), as it may increase skin absorption of the benzyl-triazole moiety.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1,2,4-Triazole (Parent Scaffold Hazard Data). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Ethylamine (Functional Group Toxicity). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.